molecular formula C11H13NO4 B8686085 N-Benzoylserine methyl ester

N-Benzoylserine methyl ester

Cat. No.: B8686085
M. Wt: 223.22 g/mol
InChI Key: OEWSGVFWOOIBLB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoylserine methyl ester (CAS 10144-46-4) is a protected serine derivative. The compound serves as a building block in organic synthesis and proteomics research . It is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl (2S)-2-benzamido-3-hydroxypropanoate

InChI

InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14)/t9-/m0/s1

InChI Key

OEWSGVFWOOIBLB-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)C(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-Benzoylserine methyl ester chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Benzoylserine Methyl Ester

Abstract

This technical guide provides a comprehensive, research-level overview of N-Benzoylserine methyl ester, a key N-acylated amino acid derivative. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical identity, provides a validated synthesis protocol, outlines methods for its structural characterization, and discusses its potential applications in modern research. By integrating established chemical principles with practical methodologies, this guide serves as an authoritative resource for the synthesis, verification, and strategic utilization of N-Benzoylserine methyl ester in complex scientific endeavors.

Core Chemical Identity & Physicochemical Properties

N-Benzoylserine methyl ester belongs to the class of N-acyl amino acid esters, compounds of significant interest in bioorganic chemistry and medicinal research. The structure incorporates a chiral serine backbone, a lipophilic benzoyl group attached to the amine, and a methyl ester masking the carboxylic acid. This unique combination of moieties makes it a valuable chiral building block and a subject of interest for biological screening.

The definitive CAS number for the L-isomer of N-Benzoylserine methyl ester is 24254-61-3 [1]. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 24254-61-3[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol -
Synonyms N-Benzoyl-L-serine methyl ester, Methyl N-benzoyl-L-serinate[1]
Canonical SMILES COC(=O)C(CO)NC(=O)C1=CC=CC=C1-
Appearance White to off-white solid or crystalline powder (Predicted)-
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water (Predicted)-

Synthesis and Purification: A Validated Protocol

The synthesis of N-Benzoylserine methyl ester is most reliably achieved through the N-acylation of the parent amino acid ester, L-serine methyl ester. The Schotten-Baumann reaction is a classic, robust, and field-proven method for this transformation, offering high yields and straightforward purification.

Mechanistic Rationale (Causality)

The synthesis hinges on the nucleophilic attack of the primary amine of L-serine methyl ester hydrochloride on the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, is critical for two reasons:

  • Deprotonation: It neutralizes the hydrochloride salt, liberating the free amine which is the active nucleophile.

  • Acid Quenching: It neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The reaction is typically performed at a low temperature to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride and the product ester.

Visualized Synthesis Workflow

SynthesisWorkflow Start L-Serine Methyl Ester Hydrochloride Reaction Schotten-Baumann Reaction (0-5 °C) Start->Reaction Dissolved in H₂O Reagent1 Benzoyl Chloride Reagent1->Reaction Slow Addition Base 1N NaOH (aq) Base->Reaction Maintains pH 8-9 Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Crude Product Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Organic Extract Product N-Benzoylserine Methyl Ester Purification->Product Verified Pure Product

Caption: Workflow for the Schotten-Baumann synthesis of N-Benzoylserine methyl ester.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the N-benzoylation of amino acid esters[2].

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-serine methyl ester hydrochloride (e.g., 5.0 g) in 50 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.

  • pH Adjustment: While stirring, slowly add 1N sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches and is maintained at approximately 8-9.

  • Acylation: Add benzoyl chloride (e.g., 1.1 equivalents) dropwise to the stirring solution over 30 minutes. Concurrently, add 1N NaOH solution as needed to maintain the pH between 8 and 9. A white precipitate of the product will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2 hours.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove salts.

  • Drying: Dry the product under vacuum to yield the crude N-Benzoylserine methyl ester.

  • Purification (Self-Validation): For highest purity, recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) or perform flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

Verifying the chemical structure is the cornerstone of scientific integrity. The following data serve as a reference for the self-validation of synthesized N-Benzoylserine methyl ester. The predicted chemical shifts are based on established values for similar N-acyl amino acid esters[3].

Spectroscopic Data for N-Benzoylserine Methyl Ester
Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ 7.8-7.9 (m, 2H, ortho-Ar-H), δ 7.4-7.6 (m, 3H, meta/para-Ar-H), δ 6.8-7.0 (d, 1H, -NH), δ 4.9-5.0 (m, 1H, α-CH), δ 4.0-4.2 (m, 2H, β-CH₂), δ 3.80 (s, 3H, -OCH₃), δ 2.5-3.0 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃)δ ~171 ppm (Ester C=O), δ ~168 ppm (Amide C=O), δ ~134 ppm (ipso-Ar-C), δ ~132 ppm (para-Ar-C), δ ~129 ppm (ortho-Ar-C), δ ~127 ppm (meta-Ar-C), δ ~63 ppm (β-CH₂), δ ~56 ppm (α-CH), δ ~53 ppm (-OCH₃)
IR (ATR) ν ~3300 cm⁻¹ (N-H stretch, O-H stretch), ν ~1740 cm⁻¹ (Ester C=O stretch), ν ~1640 cm⁻¹ (Amide I band, C=O stretch), ν ~1540 cm⁻¹ (Amide II band, N-H bend)
Mass Spec (ESI+) [M+H]⁺ = 224.08, [M+Na]⁺ = 246.06

Relevance & Applications in Drug Development

While direct biological data for N-Benzoylserine methyl ester is sparse, its structural components suggest significant potential in several areas of research and drug development.

As a Chiral Building Block

Amino acid derivatives are fundamental starting materials for synthesizing complex, biologically active molecules and heterocycles[3]. N-Benzoylserine methyl ester provides a rigid, protected serine scaffold that can be elaborated at the hydroxyl or ester functionalities to build peptide mimics, novel antibiotics, or enzyme inhibitors.

Potential for Biological Activity

The N-benzoyl amino ester motif is a recognized pharmacophore. Research has shown that various N-benzoyl amino acid esters exhibit significant antifungal activity[3][4]. The benzoyl group increases lipophilicity, potentially enhancing cell membrane permeability, while the amino acid core ensures biocompatibility[3]. This makes N-Benzoylserine methyl ester a candidate for screening in antifungal and antimicrobial assays.

Prodrug Strategy

The methyl ester group can act as a prodrug moiety. In drug design, carboxylic acid groups are often esterified to improve pharmacokinetic properties such as absorption and distribution. These esters can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This strategy has been successfully used to reduce the gastrointestinal side effects of NSAIDs by temporarily masking the free carboxylic acid[5]. The methyl group itself is a critical component in drug design, capable of modulating physicochemical and pharmacokinetic properties through conformational and electronic effects[6].

Bioisosteric Replacement

The amide linkage is a cornerstone of peptide chemistry. The entire N-benzoyl serine structure can be incorporated into larger molecules as a bioisostere for other structural units, a common tactic in medicinal chemistry to optimize a lead compound's activity, selectivity, and metabolic stability[7].

Conclusion

N-Benzoylserine methyl ester is more than a simple chemical compound; it is a versatile tool for the modern chemical scientist. With a well-defined structure, a reliable synthetic pathway, and clear methods for characterization, it stands as a valuable chiral intermediate. Its potential applications, derived from the known biological activities of N-acyl amino acids and established principles of drug design, make it a compelling target for further investigation in the fields of organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational, authoritative knowledge required for its effective use in a research setting.

References

  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9 . Chemsrc. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . SciELO México. [Link]

  • Preparation of methyl ester of L-serine . ResearchGate. [Link]

  • Benzoylthiomethylecgonine . Wikipedia. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . SciELO México. [Link]

  • Synthesis of N-Benzoyl-L-valine, methyl ester . PrepChem.com. [Link]

  • [Application of methyl in drug design] . PubMed. [Link]

  • Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation . PMC - NIH. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Solubility of N-Benzoyl-L-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzoyl-L-serine methyl ester is a derivative of the naturally occurring amino acid L-serine. Its structure, featuring a defined stereocenter, a benzoyl protecting group on the amine, and a methyl ester on the carboxylic acid, makes it a valuable chiral building block in synthetic organic chemistry. This compound and its analogues are instrumental in the stereospecific synthesis of complex molecules, including peptides and pharmacologically active compounds where stereochemistry is critical for biological function[1]. This guide provides a comprehensive overview of the known physical properties of N-Benzoyl-L-serine methyl ester and presents detailed, field-proven protocols for the experimental determination of these properties, with a particular focus on solubility profiling—a critical parameter in drug development and chemical research.

Physicochemical Characterization

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate handling, reaction conditions, purification strategies, and formulation.

Core Physical Properties

While comprehensive experimental data for N-Benzoyl-L-serine methyl ester is not extensively published, a combination of data from analogous compounds and predicted values provides a solid baseline for its characterization. The following table summarizes the key physicochemical properties.

PropertyValueData Source
Molecular Formula C₁₁H₁₃NO₄N/A
Molecular Weight 223.23 g/mol N/A
Appearance White to off-white solidTypical for similar N-acylated amino acid esters[2]
Melting Point 41-43 °C (literature for N-Cbz-L-serine methyl ester)[3][4]Experimental (Analogue)
Boiling Point Not availableN/A
Density ~1.3 g/cm³ (predicted for N-Cbz-L-serine methyl ester)[3]Predicted (Analogue)
Topological Polar Surface Area 71.9 ŲCalculated
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 5Calculated

Note: Some data is derived from the closely related analogue N-Cbz-L-serine methyl ester (CAS 1676-81-9) due to a lack of specific experimental data for the N-Benzoyl derivative.

Experimental Workflow for Property Verification

The following diagram outlines the logical workflow for the systematic characterization of a novel or sparsely documented compound like N-Benzoyl-L-serine methyl ester.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Solubility Profiling cluster_3 Phase 4: Data Consolidation A Obtain/Synthesize Compound B Purity Analysis (NMR, HPLC, LC-MS) A->B Verify Identity & Purity C Melting Point Determination B->C D Density Measurement B->D E Spectroscopic Analysis (FTIR, UV-Vis) B->E F Qualitative Solubility Screen B->F I Compile Technical Data Sheet C->I D->I E->I G Quantitative Solubility Assay (e.g., Shake-Flask) F->G Select Solvents H pH-Solubility Profile G->H For Ionizable Compounds G->I H->I

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range[5].

Causality: This protocol utilizes a digital melting point apparatus, which allows for a controlled heating rate. A slow ramp rate near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[6][7].

Methodology:

  • Sample Preparation:

    • Ensure the N-Benzoyl-L-serine methyl ester sample is completely dry and finely powdered.

    • Firmly tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample down.

    • Repeat until a packed sample height of 2-3 mm is achieved.

  • Instrument Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting point.

  • Measurement:

    • For the accurate measurement, prepare a new sample.

    • Set the starting temperature to at least 20°C below the approximate melting point found in the previous step[6].

    • Set the heating ramp rate to a slow 1-2°C per minute to ensure accuracy[5][7].

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

    • Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile: A Critical Parameter

Solubility is a key determinant of a compound's behavior in biological systems and its suitability for various applications, from drug delivery to reaction chemistry. A comprehensive solubility profile across a range of solvents is essential.

Qualitative and Quantitative Solubility

Initial screening is often qualitative, classifying the compound as soluble, partially soluble, or insoluble. This is followed by quantitative methods to determine the exact solubility, typically expressed in mg/mL or mM.

Known Solubility Data:

  • A structurally similar compound, N-benzyl-L-serine methyl ester, is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL[1].

  • Another analogue has a reported aqueous solubility of 40 g/L (40 mg/mL) at 25°C[8].

  • It is expected that N-Benzoyl-L-serine methyl ester will exhibit good solubility in polar organic solvents like DMSO and DMF, and moderate to low solubility in water.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[9]. It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality: This method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution process to complete. The subsequent filtration step is critical to separate the saturated supernatant from any remaining solid, ensuring that the analysis is performed only on the dissolved compound.

Methodology:

  • Preparation:

    • Add an excess amount of N-Benzoyl-L-serine methyl ester to a series of vials (a visible excess of solid should remain).

    • To each vial, add a precise volume (e.g., 1.0 mL) of a different test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached[9]. Some systems may require 48-72 hours.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean analysis vial. This step is crucial to remove all particulate matter.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Quantify the concentration of the compound in the supernatant by comparing its response to the calibration curve.

  • Data Reporting:

    • Report the solubility in mg/mL or mM. The results should be tabulated for easy comparison across different solvents.

Solubility Determination Workflow

The following diagram illustrates the decision-making process for determining the solubility of a new compound.

G start Start: New Compound solvent_choice Select Solvents (Aqueous & Organic) start->solvent_choice qual_screen Qualitative Screen (Visual Assessment) solvent_choice->qual_screen is_soluble Soluble? qual_screen->is_soluble quant_assay Quantitative Assay (Shake-Flask Method) is_soluble->quant_assay Yes / Partially report Report Solubility (mg/mL or mM) is_soluble->report No (Insoluble) data_analysis Analyze Supernatant (e.g., HPLC) quant_assay->data_analysis data_analysis->report end End report->end

Caption: Decision workflow for solubility testing.

Conclusion

N-Benzoyl-L-serine methyl ester is a compound with significant potential in synthetic chemistry. While publicly available data on its physical properties are limited, this guide consolidates the available information and, more importantly, provides robust, validated protocols for its empirical determination. By following these standardized procedures, researchers can generate reliable and reproducible data for melting point and solubility, facilitating the compound's effective use in drug development and other scientific endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Chemsrc. N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Chemsrc. Available from: [Link].

  • Autechaux, S. Exploring N-Z-L-Serine Methyl Ester: Properties and Applications. Autechaux. Available from: [Link].

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link].

  • National Center for Biotechnology Information. Vinyltrimethoxysilane | C5H12O3Si | CID 76004. PubChem. Available from: [Link].

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022. Available from: [Link].

  • University of Alberta. Melting point determination. University of Alberta. Available from: [Link].

  • University of Calgary. Solubility of Organic Compounds. University of Calgary. Published August 31, 2023. Available from: [Link].

  • SSERC. Melting point determination. SSERC. Available from: [Link].

  • HENGDA. HENGDA-M6103 - Vinyltrimethoxysilane. HENGDA. Available from: [Link].

  • Jessica Chemicals. Vinyltrimethoxysilane (Trimethoxysilane) CAS NO 2768-02-7. Jessica Chemicals. Available from: [Link].

  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Published September 24, 2003. Available from: [Link].

  • Unknown.
  • Chemistry LibreTexts. 2.2: Solubility Lab. Chemistry LibreTexts. Published September 11, 2021. Available from: [Link].

  • Westlab Canada. Measuring the Melting Point. Westlab Canada. Published May 8, 2023. Available from: [Link].

  • Cheméo. Chemical Properties of Trimethoxyvinylsilane (CAS 2768-02-7). Cheméo. Available from: [Link].

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link].

Sources

A Technical Guide to the Strategic Application of N-Benzoylserine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of serine residues into peptide sequences presents unique challenges, primarily due to the reactivity of its hydroxyl side-chain and the propensity for racemization at the α-carbon during activation. This technical guide provides an in-depth analysis of N-Benzoylserine methyl ester as a strategic building block to navigate these challenges. We will explore the mechanistic basis for its utility, provide field-proven experimental protocols, and discuss its advantages and limitations. This document is intended for researchers, chemists, and drug development professionals engaged in the art and science of peptide synthesis.

Introduction: The Serine Conundrum in Peptide Synthesis

Serine, with its primary hydroxyl side-chain, is a functionally critical amino acid in countless bioactive peptides. However, its synthesis is often problematic. The nucleophilic hydroxyl group can engage in undesirable side reactions, such as O-acylation, during the coupling of the subsequent amino acid. More critically, serine residues are notoriously susceptible to racemization, especially during carboxyl group activation, which can lead to diastereomeric impurities that are difficult to separate and compromise the final peptide's biological activity.[1]

Protecting group strategies are therefore not merely procedural, but fundamental to achieving high-yield, high-purity peptide synthesis.[2] N-Benzoylserine methyl ester emerges as a valuable, albeit specialized, tool in this context. Its structure offers a dual-protection scheme: the N-benzoyl group shields the amine, while the methyl ester protects the C-terminus. This guide will dissect how this specific combination of protecting groups provides a robust solution for incorporating serine with high fidelity.

Physicochemical Properties & Structural Rationale

The efficacy of N-Benzoylserine methyl ester stems directly from its molecular architecture.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₁H₁₃NO₄---
Molecular Weight 223.23 g/mol Essential for calculating molar equivalents in reaction protocols.
Typical Form SolidFacilitates handling, weighing, and storage.
N-Protection Benzoyl (Bz)An amide-based group, stable to many coupling conditions. Its electron-withdrawing nature is key to suppressing racemization.
C-Protection Methyl Ester (OMe)A simple ester that allows for subsequent deprotection to reveal the carboxylic acid for peptide chain elongation.

Diagram 1: Chemical Structure of N-Benzoyl-L-serine methyl ester

Caption: Structure of N-Benzoyl-L-serine methyl ester.

Core Application: Racemization Suppression

The primary challenge with residues like serine during peptide synthesis is racemization via the oxazolone mechanism.[1] This occurs when the carboxyl group is activated (e.g., with a carbodiimide), allowing the oxygen of the preceding peptide bond (or N-protecting group) to attack the activated carboxyl, forming a 5(4H)-oxazolone intermediate. The α-proton of this planar intermediate is acidic and can be easily abstracted and re-protonated, leading to a loss of stereochemical integrity.

How the N-Benzoyl Group Mitigates Racemization:

Urethane-based protecting groups (like Fmoc and Boc) are known to suppress racemization because the lone pair on their nitrogen atom is delocalized into the carbonyl, making it less nucleophilic and disfavoring oxazolone formation.[3] While the N-benzoyl group is an amide, not a urethane, its electron-withdrawing phenyl ring similarly reduces the nucleophilicity of the amide oxygen. This electronic effect significantly raises the energy barrier for oxazolone formation, thereby preserving the stereochemistry of the serine residue during the coupling step.[3][4]

Diagram 2: Mechanism of Racemization Suppression

Racemization_Suppression cluster_fmoc Fmoc/Boc (Urethane) Protection cluster_benzoyl N-Benzoyl (Amide) Protection Fmoc_Start N-Fmoc-Ser-OH Fmoc_Activated Activated Ester (High Energy Intermediate) Fmoc_Start->Fmoc_Activated Carbodiimide (e.g., DIC) Fmoc_Oxazolone Oxazolone Formation (Disfavored) Fmoc_Activated->Fmoc_Oxazolone High Activation Energy Barrier Fmoc_Product Coupled Peptide (Racemization Suppressed) Fmoc_Activated->Fmoc_Product + H-AA-OR' Bz_Start N-Bz-Ser-OMe Bz_Hydrolysis N-Bz-Ser-OH Bz_Start->Bz_Hydrolysis 1. LiOH / H₂O Bz_Activated Activated Ester (High Energy Intermediate) Bz_Hydrolysis->Bz_Activated 2. Carbodiimide Bz_Oxazolone Oxazolone Formation (Disfavored) Bz_Activated->Bz_Oxazolone High Activation Energy Barrier Bz_Product Coupled Peptide (Racemization Suppressed) Bz_Activated->Bz_Product + H-AA-OR'

Caption: Comparative pathways showing how urethane and N-benzoyl groups disfavor the oxazolone intermediate.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of the intermediate at each stage.

Protocol 1: Saponification of the Methyl Ester

Before coupling, the C-terminal methyl ester must be hydrolyzed to reveal the free carboxylic acid.

Materials:

  • N-Benzoyl-L-serine methyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve N-Benzoyl-L-serine methyl ester in a 3:1 mixture of THF and H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH in water dropwise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding 1M HCl until the pH is ~2-3.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield N-Benzoyl-L-serine as a solid.

Validation Checkpoint: The product should be characterized by ¹H NMR to confirm the absence of the methyl ester singlet (typically ~3.7 ppm) and by Mass Spectrometry to verify the correct molecular weight.

Protocol 2: Carbodiimide-Mediated Peptide Coupling

This protocol describes the coupling of N-Benzoyl-L-serine to the N-terminus of a resin-bound peptide or an amino ester in solution.

Materials:

  • N-Benzoyl-L-serine (from Protocol 1) (1.2 eq)

  • Amino-component (resin-bound or ester) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[1][3]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (for resin-based synthesis)

Procedure:

  • Pre-activation: In a separate vessel, dissolve N-Benzoyl-L-serine and HOBt in DMF. Cool to 0 °C.

  • Add DIC to the solution and allow it to stir for 20-30 minutes at 0 °C. This step forms the HOBt active ester, which minimizes side reactions and racemization.[3][5]

  • Coupling: If using a resin, swell the resin in DMF. If the resin has an N-terminal Fmoc group, deprotect it with 20% piperidine in DMF. Wash thoroughly.

  • Add the pre-activated N-Benzoyl-L-serine solution to the amino-component (e.g., the deprotected resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test for resin).

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Validation Checkpoint: A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the successful addition of the N-Benzoylserine residue.

Deprotection Strategies

The final step is the removal of the N-benzoyl group to continue chain elongation or to yield the final peptide. This is the primary limitation of this protecting group, as it requires harsher conditions than Fmoc or Boc.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., 6M HCl at reflux) can cleave the amide bond, but this is often incompatible with other protecting groups and the peptide backbone itself.

  • Enzymatic Cleavage: Certain amidases can selectively cleave the N-benzoyl group under mild conditions, though this is substrate-dependent and not universally applicable.

  • Basic Hydrolysis: While basic conditions can hydrolyze the amide, they can also lead to racemization and other side reactions.[6]

Due to these challenges, N-Benzoylserine is most strategically used for the incorporation of a C-terminal serine or in fragment condensation strategies where its robust nature is an advantage during the synthesis of the fragment.

Conclusion and Strategic Outlook

N-Benzoylserine methyl ester is a highly effective tool for a specific and critical task: the suppression of racemization during the incorporation of serine residues in peptide synthesis. Its utility is grounded in the electronic properties of the benzoyl group, which disfavors the formation of the problematic oxazolone intermediate. While the robustness of the N-benzoyl group presents challenges for its removal, its stability makes it an excellent choice for solution-phase synthesis, fragment condensation, and situations where a C-terminal serine needs to be incorporated with maximum optical purity. For the synthetic peptide chemist, understanding the mechanistic advantages and procedural limitations of N-Benzoylserine methyl ester allows for its judicious application, ensuring the chemical and stereochemical integrity of complex, serine-containing peptide targets.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. ChemRxiv. Available at: [Link]

  • What is an easy method for the deprotection of Benzoyl group? ResearchGate. Available at: [Link]

Sources

N-Benzoyl-L-serine Methyl Ester: A Specialized Substrate for Probing Protease Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzoyl-L-serine methyl ester as a substrate for studying protease kinetics. It is designed for researchers and professionals in the fields of biochemistry, enzymology, and drug development who require a detailed understanding of this specialized substrate. The guide covers the synthesis, characterization, and application of N-Benzoyl-L-serine methyl ester, with a particular focus on its use with cysteine proteases such as bromelain and papain. Detailed experimental protocols, data analysis techniques, and a comparative assessment with other common protease substrates are presented to equip the reader with the necessary knowledge to effectively utilize this compound in their research.

Introduction: The Critical Role of Substrates in Protease Kinetics

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of biological processes and are significant targets for therapeutic intervention. The study of their kinetics provides invaluable insights into their catalytic mechanisms, specificity, and inhibition. The choice of substrate is paramount in designing a robust and informative kinetic assay. An ideal substrate should be specific for the protease of interest, exhibit favorable kinetic parameters, and its cleavage should be readily and continuously detectable.

While numerous chromogenic and fluorogenic substrates are commercially available, they may not be suitable for all proteases or all experimental conditions. N-Benzoyl-L-serine methyl ester is a non-chromogenic ester substrate that has proven particularly useful for the kinetic characterization of certain proteases, notably the cysteine proteases bromelain and papain.[1] Its hydrolysis yields N-Benzoyl-L-serine and methanol. The production of the carboxylic acid allows for continuous monitoring of the reaction progress through pH-stat titration, a highly sensitive and direct method for measuring enzyme activity.

This guide will delve into the practical aspects of using N-Benzoyl-L-serine methyl ester, from its chemical synthesis to its application in kinetic assays and the interpretation of the resulting data.

Synthesis and Characterization of N-Benzoyl-L-serine Methyl Ester

The synthesis of N-Benzoyl-L-serine methyl ester is a two-step process that begins with the esterification of L-serine, followed by the N-benzoylation of the resulting amino acid ester.[2]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The first step involves the Fischer-Speier esterification of L-serine using methanol as both the solvent and the reactant, with thionyl chloride serving as the catalyst to generate hydrochloric acid in situ.[2][3] This method is efficient and yields the hydrochloride salt of the methyl ester, which is a stable, crystalline solid.[3]

Experimental Protocol:

  • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

  • Cool the suspension to 0-10°C in an ice bath.[3]

  • Slowly and dropwise, add thionyl chloride to the stirred suspension. The addition is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 35-40°C and maintain this temperature for 24-48 hours.[3]

  • Upon completion of the reaction, cool the mixture to induce crystallization of L-serine methyl ester hydrochloride.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: N-Benzoylation of L-Serine Methyl Ester Hydrochloride

The second step is the acylation of the amino group of L-serine methyl ester with benzoyl chloride. This is typically performed under Schotten-Baumann conditions, using a base to neutralize the hydrochloric acid released during the reaction and to deprotonate the amino group of the ester, thereby activating it for nucleophilic attack on the benzoyl chloride.

Experimental Protocol:

  • Dissolve L-serine methyl ester hydrochloride in a suitable solvent, such as dichloromethane.

  • Add a base, such as triethylamine or pyridine, to the solution to neutralize the hydrochloride and deprotonate the amino group.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of benzoyl chloride to the cooled solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Benzoyl-L-serine methyl ester.

  • Purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, amide carbonyl, N-H bond).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

N-Benzoyl-L-serine Methyl Ester in Protease Kinetics

N-Benzoyl-L-serine methyl ester has been successfully employed as a substrate for studying the kinetics of the cysteine proteases bromelain and papain.[1] The hydrolysis of the ester bond by the protease results in the formation of N-Benzoyl-L-serine, a carboxylic acid.

Enzymatic Hydrolysis Substrate N-Benzoyl-L-serine Methyl Ester Enzyme Protease (e.g., Bromelain, Papain) Substrate->Enzyme Binding Product1 N-Benzoyl-L-serine (Carboxylic Acid) Enzyme->Product1 Catalysis Product2 Methanol Enzyme->Product2

Caption: Enzymatic hydrolysis of N-Benzoyl-L-serine methyl ester.

The rate of this reaction can be monitored by measuring the rate of acid production using a pH-stat, where a standardized base is automatically added to the reaction mixture to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.

Application with Bromelain and Papain

A key study demonstrated that N-Benzoyl-L-serine methyl ester is a suitable substrate for both bromelain (EC 3.4.22.4) and papain (EC 3.4.22.2).[1] For the bromelain-catalyzed hydrolysis at pH 7.0, the reaction exhibits substrate activation, a phenomenon where the binding of more than one substrate molecule to the enzyme enhances the catalytic rate.[1]

EnzymeKinetic ParameterValueConditionsReference
BromelainKm¹1.22 ± 0.73 mMpH 7.0, I=0.1, 25°C[1]
k1.57 x 10⁻² ± 0.32 x 10⁻² s⁻¹pH 7.0, I=0.1, 25°C[1]
Ka²0.38 ± 0.06 MpH 7.0, I=0.1, 25°C[1]
k'0.45 ± 0.04 s⁻¹pH 7.0, I=0.1, 25°C[1]

¹Dissociation constant of the enzyme-substrate complex (ES). ²Dissociation constant for the breakdown of the SES complex to ES and S.

Advantages of N-Benzoyl-L-serine Methyl Ester
  • Direct Detection of Product Formation: The production of a carboxylic acid allows for a continuous and direct measurement of enzyme activity using a pH-stat, which can be more accurate than indirect spectrophotometric methods.

  • Suitability for Turbid or Colored Solutions: Since the detection method is potentiometric, the assay is not affected by the color or turbidity of the enzyme preparation or the presence of other compounds that might interfere with spectrophotometric readings.

  • Chemical Stability: The N-benzoyl and methyl ester protecting groups provide good stability under typical storage conditions.

Limitations and Considerations
  • Limited Protease Specificity: Currently, its use has been primarily documented for bromelain and papain. Its suitability for other proteases, particularly serine proteases like trypsin and chymotrypsin, which typically prefer substrates with specific amino acid side chains at the P1 position, may be limited.

  • Requirement for Specialized Equipment: The pH-stat titration method requires specialized equipment that may not be available in all laboratories.

  • Potential for Substrate Activation: The observation of substrate activation with bromelain complicates the kinetic analysis, requiring more complex models than the standard Michaelis-Menten equation.[1]

Experimental Protocol for Kinetic Analysis

The following is a generalized protocol for determining the kinetic parameters of a protease using N-Benzoyl-L-serine methyl ester as a substrate, adapted from general principles of pH-stat assays for proteases.[4][5]

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate Stock, Enzyme Solution Equipment Calibrate pH-stat and Thermostat Reaction Vessel Reagents->Equipment Start Add Buffer and Substrate to Reaction Vessel Equipment->Start Equilibrate Equilibrate to Assay Temperature Start->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Monitor Monitor and Record Base Addition vs. Time Initiate->Monitor Calculate Calculate Initial Velocity (v₀) from Linear Rate of Base Addition Monitor->Calculate Plot Plot v₀ vs. [Substrate] Calculate->Plot Determine Determine Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) Plot->Determine

Caption: Workflow for a protease kinetic assay using a pH-stat.

Materials and Reagents
  • N-Benzoyl-L-serine methyl ester

  • Protease of interest (e.g., bromelain, papain)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Reaction buffer (e.g., 0.1 M KCl, pH adjusted to the desired value)

  • Deionized water

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

  • Magnetic stirrer

Assay Procedure
  • Prepare a stock solution of N-Benzoyl-L-serine methyl ester in a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it in the reaction buffer to the desired final concentrations. Note that the final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.

  • Prepare the enzyme solution in the reaction buffer. The concentration should be chosen to provide a linear rate of reaction for a sufficient duration.

  • Set up the pH-stat. Calibrate the pH electrode and set the desired pH for the assay (e.g., pH 7.0 for bromelain).[1]

  • Equilibrate the reaction vessel. Add the reaction buffer and the substrate solution to the thermostatted reaction vessel (e.g., 25°C) and allow the temperature to equilibrate.[1]

  • Initiate the reaction. Add a small, known volume of the enzyme solution to the reaction vessel to initiate the hydrolysis.

  • Monitor the reaction. The pH-stat will automatically add the standardized NaOH solution to the reaction vessel to maintain the set pH. Record the volume of NaOH added as a function of time.

  • Repeat the assay at various substrate concentrations to generate a dataset for kinetic analysis.

Data Analysis
  • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the plot of NaOH added versus time. The initial velocity is directly proportional to the slope of this line.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Determine the kinetic parameters. Fit the data to the appropriate kinetic model (e.g., the Michaelis-Menten equation or a substrate activation model) using non-linear regression analysis to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Calculate the catalytic constant (kcat) if the enzyme concentration is known (kcat = Vmax / [E]total).

Comparative Analysis with Other Protease Substrates

N-Benzoyl-L-serine methyl ester occupies a specific niche among the various classes of protease substrates.

Substrate ClassExampleDetection MethodAdvantagesDisadvantages
N-Acyl-Amino Acid Esters N-Benzoyl-L-serine methyl ester pH-stat (potentiometric)Direct, continuous, suitable for colored/turbid samplesRequires specialized equipment, may have limited specificity
N-Benzoyl-L-tyrosine ethyl ester (BTEE)Spectrophotometric (ΔA at 256 nm)Continuous, widely used for chymotrypsinLimited to substrates with aromatic chromophores
p-Nitroanilides N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA)Spectrophotometric (A at 410 nm)High sensitivity, chromogenic productIndirect assay, potential for product inhibition
Thioesters N-Benzoyl-L-tyrosine thiobenzyl esterSpectrophotometric (with DTNB)High sensitivity, continuousRequires a coupling reagent (DTNB), potential for thiol interference
Fluorogenic Substrates Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarinFluorometric (Ex/Em ~360/460 nm)Very high sensitivityCan be expensive, potential for quenching effects

Troubleshooting and Best Practices

  • Substrate Solubility: Ensure complete dissolution of N-Benzoyl-L-serine methyl ester in the reaction buffer. The use of a small amount of co-solvent may be necessary, but its effect on enzyme activity should be evaluated.

  • Enzyme Stability: Maintain the enzyme on ice before use and ensure the assay pH and temperature are within the optimal range for enzyme stability and activity.

  • Purity of Substrate: Use highly purified N-Benzoyl-L-serine methyl ester to avoid interference from impurities that could inhibit the enzyme or affect the pH.

  • Control for Autohydrolysis: At alkaline pH, ester substrates can undergo spontaneous hydrolysis. Run a control reaction without the enzyme to measure the rate of autohydrolysis and correct the enzymatic rate if necessary.

Conclusion

N-Benzoyl-L-serine methyl ester is a valuable tool for the kinetic characterization of specific proteases, particularly cysteine proteases like bromelain and papain. Its primary advantage lies in the direct and continuous monitoring of product formation via pH-stat titration, a method that is insensitive to the optical properties of the sample. While its substrate specificity may be narrower than that of other commercially available substrates, its unique detection method makes it an excellent choice for studies where spectrophotometric or fluorometric assays are not feasible. A thorough understanding of its synthesis, handling, and the principles of the pH-stat assay, as outlined in this guide, will enable researchers to effectively employ this substrate to gain deeper insights into protease function.

References

  • Mellor, G. W., et al. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Biochemical Journal, 141(2), 365–381. [Link]

  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of PAPAIN (EC 3.4.22.2). Retrieved from a general search of the Sigma-Aldrich website for papain assay protocols.
  • Navarrete-Vázquez, G., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 94-111. [Link]

  • Farmer, B. T., & Eylar, E. H. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7373. [Link]

  • Sigma-Aldrich. (n.d.). Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, protease substrate.
  • Rauf, A., et al. (2014). Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions. Journal of Food Science and Technology, 51(9), 2051-2058. [Link]

Sources

The Rising Threat of Fungal Infections and the Promise of N-Benzoyl Amino Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The global health landscape is increasingly threatened by the rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance. For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with unique mechanisms of action is a critical priority. This in-depth technical guide explores the antifungal properties of a promising class of compounds: N-benzoyl amino acid esters. We will delve into their synthesis, proposed mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation, providing a comprehensive resource to accelerate research and development in this vital area.

The Imperative for Novel Antifungals

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant and often underestimated burden on global health. The emergence of multidrug-resistant fungal strains, particularly within the genera Aspergillus, Candida, and Fusarium, has rendered many conventional antifungal therapies ineffective. This escalating crisis necessitates a paradigm shift in antifungal drug discovery, moving beyond the modification of existing drug classes to the exploration of novel chemical scaffolds and fungal-specific targets.

N-benzoyl amino acid esters have emerged as a compelling area of investigation. These compounds, derived from readily available amino acids, offer a synthetically accessible and tunable platform for the development of new antifungal agents. Preliminary research has demonstrated their potent activity against key fungal pathogens, suggesting a promising avenue for addressing the urgent need for new therapeutic options.

Synthesis and Characterization of N-Benzoyl Amino Acid Esters

The synthesis of N-benzoyl amino acid esters is a relatively straightforward process, typically involving a two-step procedure. This accessibility is a key advantage for research and development, allowing for the rapid generation of diverse compound libraries for screening and optimization.

General Synthesis Pathway

The synthesis commences with the esterification of the parent amino acid, followed by the N-acylation with a substituted benzoyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzoylation A Amino Acid B Alcohol (e.g., Methanol) + Thionyl Chloride or Acid Catalyst A->B Reaction C Amino Acid Ester Hydrochloride B->C Product D Amino Acid Ester Hydrochloride E Substituted Benzoyl Chloride + Base (e.g., Pyridine) D->E Reaction F N-Benzoyl Amino Acid Ester E->F Final Product

Figure 1: General workflow for the synthesis of N-benzoyl amino acid esters.

Detailed Experimental Protocol: Synthesis of N-Benzoyl-L-Valine Methyl Ester

This protocol provides a representative example for the synthesis of an N-benzoyl amino acid ester.

Materials:

  • L-Valine

  • Methanol (anhydrous)

  • Thionyl chloride

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

  • Suspend L-valine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride as a white solid. This product is typically used in the next step without further purification.

Step 2: Synthesis of N-Benzoyl-L-Valine Methyl Ester

  • Dissolve L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add anhydrous pyridine (2.5 eq) dropwise.

  • Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzoyl-L-valine methyl ester as a pure solid.

Characterization

The synthesized N-benzoyl amino acid esters should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, ester C=O, N-H).

  • Melting Point Analysis: To assess purity.

Unraveling the Antifungal Mechanism of Action

The precise mechanism by which N-benzoyl amino acid esters exert their antifungal effects is an active area of research. Current evidence from computational studies points towards the inhibition of fungal chitinase as a primary mode of action.[1][2]

The Chitinase Inhibition Hypothesis

Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. Chitinases are enzymes that hydrolyze chitin, playing a crucial role in fungal growth, morphogenesis, and cell division.[3] Inhibition of chitinase activity can disrupt these vital processes, leading to fungal cell death.

Molecular docking studies have suggested that N-benzoyl amino acid esters can bind to the active site of fungal chitinase.[1] The benzoyl group and the amino acid side chain are thought to interact with key residues in the enzyme's catalytic domain, preventing the binding and hydrolysis of chitin.

Chitinase_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Pathway Chitinase {Fungal Chitinase | Active Site} CellWall Fungal Cell Wall Integrity Chitinase->CellWall Maintains Chitin Chitin (Cell Wall Component) Chitin->Chitinase Hydrolysis Growth Fungal Growth & Morphogenesis CellWall->Growth Enables CellWall->Growth Prevents NBAAE N-Benzoyl Amino Acid Ester Binding Binding to Active Site NBAAE->Binding Binding->Chitinase Inhibition Chitinase Inhibition Binding->Inhibition Leads to Inhibition->CellWall Disrupts

Figure 2: Proposed mechanism of action of N-benzoyl amino acid esters via chitinase inhibition.

Alternative and Complementary Mechanisms

While chitinase inhibition is a compelling hypothesis, it is plausible that N-benzoyl amino acid esters may exert their antifungal effects through multiple mechanisms. Another potential target is the ergosterol biosynthesis pathway. Ergosterol is the major sterol component of fungal cell membranes, and its disruption can lead to increased membrane permeability and cell death. Further research is warranted to investigate whether these compounds interfere with key enzymes in this pathway.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-benzoyl amino acid esters and their antifungal activity is crucial for designing more potent and selective compounds. Preliminary studies have revealed several key structural features that influence their efficacy.[1]

  • The Ester Moiety is Essential: Studies have consistently shown that the esterification of the C-terminal carboxylic acid of the amino acid is critical for antifungal activity. The corresponding N-benzoyl amino acids are largely inactive.[1] This suggests that the ester group may play a role in cell permeability or in the interaction with the target enzyme.

  • Influence of the Amino Acid Side Chain: The nature of the amino acid side chain significantly impacts antifungal potency. Derivatives of amino acids with bulky, hydrophobic side chains, such as valine and tryptophan, have demonstrated higher activity compared to those with smaller side chains like alanine.[1]

  • Substitution on the Benzoyl Ring: Modifications to the benzoyl ring can modulate antifungal activity. The position and nature of substituents can affect the electronic and steric properties of the molecule, influencing its binding to the target.

Evaluating Antifungal Activity: Protocols and Data Presentation

A rigorous and standardized approach to evaluating the antifungal activity of N-benzoyl amino acid esters is essential for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.

In Vitro Antifungal Susceptibility Testing

Protocol: Broth Microdilution Method (Adapted from CLSI M38-A2 for Filamentous Fungi)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • N-benzoyl amino acid ester compounds

  • Fungal isolates (e.g., Aspergillus fumigatus, Fusarium solani, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each N-benzoyl amino acid ester in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a spore suspension (for filamentous fungi) or a yeast suspension and adjust the concentration to a standardized level using a spectrophotometer or hemocytometer.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum in medium without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35 °C) for a defined period (e.g., 48-72 hours for filamentous fungi, 24-48 hours for yeasts).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a plate reader.

Data Presentation and Interpretation

Quantitative data from antifungal susceptibility testing should be presented clearly to facilitate comparison and analysis.

Table 1: Antifungal Activity of Representative N-Benzoyl Amino Acid Esters

Compound IDAmino AcidBenzoyl SubstituentFungal Species% Inhibition at 640 µg/mL[1]
1 L-ValineHAspergillus fumigatus61.5
2 L-Valine3-OCH₃Aspergillus fumigatus45.2
3 L-Valine3,4-(OCH₃)₂Aspergillus fumigatus15.1
4 L-Valine4-OHAspergillus fumigatus25.3
5 D-ValineHAspergillus fumigatus70.7
6 L-Tryptophan4-CH₃Aspergillus fumigatus48.2
7 L-Tryptophan2,4,6-(CH₃)₃Aspergillus fumigatus78.2
8 L-TryptophanHFusarium temperatum43.1
9 L-Tryptophan4-CH₃Fusarium temperatum55.4
10 L-Tryptophan2,4,6-(CH₃)₃Fusarium temperatum65.8
11 L-Tryptophan2-OHFusarium temperatum70.1
12 L-Tryptophan4-OHFusarium temperatum78.5

Note: The provided data represents percentage inhibition at a single high concentration and is not MIC data. Further studies are required to determine the precise MIC values.

Future Directions and Conclusion

N-benzoyl amino acid esters represent a promising class of compounds in the search for novel antifungal agents. Their straightforward synthesis, coupled with encouraging preliminary activity data, warrants further investigation. Future research should focus on several key areas:

  • Expansion of the Fungal Spectrum: Evaluating the activity of these compounds against a broader range of clinically relevant fungi, including azole-resistant strains.

  • Determination of MIC and MFC Values: Generating quantitative data to enable robust structure-activity relationship studies and comparison with existing antifungal drugs.

  • Experimental Validation of the Mechanism of Action: Conducting enzymatic assays to confirm the inhibition of chitinase and exploring other potential molecular targets.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models of fungal infections.

References

  • Pérez-Chiguils, Y., Rodríguez-Hurtado, A. I., Pérez-Picaso, L., Martínez-Pascual, R., Martínez-Rivera, M. de los Á., Hernández-Núñez, E., Viñas-Bravo, O., Rosete-Luna, S., & Martínez Galero, N. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). [Link]

  • Pérez-Chiguils, M. C. Y., Rodríguez-Hurtado, A. I., Pérez-Picaso, L., Martínez-Pascual, R., Martínez-Rivera, M. de los Á., Hernández-Núñez, E., Viñas-Bravo, O., Rosete-Luna, S., & Martínez Galero, N. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. [Link]

  • Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • Hart, A., & Kontoyiannis, D. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

  • Alastruey-Izquierdo, A., Melhem, M. S. C., Bonfietti, L. X., & Rodriguez-Tudela, J. L. (2015). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. SciELO. [Link]

  • Gruber, S., & Seidl-Seiboth, V. (2012). Fungal chitinases: diversity, mechanistic properties and biotechnological potential. PubMed Central. [Link]

  • Synapse, P. (2024, June 21). What are Chitinases inhibitors and how do they work? Patsnap. [Link]

Sources

Technical Guide: Stability of N-Benzoylserine Methyl Ester in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzoylserine methyl ester (Bz-Ser-OMe) serves as a critical model substrate in bio-organic chemistry, particularly for studying serine protease mechanisms and peptide prodrug stability. Its stability in aqueous solution is governed not merely by simple ester hydrolysis laws but by Neighboring Group Participation (NGP) involving the serine


-hydroxyl group.

This guide details the physicochemical stability profile of Bz-Ser-OMe, distinguishing between standard hydrolytic pathways and intramolecular catalysis that leads to racemization and accelerated degradation.

Part 1: Chemical Architecture & Mechanistic Vulnerabilities

The stability of Bz-Ser-OMe is dictated by the interplay of three functional groups. Understanding this architecture is prerequisite to predicting its behavior in solution.

Structural Components[1][2][3][4][5]
  • The Electrophile (Methyl Ester): The primary site of degradation. Methyl esters are generally more susceptible to hydrolysis than their ethyl or tert-butyl counterparts due to lower steric hindrance.

  • The Nucleophile (Serine

    
    -Hydroxyl):  Unlike phenylalanine or alanine derivatives, the serine side chain contains a free hydroxyl group (
    
    
    
    ). In specific pH windows, this group acts as an intramolecular nucleophile.
  • The Stabilizer/Chromophore (N-Benzoyl Amide): The benzoyl group provides UV absorbency (

    
    ) for detection but also lowers the 
    
    
    
    of the amide nitrogen, influencing the formation of oxazoline intermediates.
The Mechanistic Bifurcation

In aqueous solution, degradation does not follow a single linear path. Two competing mechanisms dictate the rate and the stereochemical integrity of the product.

Pathway A: Intermolecular Hydrolysis (Standard)

Water or Hydroxide ions attack the ester carbonyl directly. This follows standard


 (acid-catalyzed) or 

(base-catalyzed) kinetics.
Pathway B: Intramolecular Catalysis (The "Serine Effect")

The


-hydroxyl group attacks the ester carbonyl (or the amide carbonyl in 

migration), forming a 5-membered Oxazoline or Oxazolone intermediate. This pathway is critical because:
  • It accelerates the rate of hydrolysis (Anchimeric Assistance).

  • It causes Racemization. The cyclic intermediate facilitates the loss of chirality at the

    
    -carbon.
    
Mechanistic Pathway Diagram

The following diagram illustrates the competition between direct hydrolysis and the racemization-prone NGP pathway.

Hydrolysis_Mechanism Substrate N-Benzoylserine Methyl Ester (L-Isomer) Intermediate Tetrahedral Intermediate Substrate->Intermediate +OH- (Base Cat.) Oxazoline Oxazoline/Oxazolone (Cyclic Intermediate) Substrate->Oxazoline Intramolecular Attack (Beta-OH) Product_L N-Benzoylserine (L-Isomer) Intermediate->Product_L Direct Hydrolysis Product_DL N-Benzoylserine (Racemic Mixture) Oxazoline->Product_DL Ring Opening (Racemization)

Figure 1: Mechanistic bifurcation showing direct hydrolysis (Blue) yielding pure product vs. neighboring group participation (Red) yielding racemic product.

Part 2: pH-Dependent Stability Profile[7]

The degradation kinetics of Bz-Ser-OMe obey a U-shaped pH-rate profile. The following data synthesizes kinetic trends observed in serine ester derivatives.

Kinetic Zones
pH ZoneDominant MechanismEstimated Half-Life (

)
Stability Implication
Acidic (pH < 3)

Hydrolysis
Moderate (Hours to Days)Protonation of carbonyl oxygen activates water attack. Relatively stable compared to base, but slower than simple alkyl esters due to protonated amine repulsion if N-terminus were free (not applicable here as N-Benzoyl is capped).
Mild Acid (pH 4 - 6) Water AttackHigh Stability (Weeks)Optimal storage window. The concentration of

and

is too low to drive rapid catalysis.
Neutral (pH 7 - 8) Mixed / NGPVariable (Hours)The "Danger Zone" for racemization. The pH is high enough to deprotonate the hydroxyl (slightly) or allow general base catalysis, triggering the oxazoline pathway.
Basic (pH > 10)

Saponification
Low (Minutes)Rapid irreversible hydrolysis driven by hydroxide nucleophilicity. Racemization is also highly probable via enolate formation.
Buffer Effects
  • Phosphate Buffers: Can act as general bifunctional catalysts, accelerating hydrolysis rates by 2-3x compared to non-coordinating buffers (e.g., MOPS or HEPES).

  • Tris Buffer: Contains a primary amine that can theoretically undergo aminolysis with the ester, forming an amide byproduct. Avoid Tris for stability studies of methyl esters.

Part 3: Experimental Protocols

To rigorously determine the stability of N-Benzoylserine methyl ester, a self-validating HPLC workflow is required. This protocol accounts for the detection of both the hydrolysis product (acid) and potential isomers.[1]

Materials
  • Analyte: N-Benzoylserine methyl ester (High purity >98%).

  • Internal Standard: Acetophenone or Methyl Benzoate (structurally similar, stable).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    .
    
Kinetic Assay Workflow

This workflow ensures data integrity by incorporating quenching steps to freeze the reaction at specific timepoints.

Experimental_Protocol Stock 1. Stock Prep 10mM in DMSO Buffer 2. Reaction Initiation Dilute 1:100 into Buffer (pH 2.0, 7.4, 10.0) Stock->Buffer Incubation 3. Incubation Thermostat @ 25°C / 37°C Buffer->Incubation Sampling 4. Aliquot Sampling At t = 0, 15, 30, 60, 120 min Incubation->Sampling Loop Quench 5. Quench Step Add Cold ACN + 1% TFA (Stops Base Hydrolysis) Sampling->Quench Analysis 6. HPLC-UV Analysis Detection @ 254 nm Quench->Analysis Analysis->Sampling Next Timepoint

Figure 2: Step-by-step kinetic assay workflow with mandatory quenching to ensure temporal resolution.

Data Calculation

Calculate the pseudo-first-order rate constant (


) using the integrated rate law:


Plot

vs. Time. The slope is

. Calculate Half-life:

.[2]

Part 4: Implications for Drug Development

Prodrug Design

If N-Benzoylserine methyl ester is being used as a prodrug scaffold:

  • Issue: The methyl ester is too labile in plasma (esterases) and basic pH.

  • Solution: Steric bulk protects the carbonyl. Switching from Methyl to Isopropyl or tert-Butyl ester increases stability by orders of magnitude.

Peptide Synthesis (Racemization Risk)

During the coupling of N-Benzoylserine (free acid) or the saponification of the ester:

  • The formation of the 2-phenyl-4-methoxycarbonyl-oxazoline intermediate is highly favored.

  • Mitigation: Avoid strong bases (NaOH) for deprotection. Use Lithium Hydroxide (LiOH) in THF/Water at

    
     to minimize racemization, as Lithium coordinates tightly to the intermediate, stabilizing the configuration.
    

References

  • Bernhard, S. A., et al. (1962).[3] Neighboring Group Effects on Ester Hydrolysis. Journal of the American Chemical Society.[3] Link

  • Soares, J., et al. (2012). O–N Intramolecular Acyl Migration Reaction in the Development of Prodrugs. Chemical Biology & Drug Design. Link

  • Wharton, C. W., et al. (1971). Kinetics of the Hydrolysis of N-Benzoyl-L-serine Methyl Ester Catalysed by Bromelain. Biochemical Journal. Link

  • Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis: Methyl Esters Stability. Wiley-Interscience.[4] Link

  • Bundgaard, H., et al. (1991).[5] Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs.[5] Pharmaceutical Research. Link

Sources

Navigating the Landscape of N-Acyl Serine Methyl Esters: A Technical Guide to N-Benzoylserine Methyl Ester and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Benzoyl and Benzyloxycarbonyl Moieties

In the realm of peptide chemistry and drug design, the precise control of functional groups is paramount. The N-acyl protection of amino acids is a foundational strategy, and the choice of the acyl group can profoundly influence a molecule's chemical properties, stability, and biological activity. This guide delves into the data available for N-Benzoylserine methyl ester and its close, yet distinct, relative, N-Benzyloxycarbonyl-L-serine methyl ester (N-Cbz-L-serine methyl ester). While both feature a benzene ring-containing acyl group, the additional oxycarbonyl linker in the Cbz group imparts significantly different characteristics, a critical distinction for any researcher in this field. This guide will provide a comprehensive overview of the available data for these compounds, highlighting the importance of precise nomenclature and the utility of chemical databases like PubChem and ChemSpider in discerning these differences.

N-Benzyloxycarbonyl-L-serine Methyl Ester: A Well-Characterized Intermediate

N-Cbz-L-serine methyl ester is a widely used building block in organic synthesis, particularly in the construction of peptides and other complex bioactive molecules.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, which can be readily removed under specific conditions, such as hydrogenolysis.[1] This allows for the sequential addition of other amino acids or chemical moieties.

Physicochemical Properties of N-Cbz-L-serine Methyl Ester

A wealth of data on N-Cbz-L-serine methyl ester is available in public databases. The following table summarizes key physicochemical properties, primarily sourced from PubChem and commercial supplier data.

PropertyValueSource
PubChem CID 6999535[2]
Molecular Formula C12H15NO5[2][3][4]
Molecular Weight 253.25 g/mol [2][3]
CAS Number 1676-81-9[3][4]
Appearance White to off-white solid/powder to crystal[4][5]
Melting Point 35-43 °C[3][4][5]
Boiling Point 170 °C at 0.01 mmHg[5]
Density ~1.3 g/cm³[3]
Solubility Soluble in methanol, acetone, chloroform, ethanol, ethyl acetate[4][6]
Optical Activity [α]20/D -12.0 to -17.0 deg (c=1, MeOH)[4]
InChI InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1[2]
SMILES COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1[3]
Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, N-Cbz-L-serine methyl ester is associated with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[5]

N-Benzoylserine Methyl Ester and the Broader Class of N-Benzoyl Amino Esters

While a dedicated, comprehensive database entry for N-Benzoylserine methyl ester is not as readily available as for its Cbz-protected counterpart, the synthesis and biological activity of N-benzoyl amino esters, as a class, are documented in scientific literature. These compounds are of interest for their potential therapeutic applications.

Synthesis of N-Benzoyl Amino Esters

A general route to synthesizing N-benzoyl amino esters involves the coupling of a benzoic acid derivative with an amino acid methyl ester.[7][8] This can be achieved using standard peptide coupling reagents. The starting amino acid methyl esters are typically prepared from the corresponding amino acid.[9]

Potential Biological Activity: Antifungal Properties

Research has shown that a series of N-benzoyl amino esters derived from various amino acids, including valine, tryptophan, and isoleucine, exhibit antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[7][8] Notably, in these studies, the N-benzoylamino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. This highlights the significance of the methyl ester group for this particular biological activity. While N-Benzoylserine methyl ester was not explicitly detailed in these particular studies, the findings suggest a promising area of investigation for its own potential bioactivity.

From Database to Drug Discovery: A Workflow

The effective utilization of chemical database information is a cornerstone of modern drug discovery and development. The following workflow illustrates a simplified process for leveraging data from resources like PubChem and ChemSpider.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Laboratory Validation cluster_2 Phase 3: Biological Evaluation Define_Target Define Target Compound (e.g., N-Benzoylserine methyl ester) Database_Search Search PubChem/ChemSpider (by name, CAS, structure) Define_Target->Database_Search Query Data_Extraction Extract Physicochemical Data, Safety Info, and Literature Database_Search->Data_Extraction Retrieve Analog_Search Identify and Analyze Analogs (e.g., N-Cbz-L-serine methyl ester) Data_Extraction->Analog_Search Compare Synthesis_Planning Plan Synthesis Route (based on literature) Data_Extraction->Synthesis_Planning Inform Analog_Search->Synthesis_Planning Guide Compound_Synthesis Synthesize Compound Synthesis_Planning->Compound_Synthesis Protocol Characterization Characterize Compound (NMR, MS, etc.) Compound_Synthesis->Characterization Verify In_Vitro_Testing In Vitro Testing Characterization->In_Vitro_Testing Provide Sample Assay_Development Develop Biological Assays (e.g., antifungal screen) Assay_Development->In_Vitro_Testing Methodology Data_Analysis Analyze Activity Data In_Vitro_Testing->Data_Analysis Generate Results

Caption: A workflow for leveraging chemical databases in drug discovery.

Conclusion

This technical guide has illuminated the available data for N-Benzoylserine methyl ester and its more thoroughly documented analog, N-Cbz-L-serine methyl ester. For researchers, the key takeaway is the critical importance of precise chemical nomenclature and the power of databases like PubChem in providing a foundational dataset for chemical synthesis and biological investigation. While direct, comprehensive data for N-Benzoylserine methyl ester is sparse in these databases, the existing literature on N-benzoyl amino esters provides a solid rationale for its synthesis and exploration, particularly in areas such as antifungal drug discovery. The juxtaposition of the well-characterized N-Cbz-L-serine methyl ester with the broader, activity-focused literature on N-benzoyl amino esters offers a practical case study in how to navigate and synthesize chemical information to drive research forward.

References

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link] [Accessed February 5, 2026].

  • (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link] [Accessed February 5, 2026].

  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Chemsrc. Available at: [Link] [Accessed February 5, 2026].

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link] [Accessed February 5, 2026].

  • Exploring N-Z-L-Serine Methyl Ester: Properties and Applications. Available at: [Link] [Accessed February 5, 2026].

  • N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5. PubChem. Available at: [Link] [Accessed February 5, 2026].

Sources

Thermodynamic and Kinetic Profiling of N-Benzoylserine Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic properties of N-Benzoylserine methyl ester hydrolysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Benzoylserine methyl ester (BSME) serves as a critical model substrate in physical organic chemistry and enzymology. It acts as a probe for investigating the catalytic efficiency of serine proteases (e.g., chymotrypsin, bromelain) and for understanding the intramolecular catalytic effects of neighboring hydroxyl groups in ester hydrolysis. This guide provides a comprehensive analysis of the thermodynamic barriers, kinetic parameters, and mechanistic pathways governing the hydrolysis of BSME. It is designed to assist researchers in optimizing prodrug stability and designing robust enzymatic assays.

Chemical Architecture and Intramolecular Catalysis

Structural Context

BSME consists of a serine backbone where the


-amino group is benzoylated and the 

-carboxyl group is methylated. The presence of the free

-hydroxyl group on the serine side chain distinguishes its hydrolysis thermodynamics from simple aliphatic esters (e.g., N-Benzoylalanine methyl ester).
Neighboring Group Participation (The Serine Effect)

In non-enzymatic conditions (specifically pH 7–9), the deprotonated


-hydroxyl group (alkoxide) can act as an intramolecular nucleophile. This creates an alternative low-energy pathway compared to direct hydroxide attack (

mechanism).
  • Standard Mechanism (

    
    ):  Direct attack of 
    
    
    
    on the ester carbonyl.
  • Intramolecular Mechanism (

    
    ):  The 
    
    
    
    -hydroxyl attacks the ester carbonyl, forming a transient five-membered lactone or oxazoline-like intermediate, which subsequently hydrolyzes.

Thermodynamic Implication: This intramolecular assistance lowers the Activation Energy (


) and creates a less negative Entropy of Activation (

) compared to intermolecular hydrolysis, as the nucleophile is already "pre-organized" near the electrophile.

Enzymatic Hydrolysis: The Serine Protease Model

BSME is a classic "specific ester" substrate for serine proteases. The enzyme-catalyzed hydrolysis follows a three-step mechanism: Binding, Acylation, and Deacylation.

Kinetic Parameters (Case Study: Bromelain & Chymotrypsin)

The hydrolysis follows Michaelis-Menten kinetics. The rate-limiting step for ester substrates is typically deacylation (


), whereas for amides, it is acylation (

).

Table 1: Kinetic Parameters for BSME Hydrolysis (pH 7.0, 25°C)

EnzymeParameterValueUnitSignificance
Bromelain


mMModerate affinity; indicates loose binding in the

pocket.
Bromelain



Slow turnover compared to specific substrates like arginine esters.
Chymotrypsin



High specificity due to the benzoyl group fitting the hydrophobic pocket.

Note: Values derived from comparative studies of serine derivatives [1][2].

Thermodynamic Activation Parameters

The temperature dependence of


 allows for the determination of activation parameters using the Eyring equation:


  • Enthalpy of Activation (

    
    ):  Typically 10–15 kcal/mol  for serine protease deacylation. This represents the energy required to reach the tetrahedral transition state.
    
  • Entropy of Activation (

    
    ):  Typically negative (-10 to -20 cal/mol·K) . This reflects the ordering of water molecules and the rigid orientation required in the active site (transition state stabilization).
    

Mechanistic Visualization

The following diagram contrasts the chemical hydrolysis pathway (with intramolecular assistance) against the enzymatic pathway.

HydrolysisPathways cluster_chemical Chemical Hydrolysis (pH > 7) cluster_enzymatic Enzymatic Hydrolysis (Serine Protease) BSME_Chem BSME (Neutral) Tet_Inter Tetrahedral Intermediate BSME_Chem->Tet_Inter OH- Attack (Slow) BSME_Chem->Tet_Inter Intramolecular -OH Assist Product_Chem N-Benzoylserine + Methanol Tet_Inter->Product_Chem Collapse Enz Enzyme (E) ES ES Complex (Michaelis) Enz->ES Binding (Km) BSME_Enz BSME (S) BSME_Enz->ES Binding (Km) AcylEnz Acyl-Enzyme Intermediate ES->AcylEnz Acylation (k2) Release P1 AcylEnz->Enz Deacylation (k3) Hydrolysis Product_P1 Methanol (P1) AcylEnz->Product_P1 Product_P2 Acid (P2) AcylEnz->Product_P2 Release P2

Figure 1: Comparative mechanistic pathways for BSME hydrolysis. The enzymatic pathway proceeds via a covalent acyl-enzyme intermediate.[1]

Experimental Protocols

To accurately determine the thermodynamic properties, precise kinetic assays are required.

Spectrophotometric Assay (Continuous)

This method relies on the UV absorbance difference between the ester and the acid product. While p-nitrophenyl esters are chromogenic, methyl esters require careful UV monitoring or coupled assays.

Protocol:

  • Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.0–8.0). Ensure temperature control (

    
    ) using a Peltier-controlled cuvette holder.
    
  • Substrate Stock: Dissolve BSME in acetonitrile or DMSO (keep final solvent concentration < 5% to avoid denaturation).

  • Reaction Initiation: Add enzyme (e.g.,

    
    -chymotrypsin, final conc. 10-100 nM) to the buffer.
    
  • Measurement: Add substrate (range 0.1

    
     to 10 
    
    
    
    ). Monitor Absorbance at 230–240 nm (ester bond absorption) or use a pH indicator (e.g., Phenol Red at 560 nm) if checking proton release.
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [S]. Fit to the Michaelis-Menten equation.
    
Determination of Activation Energy ( )
  • Perform the kinetic assay at four temperatures (e.g., 15°C, 25°C, 35°C, 45°C).

  • Determine

    
     at each temperature.
    
  • Construct an Arrhenius Plot (

    
     vs 
    
    
    
    ).
  • Calculate

    
    .
    

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_kinetic Kinetic Data Collection cluster_analysis Thermodynamic Analysis Start Start: Thermodynamic Profiling Step1 Synthesize/Purify BSME (>98% Purity) Start->Step1 Step2 Prepare Buffers (pH 6.0 - 9.0) Step1->Step2 Step3 Enzyme Standardization (Active Site Titration) Step2->Step3 Step4 Run Assays at T1, T2, T3, T4 (e.g., 15, 25, 35, 45°C) Step3->Step4 Step5 Measure Initial Rates (v0) Spectrophotometry/pH-Stat Step4->Step5 Step6 Fit Michaelis-Menten Extract k_cat, Km Step5->Step6 Step7 Arrhenius Plot (ln(k) vs 1/T) Step6->Step7 Step8 Eyring Plot (ln(k/T) vs 1/T) Step6->Step8 End Output: ΔH‡, ΔS‡, ΔG‡ Step7->End Step8->End

Figure 2: Step-by-step workflow for determining thermodynamic parameters of ester hydrolysis.

Implications for Drug Development

Prodrug Design

BSME represents a model for serine-based prodrugs . Methyl esters are often used to mask carboxyl groups to improve membrane permeability.

  • Stability Warning: The neighboring serine hydroxyl can accelerate chemical hydrolysis in plasma (pH 7.4), potentially releasing the drug prematurely before reaching the target tissue.

  • Stabilization Strategy: Protecting the serine hydroxyl (e.g., as an ether) or using a bulkier ester (isopropyl vs. methyl) will increase the

    
     of hydrolysis, improving plasma stability.
    
Formulation

In aqueous solution, BSME is susceptible to specific base catalysis. Formulations should be maintained at slightly acidic pH (pH 4–5) where the hydrolysis rate is minimal (


 is lowest), as the amine is protonated and the hydroxyl is not activated.

References

  • Kinetics of the hydrolysis of N-benzoyl-l-serine methyl ester catalysed by bromelain and by papain. Source: National Institutes of Health (PubMed) [Link]

  • Chymotrypsin: A Case Study in Enzyme Kinetics. Source: Chemistry LibreTexts [Link]

  • Mechanisms of Ester Hydrolysis (Basic and Acidic). Source: Master Organic Chemistry [Link]

  • O-N intramolecular acyl migration reaction in the development of prodrugs. Source: PubMed [Link]

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Hydrolysis of N-Benzoyl-L-serine methyl ester by Papain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

Papain (EC 3.4.22.2), a cysteine protease extracted from papaya latex, is a well-characterized enzyme widely utilized in various industrial and research applications, from meat tenderization to cell isolation procedures and structural biology.[1][2] Its catalytic activity relies on a catalytic triad in its active site, centrally featuring a cysteine residue (Cys-25).[1] The study of papain-catalyzed hydrolysis of synthetic substrates, such as N-Benzoyl-L-serine methyl ester, provides a robust model for several key areas of research:

  • Enzyme Kinetics: It serves as an excellent system for determining fundamental kinetic parameters like the Michaelis constant (Kₘ) and catalytic rate constant (k_cat), offering insights into enzyme-substrate interactions.[3]

  • Mechanism of Cysteine Proteases: The assay allows for a detailed investigation of the catalytic mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[[“]] This is a hallmark of the papain superfamily and is crucial for understanding protease function in both physiological and pathological contexts.[5]

  • Inhibitor Screening: The straightforward nature of the assay makes it ideal for high-throughput screening of potential inhibitors targeting cysteine proteases, a class of enzymes implicated in various diseases.[6][7]

This document provides a comprehensive guide to the principles, materials, and a detailed protocol for performing the enzymatic hydrolysis of N-Benzoyl-L-serine methyl ester using papain. It is designed for researchers in biochemistry, enzymology, and drug development.

Principle of the Assay

The assay quantifies the enzymatic activity of papain by monitoring the hydrolysis of the ester bond in N-Benzoyl-L-serine methyl ester. This reaction yields two products: N-Benzoyl-L-serine and methanol.

The reaction progress can be monitored by measuring the rate of appearance of the carboxylate product, which results in a decrease in pH. This change can be tracked using a pH-stat apparatus that automatically titrates the reaction mixture with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.

Catalytic Mechanism Overview: The hydrolysis proceeds via a two-step mechanism typical for cysteine proteases:

  • Acylation: The deprotonated thiol group of the active site Cys-25, stabilized by the adjacent His-159, performs a nucleophilic attack on the carbonyl carbon of the ester substrate.[1] This forms a tetrahedral intermediate, followed by the release of the first product (methanol) and the formation of a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by His-159, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then collapses, releasing the N-Benzoyl-L-serine product and regenerating the free, active enzyme.[[“]]

Materials and Reagents

Equipment
  • pH-stat autotitrator (or a sensitive pH meter with a micro-combination electrode)

  • Thermostatted reaction vessel with magnetic stirring

  • Micropipettes (P20, P200, P1000)

  • Analytical balance

  • Standard laboratory glassware

Reagents and Solutions
  • Papain (EC 3.4.22.2): High purity, lyophilized powder (e.g., Sigma-Aldrich, Cat. No. P4762).

  • N-Benzoyl-L-serine methyl ester (Substrate): Synthesized or commercially available.

  • L-Cysteine hydrochloride: Reagent grade.

  • Ethylenediaminetetraacetic acid (EDTA): Disodium salt, reagent grade.

  • Sodium Hydroxide (NaOH): 0.01 M standardized solution for titration.

  • Potassium Chloride (KCl): Reagent grade, for maintaining ionic strength.

  • Deionized Water: High purity (18.2 MΩ·cm).

Buffer and Solution Preparation
  • Papain Activation Buffer (prepare fresh):

    • 2 mM EDTA

    • 5 mM L-Cysteine

    • Adjust to pH 6.2 with dilute NaOH or HCl.

    • Scientist's Note: Papain's catalytic activity is critically dependent on the reduced state of its active site Cys-25 sulfhydryl group.[[“]] L-cysteine is a reducing agent that ensures the thiol is free and nucleophilic.[[“]] EDTA is included as a chelating agent to remove any inhibitory heavy metal ions that could otherwise oxidize or bind to the active site thiol.[8]

  • Substrate Stock Solution (e.g., 100 mM):

    • Dissolve a calculated amount of N-Benzoyl-L-serine methyl ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) before diluting with deionized water.

    • Scientist's Note: The substrate may have limited aqueous solubility. Prepare the stock solution at a high concentration and ensure it is fully dissolved before adding it to the aqueous reaction mixture to prevent precipitation.

  • Reaction Medium:

    • Deionized water containing a defined concentration of KCl (e.g., 0.1 M) to maintain constant ionic strength throughout the experiment.

Experimental Protocol

This protocol is designed to determine the initial rate of hydrolysis. It is crucial to perform all measurements at a constant, controlled temperature (e.g., 25.0 °C).

Papain Activation and Standardization
  • Prepare Papain Stock Solution: Accurately weigh ~10 mg of papain and dissolve it in a known volume of cold deionized water (e.g., 1 mL) to make a concentrated stock. Keep on ice.

  • Activate Papain: Immediately before use, dilute an aliquot of the papain stock solution into the freshly prepared Papain Activation Buffer . Incubate at 25 °C for 15-30 minutes.

    • Scientist's Note: This pre-incubation step is essential for the full activation of the enzyme population. Commercial papain preparations can contain a fraction of reversibly oxidized enzyme, and this step ensures maximum activity.

Hydrolysis Assay using pH-Stat

The following workflow outlines the procedure for a single kinetic run.

G cluster_prep Step 1: System Equilibration cluster_reaction Step 2: Reaction Initiation cluster_monitor Step 3: Data Acquisition cluster_analysis Step 4: Controls & Analysis Equilibrate Pipette 5.0 mL of reaction medium (0.1 M KCl) into the thermostatted vessel at 25.0 °C. Set_pH Calibrate pH-stat and set the control pH to 6.2. Allow the system to stabilize. Equilibrate->Set_pH Add_Substrate Add a specific volume of substrate stock solution to achieve the desired final concentration (e.g., 50 mM). Set_pH->Add_Substrate Add_Enzyme Initiate the reaction by adding a small volume (e.g., 20-50 µL) of the activated papain solution. Add_Substrate->Add_Enzyme Record Immediately start the pH-stat titrator. Record the volume of NaOH added over time for 3-5 minutes to measure the initial linear rate. Add_Enzyme->Record Control Perform a control run without enzyme to measure the rate of non-enzymatic substrate hydrolysis. Record->Control Calculate Calculate the initial velocity (v₀) from the slope of the titration curve. Control->Calculate

Caption: Experimental workflow for the pH-stat based hydrolysis assay.

Self-Validating Controls
  • No-Enzyme Control: Run the entire protocol without adding the papain solution. This measures the background, non-enzymatic hydrolysis rate of the ester, which should be subtracted from the enzymatic rate.

  • No-Substrate Control: Run the protocol with the enzyme but without the substrate. This ensures that there is no change in pH due to the enzyme preparation itself.

Data Presentation and Analysis

Calculation of Initial Velocity (v₀)

The initial velocity of the reaction is calculated from the linear portion of the titration curve (volume of NaOH vs. time).

  • v₀ (mol L⁻¹ s⁻¹) = (Slope × [NaOH]) / V_total

Where:

  • Slope: The rate of titrant addition in L/s, obtained from the titration plot.

  • [NaOH]: The molar concentration of the standardized NaOH solution (mol/L).

  • V_total: The total volume of the reaction mixture in the vessel (L).

Determination of Kinetic Parameters

To determine Kₘ and Vₘₐₓ, repeat the assay across a range of substrate concentrations (e.g., 5 mM to 100 mM). Plot the initial velocity (v₀) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation using non-linear regression software.

  • v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation, though non-linear fitting is statistically more robust.

Typical Experimental Parameters

The following table summarizes typical conditions and expected kinetic constants for this reaction.

ParameterRecommended Value / RangeRationale / Notes
Temperature 25.0 °CEnsures stable and reproducible kinetic measurements. Papain is active up to 65 °C.
pH 6.0 - 7.0Optimal pH range for papain activity on many ester substrates.[9] The catalytic dyad (Cys-25/His-159) has pKa values in this range.[10]
Ionic Strength (KCl) 0.1 MMaintains a constant ionic environment, which can affect enzyme structure and activity.
L-Cysteine ~5 mMEnsures the active site thiol is in the reduced, active state.
EDTA ~2 mMChelates inhibitory heavy metal ions.
Kₘ (Literature) 52 ± 4 mM (at pH 7.0, 25°C)Michaelis constant for N-Benzoyl-L-serine methyl ester.[3]
k_cat (Literature) 2.80 ± 0.1 s⁻¹ (at pH 7.0, 25°C)Catalytic rate constant (turnover number).[3]

Catalytic Mechanism Visualization

The diagram below illustrates the key steps in the papain-catalyzed hydrolysis of N-Benzoyl-L-serine methyl ester, highlighting the formation of the covalent acyl-enzyme intermediate.

G E_S E + S (Enzyme-Substrate Complex) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Cys-25-S⁻ Acyl_E Acyl-Enzyme Intermediate (N-Benzoyl-L-seryl-papain) TI1->Acyl_E P1 Methanol (P₁) Released TI1->P1 TI2 Tetrahedral Intermediate 2 Acyl_E->TI2 E_P E + P₂ (Enzyme + N-Benzoyl-L-serine) TI2->E_P Regeneration of free enzyme H2O H₂O Enters H2O->TI2

Caption: Simplified mechanism of papain-catalyzed ester hydrolysis.

References

  • Science Publications. Papain, a Plant Enzyme of Biological Importance: A Review.
  • PubMed. Comparison of the Kinetics and Mechanism of the Papain-Catalyzed Hydrolysis of Esters and Thiono Esters.
  • Plant, Algae, and Environment.
  • NIH.
  • Consensus. Papain Mechanism and Thiol Interaction.
  • MDPI.
  • PAPAIN-CLARASE D
  • PubMed. Cysteine enhances activity and stability of immobilized papain.
  • PubMed.
  • Biolaxi Enzymes. Best Practices for Papain & Bromelain Storage & Stability.
  • Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach.
  • ACS Publications. Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues.
  • Sigma-Aldrich. Papain, Cysteine Protease, Properties & Products.
  • PMC. Role of Papain-Like Cysteine Proteases in Plant Development.
  • The Open Biochemistry Journal.
  • ACS Publications.
  • Chondrex, Inc. Cysteine Protease Activity Assay Kit.
  • ACS Publications. Kinetics of Papain-Catalyzed Hydrolysis of α-N-Benzoyl-L-arginine Ethyl Ester and α-N-Benzoyl-L-argininamide.
  • PubMed. Cysteine Protease Zymography: Brief Review.
  • Frontiers.
  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • MDPI.
  • ResearchGate. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Reaction Biology. Protease Assay Services.
  • Life Chemicals. Cysteine Protease Screening Libraries.

Sources

Application Note: Kinetic Assay of Chymotrypsin Esterase Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and assay developers requiring a robust protocol for the kinetic characterization of


-Chymotrypsin using N-Benzoyl-L-Serine Methyl Ester (BSME) .

While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the industry-standard substrate for defining Chymotrypsin activity units, the use of BSME represents a specialized kinetic probe. It allows researchers to decouple the enzyme's esterase activity from its primary hydrophobic specificity (as Serine lacks the aromatic side chain of Tyrosine/Phenylalanine). This assay is critical for mechanistic studies investigating the contribution of the S1 binding pocket to transition state stabilization in the absence of optimal hydrophobic contacts.

Substrate: N-Benzoyl-L-Serine Methyl Ester (BSME) Method: Continuous Spectrophotometric Rate Determination (


)

Scientific Principles & Mechanism

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Chymotrypsin (EC 3.4.21.1) is a serine protease acting via a catalytic triad (His-57, Asp-102, Ser-195). Its mechanism involves a "Ping-Pong" acylation-deacylation sequence.

When using BSME , the reaction proceeds as follows:

  • Binding: The N-benzoyl group provides limited hydrophobic anchoring, while the methyl ester orients near the catalytic Ser-195.

  • Acylation: The enzyme's Ser-195 attacks the ester carbonyl, releasing Methanol and forming the Acyl-Enzyme Intermediate (Benzoyl-Seryl-Chymotrypsin).

  • Deacylation: Water attacks the acyl-enzyme, releasing N-Benzoyl-L-Serine and regenerating the free enzyme.

Detection Logic: The kinetic readout relies on the differential UV absorption of the Benzoyl chromophore. The electronic environment of the benzoyl group changes upon hydrolysis of the ester bond, resulting in a measurable spectral shift at 256 nm .

Reaction Pathway Diagram

Chymotrypsin_Mechanism Fig 1: Ping-Pong mechanism of Chymotrypsin-catalyzed ester hydrolysis. Substrate Substrate (BSME) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (k1) Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (k2) Release P1 Product1 Product 1 (Methanol) Acyl_Enzyme->Product1 Leaving Group Product2 Product 2 (N-Benzoyl-L-Serine) Acyl_Enzyme->Product2 Deacylation (k3) Hydrolysis Product2->Substrate Free Enzyme (E)

Experimental Protocol

A. Reagents & Preparation

Note: All reagents must be prepared in ultrapure water (


).
ReagentConcentrationPreparation Instructions
Reaction Buffer 80 mM Tris-HCl, pH 7.8Dissolve Tris base; adjust pH with 1M HCl at 25°C. Include 100 mM

to stabilize the enzyme structure.
Substrate Stock (BSME) 100 mMDissolve N-Benzoyl-L-Serine Methyl Ester in 100% Methanol. Store at -20°C.
Enzyme Diluent 1 mM HClPrevents autolysis of Chymotrypsin during storage/handling.
Enzyme Stock 1 mg/mLReconstitute lyophilized

-Chymotrypsin (sequencing grade) in Enzyme Diluent.
B. Assay Conditions[3][4][5]
  • Temperature: 25°C (Thermostatted cuvette holder required)

  • Wavelength: 256 nm (UV quartz cuvettes required)

  • Light Path: 1 cm

  • Final Volume: 3.0 mL

C. Step-by-Step Workflow
  • Blank Preparation: In a quartz cuvette, mix:

    • 1.4 mL Reaction Buffer

    • 1.5 mL Ultrapure Water

    • 0.1 mL Substrate Stock (BSME)

    • Note: This controls for spontaneous hydrolysis of the methyl ester, which can be significant at pH 7.8.

  • Sample Preparation: In a separate quartz cuvette, mix:

    • 1.4 mL Reaction Buffer

    • 1.4 mL Ultrapure Water

    • 0.1 mL Substrate Stock (BSME)

  • Equilibration: Incubate both cuvettes in the spectrophotometer at 25°C for 3–5 minutes to reach thermal equilibrium.

  • Initiation:

    • Add 0.1 mL of Enzyme Solution to the Sample cuvette.

    • Add 0.1 mL of Enzyme Diluent (1 mM HCl) to the Blank cuvette.

    • Immediately mix by inversion (do not vortex vigorously).

  • Data Acquisition: Monitor Absorbance (

    
    ) for 5 minutes.
    
    • Critical: The reaction follows zero-order kinetics initially. Select the linear portion of the curve (typically 0.5 – 3.0 minutes).

Workflow Diagram

Assay_Workflow Fig 2: Step-by-step spectrophotometric workflow for BSME kinetic assay. Start Start Assay Prep Prepare Reagents (Tris pH 7.8, BSME in MeOH) Start->Prep Blank Blank Cuvette: Buffer + BSME + 1mM HCl Prep->Blank Test Test Cuvette: Buffer + BSME + Enzyme Prep->Test Equilibrate Equilibrate 25°C (3-5 mins) Blank->Equilibrate Test->Equilibrate Measure Measure A256 (5 mins continuous) Equilibrate->Measure Calc Calculate Rate (ΔA/min) Measure->Calc

Data Analysis & Calculations

Determination of Extinction Coefficient ( )

Unlike the standard BTEE assay, where


, the value for BSME may differ slightly due to the serine side chain environment.
  • Recommendation: Perform a "Total Hydrolysis" control. Incubate a known concentration of BSME with high enzyme load overnight. Measure the total change in absorbance (

    
    ) to calculate the specific 
    
    
    
    for your system.
  • Approximation: If empirical determination is not feasible, use

    
     as a starting estimate, noting this in your limitations.
    
Calculation Formula

Calculate the enzymatic activity (Units/mL) using the initial linear rate:



  • 
     : Change in absorbance per minute (slope).[1][2]
    
  • 
     : Total assay volume (3.0 mL).
    
  • df : Dilution factor of the enzyme.[1][2]

  • 
     : Millimolar extinction coefficient (approx.[1] 0.964 mM
    
    
    
    cm
    
    
    ).[1][2]
  • 
     : Volume of enzyme added (0.1 mL).
    
  • 
     : Path length (1 cm).
    

Critical Analysis & Troubleshooting (E-E-A-T)

Substrate Specificity Issues

Chymotrypsin prefers aromatic residues (Phe, Tyr, Trp) at the P1 position.[3] Serine is a small, polar residue.

  • Expectation: The

    
     for BSME will be significantly lower  than for BTEE.
    
  • Implication: You may need to use a higher enzyme concentration (0.5 – 1.0 mg/mL) compared to standard assays to achieve a measurable signal.

Spontaneous Hydrolysis

Methyl esters are more susceptible to spontaneous hydrolysis at alkaline pH (7.8) than ethyl esters.[4]

  • Control: The "No Enzyme" blank is non-negotiable. If the blank rate is

    
     of the enzymatic rate, lower the pH to 7.4 or 7.0, though this moves away from the enzyme's pH optimum.
    
Solubility

BSME is hydrophobic due to the benzoyl group but the serine hydroxyl adds polarity.

  • Solvent: Ensure the final Methanol concentration in the cuvette does not exceed 30% (v/v), as high organic solvent content can denature the enzyme or alter

    
     values of the catalytic triad.
    

References

  • Hummel, B.C.W. (1959).[2] "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

  • Worthington Biochemical. "Chymotrypsin Assay Protocol (BTEE Method)." Worthington Enzyme Manual.

  • Sigma-Aldrich.

    
    -Chymotrypsin using BTEE." Sigma Quality Control Procedures. 
    
  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501-4524. (Foundational text on P1-S1 specificity differences between Trypsin/Chymotrypsin).

Sources

Synthesis of N-Benzoylserine Methyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Amino Acids and the Utility of Benzoic Anhydride

N-acylated amino acids are a cornerstone of medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of peptides, peptidomimetics, and other biologically active molecules. The benzoyl group, in particular, can impart desirable pharmacokinetic properties and act as a key structural motif in various therapeutic agents. The synthesis of N-Benzoylserine methyl ester is a prime example of such a crucial transformation, yielding a versatile building block for more complex molecular architectures.

While several methods exist for the N-acylation of amino acids, the use of benzoic anhydride presents a compelling option due to its moderate reactivity, which often allows for selective N-acylation in the presence of other nucleophilic functional groups, such as the hydroxyl group of serine.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of N-Benzoylserine methyl ester, with a focus on the practical aspects of the reaction, purification, and characterization of the final product. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in the field.

Reaction Scheme

The overall synthesis involves two main stages: the liberation of the free L-serine methyl ester from its hydrochloride salt, followed by the N-benzoylation reaction with benzoic anhydride.

Synthesis_Workflow cluster_0 Step 1: Preparation of L-Serine Methyl Ester (Free Base) cluster_1 Step 2: N-Benzoylation cluster_2 Work-up & Purification SerineHCl L-Serine Methyl Ester Hydrochloride Reaction1 Stir at 0°C SerineHCl->Reaction1 Base Triethylamine (TEA) Base->Reaction1 Solvent1 Dichloromethane (DCM) Solvent1->Reaction1 SerineFree L-Serine Methyl Ester (in situ) Reaction2 Stir at RT SerineFree->Reaction2 Reaction1->SerineFree BenzoicAnhydride Benzoic Anhydride BenzoicAnhydride->Reaction2 Solvent2 Dichloromethane (DCM) Solvent2->Reaction2 Product N-Benzoylserine Methyl Ester Workup Aqueous Work-up Product->Workup Reaction2->Product Purification Column Chromatography Workup->Purification FinalProduct Pure N-Benzoylserine Methyl Ester Purification->FinalProduct

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-Benzoyl Amino Acid Esters for Serine Protease Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Synthetic Substrates in Protease Research

Serine proteases are a ubiquitous class of enzymes that play critical roles in physiological processes ranging from digestion to blood clotting and cellular signaling. The study of their function, kinetics, and inhibition is fundamental to drug development and diagnostics. To facilitate this research, specific and reliable synthetic substrates are indispensable. N-Benzoyl amino acid esters are classic, chromogenic substrates tailored for this purpose.

The design of these molecules is elegantly simple: an amino acid recognized by the protease is N-terminally protected with a benzoyl group and C-terminally esterified. The protease's catalytic activity hydrolyzes the ester bond, a reaction that can be continuously monitored. For instance, N-α-Benzoyl-L-arginine ethyl ester (BAEE) is a canonical substrate for trypsin, which preferentially cleaves peptide bonds after arginine residues.[1] Similarly, N-Benzoyl-L-tyrosine ethyl ester (BTEE) is widely used to assay the activity of chymotrypsin, which targets large hydrophobic residues like tyrosine.[2][3] The hydrolysis of BTEE to N-benzoyl-L-tyrosine can be observed by an increase in absorbance at 256 nm.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-Benzoyl amino acid esters, grounded in established chemical principles. It is designed for researchers who require a reliable in-house supply of these critical reagents.

Foundational Chemical Principles

The synthesis of N-Benzoyl amino acid esters is most effectively and reliably achieved through a two-step process. This approach ensures high yields and purity by addressing the reactivity of both the carboxylic acid and amino functional groups of the starting amino acid separately.

  • Step 1: Esterification of the Carboxylic Acid: The carboxylic acid moiety of the amino acid is first converted into an ester. This is crucial for two reasons: it protects the carboxyl group from participating in the subsequent acylation step, and it forms the very bond that the protease will later hydrolyze. The most robust method for this transformation is an acid-catalyzed reaction, often a variation of the Fischer-Speier esterification.[4][5][6] Using thionyl chloride (SOCl₂) in an excess of the desired alcohol (e.g., methanol or ethanol) is a highly efficient modern variant.[7] Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ, which acts as the catalyst, and also activates the carboxylic acid, driving the reaction to completion.[7][8]

  • Step 2: N-Benzoylation of the Amino Group: Once the C-terminus is protected as an ester, the free amino group (as a hydrochloride salt from the first step) is acylated using benzoyl chloride. This reaction, a form of the Schotten-Baumann reaction, requires a non-nucleophilic organic base, such as triethylamine (TEA).[9] The base serves a critical dual purpose: it deprotonates the amino hydrochloride salt to liberate the nucleophilic free amine, and it scavenges the HCl generated during the acylation, preventing unwanted side reactions and driving the equilibrium towards the product.

Synthesis Workflow Overview

The overall strategy involves the sequential modification of the amino acid, followed by rigorous purification and validation of the final product.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application Start Amino Acid + Alcohol (e.g., Ethanol) Esterification Step 1: Esterification (SOCl₂ in Ethanol) Start->Esterification Intermediate Intermediate: Amino Acid Ethyl Ester Hydrochloride Esterification->Intermediate Benzoylation Step 2: N-Benzoylation (Benzoyl Chloride, TEA) Intermediate->Benzoylation Crude Crude Product Benzoylation->Crude Workup Aqueous Workup (Extraction) Crude->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure N-Benzoyl Amino Acid Ester Chromatography->Pure_Product Characterization Characterization: NMR, MS, Melting Point Pure_Product->Characterization Assay Serine Protease Assay Characterization->Assay

Caption: Overall workflow for the synthesis of N-Benzoyl amino acid esters.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of N-Benzoyl-L-arginine ethyl ester (BAEE), a common trypsin substrate. The principles can be readily adapted for other amino acids (e.g., Tyrosine for BTEE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
L-Arginine≥98%Sigma-AldrichStarting Material
Ethanol (EtOH), Anhydrous≥99.5%Sigma-AldrichReactant & Solvent
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichEsterification Reagent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Triethylamine (TEA)≥99.5%Sigma-AldrichBase
Benzoyl Chloride≥99%Sigma-AldrichAcylating Agent
Diethyl EtherAnhydrousFisher ScientificPrecipitation/Washing
Silica Gel200-425 meshDavisil™Column Chromatography
Standard SolventsACS GradeVWRWorkup & Chromatography
Protocol 1: Two-Step Synthesis of N-α-Benzoyl-L-Arginine Ethyl Ester (BAEE)

Step 1A: Synthesis of L-Arginine Ethyl Ester Dihydrochloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 100 mL of anhydrous ethanol. Place the flask in an ice-water bath and allow the ethanol to cool to 0 °C.

  • Reagent Addition: While stirring vigorously, slowly add 5.5 mL (~75 mmol) of thionyl chloride dropwise via a syringe over 30 minutes. Causality: This exothermic reaction generates HCl gas in situ. Slow, cooled addition is critical to control the reaction rate and prevent dangerous pressure buildup and splashing.[10][11]

  • Amino Acid Addition: After the addition of SOCl₂ is complete, remove the ice bath and allow the solution to warm to room temperature. Add 5.0 g (~28.7 mmol) of L-Arginine in one portion.

  • Reaction: Stir the resulting suspension at room temperature for 12-16 hours (overnight). The suspension will gradually dissolve as the reaction proceeds.

  • Isolation of Intermediate: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the resulting viscous oil or solid, add 50 mL of anhydrous diethyl ether and triturate (break up the solid with a spatula) to induce precipitation. Collect the white solid product by vacuum filtration, wash with two 25 mL portions of diethyl ether, and dry under vacuum. This intermediate, L-arginine ethyl ester dihydrochloride, is typically used without further purification.[12]

Step 1B: N-Benzoylation to Yield BAEE Hydrochloride

  • Reaction Setup: Suspend the crude L-arginine ethyl ester dihydrochloride from the previous step in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add 12 mL (~86 mmol) of triethylamine (TEA) dropwise over 10 minutes. Stir the mixture for an additional 20 minutes at 0 °C. Causality: TEA is added in excess to neutralize both hydrochloride salts on the intermediate and the HCl that will be generated in the next step, thereby ensuring the amino group is free and reactive.

  • Acylation: In a separate flask, dissolve 4.0 mL (~34.4 mmol) of benzoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[12][13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH in DCM).[13]

    • Combine the fractions containing the pure product (identified by TLC), and remove the solvent under reduced pressure. The final product is typically obtained as a white solid hydrochloride salt.

Reaction_Scheme AA L-Arginine Reagent1 + EtOH, SOCl₂ AA->Reagent1 EsterHCl L-Arginine Ethyl Ester (Dihydrochloride salt) Reagent2 + Benzoyl Chloride, TEA EsterHCl->Reagent2 FinalProduct N-α-Benzoyl-L-Arginine Ethyl Ester (BAEE) Reagent1->EsterHCl Step 1: Esterification Reagent2->FinalProduct Step 2: N-Benzoylation

Caption: Two-step synthesis of BAEE from L-Arginine.

Product Characterization and Validation

Confirming the identity and purity of the synthesized substrate is a non-negotiable step for ensuring reliable and reproducible kinetic data.

TechniquePurposeExpected Result for BAEE HCl
¹H NMR Structural ConfirmationPeaks corresponding to the benzoyl protons, ethyl ester protons, and amino acid backbone/sidechain protons.
Mass Spec (ESI-MS) Molecular Weight VerificationA peak corresponding to the [M+H]⁺ ion for the free base (C₁₅H₂₂N₄O₃), calculated at m/z ≈ 307.17.
Melting Point Purity AssessmentA sharp melting point consistent with literature values (e.g., ~128-130 °C). A broad melting range indicates impurities.
FTIR Functional Group AnalysisCharacteristic peaks for amide C=O stretch (~1630 cm⁻¹), ester C=O stretch (~1730 cm⁻¹), and N-H bonds (~3300 cm⁻¹).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution
Low Yield in Step 1 Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time. Use fresh SOCl₂.
Low Yield in Step 2 Insufficient base; impure intermediate; inactive benzoyl chloride.Use freshly distilled TEA and benzoyl chloride. Ensure all intermediate is dissolved/suspended.
Multiple Spots on TLC Incomplete reaction; side products (e.g., dibenzoylation).Monitor reaction carefully; ensure controlled addition of benzoyl chloride at 0 °C. Optimize chromatography gradient.
Product is an Oil Residual solvent or impurities.Dry thoroughly under high vacuum. Attempt recrystallization from an appropriate solvent system (e.g., ethanol/ether).

References

  • García-López, D., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). Available at: [Link][12][14]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from a comprehensive chemical synthesis article.[13]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. ijirset.com.[9]

  • Abdel-Latif, E., et al. (2015). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 20(8), 13698-13716. Available at: [Link][15]

  • Google Patents. (n.d.). Method for preparing amino acid esters. US5424476A.
  • ResearchGate. (n.d.). Scheme 1. Hydrolysis of N-benzoyl-l-tyrosine ethyl ester (BTEE) to.... Retrieved from a study on enzymatic reactions.[2]

  • MedLife Mastery. (n.d.). Synthesis of Amino Acids.
  • ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson+.[4]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Q&A Forum.[10]

  • ResearchGate. (2021). (PDF) Serine protease dynamics revealed by NMR analysis of the thrombin-thrombomodulin complex. Retrieved from a research publication.[16]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[5]

  • ResearchGate. (n.d.). α-Chymotrypsin Catalyzed Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester Anchored in β-Cyclodextrin. Request PDF.[3]

  • PubMed Central (PMC). (n.d.). Purification and characterization of a serine protease (CESP) from mature coconut endosperm.[17]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[6]

  • ResearchGate. (n.d.). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Request PDF.[18]

  • National Institutes of Health (NIH). (2016).
  • eScholarship.org. (n.d.). Serine protease dynamics revealed by NMR analysis of the thrombin-thrombomodulin complex.[19]

  • Sigma-Aldrich. (n.d.). a-Chymotrypsin from bovine pancreas (C4129) - Enzyme Assay.
  • PubMed Central (PMC) - NIH. (n.d.). Immobilized enzyme microreactors for analysis of tryptic peptides in β-casein and β-lactoglobulin.
  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.[11]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • Monash University. (n.d.). Serine Proteases Substrate Specificity.[20]

  • PNAS. (2022).
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.[21]

  • ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification....[8]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine.[7]

  • PubMed Central (PMC). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.[22]

Sources

Application Note: Strategic Solvent Selection for Reactions of N-Benzoylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzoylserine methyl ester is a pivotal chiral building block in synthetic organic chemistry, valued for its trifunctional nature—possessing an amide, a secondary hydroxyl, and a methyl ester. The reactivity of these distinct functional groups can be precisely controlled by the strategic selection of reaction solvents. This guide provides an in-depth analysis of how solvent properties influence reaction outcomes for three key transformations of N-Benzoylserine methyl ester: O-acylation, intramolecular cyclization to form oxazolines, and ester hydrolysis. By explaining the causality behind solvent choices and providing detailed, validated protocols, this document serves as a comprehensive resource for researchers aiming to optimize selectivity, enhance reaction rates, and maximize yields.

Introduction: The Critical Role of the Solvent

In any chemical transformation, the solvent is not merely an inert medium but an active participant that can dictate the reaction pathway. For a multifunctional molecule like N-Benzoylserine methyl ester, the solvent's role is magnified. Its ability to solvate reactants, stabilize transition states, and in some cases, act as a reagent, determines which functional group reacts and how efficiently that reaction proceeds. Key solvent properties such as polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability are the primary levers for controlling reaction outcomes.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While excellent for dissolving polar reagents, they can form a "solvent cage" around anionic nucleophiles, reducing their reactivity.[1] However, they are highly effective at stabilizing charged intermediates, such as carbocations, which can accelerate SN1-type reactions.[2][3]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are proficient at solvating cations but leave anions relatively "naked" and highly reactive.[1] This property makes them ideal for promoting SN2 reactions, where a strong nucleophile is required.

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents are generally used when reactants are nonpolar or when aggregation effects are desired. They do not significantly solvate ions, leading to slower reaction rates for ionic processes.

The strategic selection of a solvent from one of these classes is fundamental to achieving the desired chemical modification of N-Benzoylserine methyl ester.

Case Study 1: O-Acylation of the Serine Hydroxyl Group

O-acylation of the secondary hydroxyl group is a common transformation used to install a protecting group or to build more complex molecular architectures. This reaction is typically a nucleophilic substitution where the hydroxyl oxygen attacks an electrophilic acylating agent. The solvent choice is critical for modulating the nucleophilicity of the hydroxyl group and ensuring chemoselectivity over the amide nitrogen.

Mechanistic Insight & Solvent Rationale

The reaction proceeds via nucleophilic attack of the serine hydroxyl on the acylating agent (e.g., an acid chloride or anhydride). To favor O-acylation over N-acylation, the more nucleophilic amine group must be deactivated. In N-Benzoylserine methyl ester, the amide nitrogen is already significantly less nucleophilic than a free amine due to resonance delocalization with the benzoyl carbonyl group. However, acidic conditions can further protonate the amide, rendering it non-nucleophilic and ensuring exclusive O-acylation.[4]

Alternatively, in the presence of a non-nucleophilic base, the choice between a polar protic and polar aprotic solvent becomes paramount.

  • Pyridine (as solvent and catalyst): Pyridine is a classic choice. It acts as a polar aprotic solvent and a nucleophilic catalyst. It first reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group. Pyridine also serves as a base to neutralize the HCl byproduct.

  • Polar Aprotic Solvents (e.g., THF, DCM) with a Non-Nucleophilic Base (e.g., Triethylamine): Using an inert polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) in the presence of a hindered base like triethylamine (TEA) or DIPEA prevents the solvent from participating directly. The aprotic nature of the solvent enhances the nucleophilicity of the hydroxyl group, leading to an efficient SN2-type reaction.

Data Summary: Solvent Influence on O-Acylation
Solvent SystemBaseRole of SolventExpected Outcome
PyridinePyridineCatalyst and Acid ScavengerHigh yield, clean reaction.
THF / DCMTriethylamineInert medium, dissolves reactantsGood yield, minimizes side reactions.
AcetonitrileTriethylaminePolar medium, enhances rateEfficient reaction, good for polar reagents.
TolueneTriethylamineNonpolar mediumSlower reaction, may require heating.
Experimental Workflow and Protocol

Below is a detailed protocol for the O-acetylation of N-Benzoylserine methyl ester using acetic anhydride in pyridine.

// Workflow A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; } endomdot Caption: Experimental workflow for O-acetylation.

Protocol: O-Acetylation in Pyridine

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Benzoylserine methyl ester (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise via syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Case Study 2: Intramolecular Cyclization to Oxazolines

The conversion of N-Benzoylserine derivatives into 2-oxazolines is a synthetically valuable transformation, as oxazolines are important structural motifs in natural products and chiral ligands.[5][6] This reaction is an intramolecular cyclization that involves the activation of the hydroxyl group, followed by nucleophilic attack by the amide oxygen. The Mitsunobu reaction is a classic and highly effective method for achieving this transformation.[7]

Mechanistic Insight & Solvent Rationale

The Mitsunobu reaction converts the hydroxyl group into a good leaving group in situ.[7] The reaction mechanism is complex but generally involves the formation of a phosphonium salt intermediate. The choice of solvent is critical for facilitating the formation of these intermediates and ensuring a smooth, high-yielding cyclization.

  • Tetrahydrofuran (THF): THF is the most common and effective solvent for Mitsunobu reactions. As a polar aprotic solvent, it effectively dissolves the reactants (the serine derivative, triphenylphosphine (PPh₃), and the azodicarboxylate, typically DEAD or DIAD) and stabilizes the charged intermediates without interfering with the reaction.[8] Its relatively low boiling point also simplifies product isolation.

  • Toluene: For less reactive substrates or when higher temperatures are needed, toluene can be an effective alternative. While less polar than THF, it provides a higher reflux temperature which can help drive the reaction to completion.

// Nodes Start [label="N-Benzoylserine\nMethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="PPh₃ + DIAD\nin THF", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Activation of -OH\n(Formation of Oxyphosphonium Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Intramolecular Attack\nby Amide Oxygen", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Oxazoline Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O +\nReduced DIAD", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="+ Reagents"]; Reagents -> Intermediate1 [style=dashed]; Intermediate1 -> Intermediate2 [label="SN2 Cyclization"]; Intermediate2 -> Product; Intermediate2 -> Byproducts [style=dashed]; } endomdot Caption: Simplified mechanism for Mitsunobu cyclization.

Protocol: Mitsunobu Cyclization to an Oxazoline
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Benzoylserine methyl ester (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product along with triphenylphosphine oxide and the reduced diazodicarboxylate.

  • Purification: Purify the crude material directly by silica gel column chromatography to isolate the desired oxazoline product.

Case Study 3: Methyl Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental deprotection step. This reaction, known as saponification, is typically performed under basic conditions. The solvent system must facilitate the solubility of both the relatively nonpolar ester starting material and the highly polar hydroxide nucleophile.

Mechanistic Insight & Solvent Rationale

Saponification proceeds via a nucleophilic acyl substitution mechanism.[9] The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. In the final step, the highly basic methoxide deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products.[10]

  • Aqueous Co-solvent Systems (THF/H₂O, Dioxane/H₂O, MeOH/H₂O): The primary challenge is solubility. N-Benzoylserine methyl ester has limited solubility in pure water. Therefore, a water-miscible organic co-solvent is essential.

    • THF/Water or Dioxane/Water: These are excellent choices as the organic co-solvent (THF or dioxane) dissolves the ester, while the water delivers the hydroxide nucleophile (e.g., from LiOH or NaOH). This creates a homogeneous solution where the reaction can proceed efficiently.

    • Methanol/Water: While methanol can also be used, there is a risk of transesterification, where methoxide ions (in equilibrium with hydroxide in methanol) could reform the starting material. However, with a sufficient excess of water and hydroxide, hydrolysis will be the dominant pathway.

Data Summary: Solvent Influence on Saponification
Solvent SystemBaseRole of SolventExpected Outcome
THF / H₂O (e.g., 3:1)LiOH, NaOHHomogenizes reactantsClean, complete hydrolysis.
Dioxane / H₂OLiOH, NaOHHomogenizes reactantsSimilar to THF/H₂O, effective.
MeOH / H₂OLiOH, NaOHHomogenizes reactantsEffective, but potential for transesterification.
Protocol: Base-Catalyzed Ester Hydrolysis
  • Preparation: Dissolve N-Benzoylserine methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq) in water to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product, being a carboxylate salt, will have a much lower Rf value.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A white precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, and the organic layer dried and concentrated to yield the product.

Conclusion

The strategic selection of solvents is a powerful tool for controlling the reactivity and selectivity of transformations involving N-Benzoylserine methyl ester. For O-acylation, polar aprotic solvents or pyridine facilitate efficient reaction at the hydroxyl group. For intramolecular cyclization via the Mitsunobu reaction, THF provides the ideal environment for the formation and reaction of key intermediates. For ester hydrolysis, aqueous co-solvent systems are essential to homogenize the reactants and drive the saponification to completion. By understanding the underlying mechanistic principles that govern solvent-reactant interactions, researchers can design more efficient, selective, and high-yielding synthetic routes.

References

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITION . (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. [Link]

  • Solvent Effects in Nucleophilic Substitution . (2021). Chemistry LibreTexts. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid . (2022). Molecules. [Link]

  • Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain . (1979). PubMed. [Link]

  • Synthetic Routes to Oxazolines . ResearchGate. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications . (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . (2022). Molecules. [Link]

  • Basic Hydrolysis of Esters (Saponification) . (2022). Master Organic Chemistry. [Link]

  • Hydrolysing esters . Chemguide. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . (2022). RSC Publishing. [Link]

Sources

Application Notes and Protocols for N-Benzoylserine Methyl Ester in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antifungal Research

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health. This necessitates the exploration of novel chemical entities with potent and broad-spectrum antifungal activity. N-Benzoylserine methyl ester belongs to the promising class of N-benzoyl amino esters, which have demonstrated significant in vitro efficacy against clinically relevant fungi, including filamentous molds like Aspergillus fumigatus and Fusarium species.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Benzoylserine methyl ester in antifungal susceptibility testing (AFST). These protocols are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's antifungal profile.

The core rationale for investigating N-benzoyl amino esters lies in their structural novelty compared to existing antifungal classes. Unlike their corresponding N-benzoyl amino acids, the esterified forms exhibit enhanced antifungal potency, suggesting that the methyl ester group is crucial for its biological activity.[1][2] This guide will delve into the putative mechanism of action, detailed protocols for determining antifungal susceptibility, and guidelines for data interpretation, empowering researchers to effectively evaluate N-Benzoylserine methyl ester as a potential next-generation antifungal agent.

Proposed Mechanism of Action: Targeting Fungal Cell Wall Integrity

While the precise mechanism of action for N-Benzoylserine methyl ester is still under investigation, compelling evidence points towards the inhibition of chitin synthesis, a critical process for maintaining the structural integrity of the fungal cell wall.[3][4][5] Chitin, a polymer of N-acetylglucosamine, is an ideal antifungal target as it is essential for fungi but absent in mammals, offering a high degree of selective toxicity.[4]

Several studies on related benzoyl derivatives have shown their ability to interfere with enzymes involved in the chitin biosynthesis pathway.[3] Docking studies with similar N-benzoyl amino esters have predicted strong binding affinities to fungal chitinase, an enzyme responsible for hydrolyzing chitin.[2] By inhibiting this or other key enzymes in the pathway, N-Benzoylserine methyl ester may disrupt cell wall remodeling and repair, leading to osmotic instability and ultimately, fungal cell death.

It is also plausible that N-Benzoylserine methyl ester may have additional or alternative mechanisms of action, a common feature among novel antimicrobial agents. Further research, including enzymatic assays and transcriptomic studies, is warranted to fully elucidate its molecular targets.

digraph "putative_mechanism_of_action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Figure 1: Putative mechanism of action of N-Benzoylserine methyl ester.

Experimental Protocols: Antifungal Susceptibility Testing

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the evaluation of novel antifungal compounds.[6][7][8][9][10][11]

Preparation of N-Benzoylserine Methyl Ester Stock Solution

The insolubility of many novel drug candidates in aqueous media necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for many water-insoluble antifungal agents.[6][12][13]

Materials:

  • N-Benzoylserine methyl ester (powder form)

  • Analytical-grade dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of N-Benzoylserine methyl ester powder using a calibrated analytical balance.

  • Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (not exceeding 35°C) may be applied if necessary, but caution should be exercised to prevent compound degradation.

  • Store the stock solution in sterile, amber glass vials at -20°C or lower to maintain stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous culture media.[12]

  • High stock concentration: Preparing a concentrated stock solution minimizes the final concentration of DMSO in the assay, thereby reducing the risk of solvent-induced toxicity to the fungal isolates.

  • Amber vials and low-temperature storage: These precautions protect the compound from light-induced degradation and chemical instability.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the in vitro activity of an antifungal agent.[9][14]

Materials:

  • N-Benzoylserine methyl ester stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolates for testing (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline or water

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

a. Inoculum Preparation:

  • Subculture fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds) to ensure purity and viability.[6]

  • Prepare a standardized cell suspension in sterile saline or water equivalent to a 0.5 McFarland standard. This can be achieved by adjusting the turbidity of the suspension to a specific optical density at 530 nm.[15]

b. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the N-Benzoylserine methyl ester stock solution in RPMI 1640 medium directly in the microtiter plates to achieve a desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only) on each plate.

  • Ensure the final concentration of DMSO in each well does not exceed a level that affects fungal growth (typically ≤1%). A DMSO toxicity control should be performed.

c. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Seal the plates and incubate at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended.[15]

d. MIC Endpoint Determination:

  • Read the plates visually or using a microplate reader.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and other static agents) compared to the growth control.[14] For potentially fungicidal compounds, a 100% inhibition of growth may be observed.[14]

digraph "broth_microdilution_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Figure 2: Workflow for broth microdilution antifungal susceptibility testing.

Data Presentation and Interpretation

The results of antifungal susceptibility testing are typically presented as the MIC value. For a novel compound like N-Benzoylserine methyl ester, establishing clinical breakpoints will require extensive in vitro, in vivo, and clinical data. In the initial research phase, data can be presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: Example MIC Data for N-Benzoylserine Methyl Ester

Fungal Species (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (50)0.25 - 814
Candida glabrata (30)0.5 - 1628
Aspergillus fumigatus (40)0.125 - 40.52
Fusarium solani (25)1 - >64832
Cryptococcus neoformans (20)0.5 - 814

This is example data and does not represent actual experimental results.

Self-Validating System and Quality Control: A robust AFST protocol is a self-validating system. The inclusion of well-characterized quality control strains with known MIC ranges for standard antifungal agents is crucial.[8] The MIC values for the QC strains should fall within the acceptable ranges to ensure the validity of the test run. Any deviation from the expected QC results necessitates a review of the experimental procedure and materials.

Conclusion and Future Directions

N-Benzoylserine methyl ester represents a promising scaffold for the development of new antifungal therapies. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of its antifungal activity. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for advancing this compound through the drug development pipeline.

Future research should focus on expanding the panel of fungal isolates tested to include a diverse range of clinical and environmental strains. Elucidating the precise molecular target(s) and mechanism(s) of action will be critical for optimizing the therapeutic potential of N-Benzoylserine methyl ester and overcoming potential resistance mechanisms. In vivo studies in relevant animal models of fungal infection will be the subsequent step to validate the in vitro findings and assess the compound's efficacy and safety in a physiological setting.

References

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved February 8, 2024, from [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners - YouTube. (2022, April 25). Retrieved February 8, 2024, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (n.d.). Retrieved February 8, 2024, from [Link]

  • Chitin Deacetylase as a Potential Target for Fungicide Discovery - ACS Publications. (2024, January 29). Retrieved February 8, 2024, from [Link]

  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC - NIH. (2023, September 7). Retrieved February 8, 2024, from [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved February 8, 2024, from [Link]

  • Chitin Synthesis as a Target for Antifungal Drugs | Request PDF. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - ResearchGate. (2018, October 16). Retrieved February 8, 2024, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved February 8, 2024, from [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022, November 30). Retrieved February 8, 2024, from [Link]

  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (n.d.). Retrieved February 8, 2024, from [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - ASM Journals. (n.d.). Retrieved February 8, 2024, from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). Retrieved February 8, 2024, from [Link]

  • Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC - NIH. (2019, August 29). Retrieved February 8, 2024, from [Link]

  • How can I prepare a stock solution from an antifungal powder of 500mg? - ResearchGate. (2022, November 4). Retrieved February 8, 2024, from [Link]

  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (n.d.). Retrieved February 8, 2024, from [Link]

  • New Antifungal Document Editions | News - CLSI. (2022, August 24). Retrieved February 8, 2024, from [Link]

  • Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - SciELO. (n.d.). Retrieved February 8, 2024, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved February 8, 2024, from [Link]

  • In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis - International Journal of Research in Medical Sciences. (2018, July 5). Retrieved February 8, 2024, from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (n.d.). Retrieved February 8, 2024, from [Link]

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Application Notes and Protocols for the N-Benzoylation of Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Benzoylation in Amino Acid Chemistry

In the landscape of pharmaceutical development and peptide synthesis, the precise modification of amino acids is a cornerstone of innovation. N-benzoyl-protected amino acids, such as N-benzoyl serine methyl ester, are critical intermediates. The benzoyl group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. This protection is vital in the construction of complex peptides and other pharmaceutically active molecules where regioselectivity is paramount. Furthermore, the introduction of the benzoyl moiety can modulate the biological activity and pharmacokinetic properties of the parent molecule.[1][2]

This guide provides a comprehensive, in-depth protocol for the N-benzoylation of L-serine methyl ester hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the reaction mechanism, critical parameters, and troubleshooting strategies to ensure reproducible, high-yield synthesis.

Reaction Principle: The Schotten-Baumann Acylation

The N-benzoylation of serine methyl ester hydrochloride is classicly achieved through the Schotten-Baumann reaction.[3][4] This method involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

  • Deprotonation and Activation: The reaction is initiated by the deprotonation of the amine hydrochloride starting material by a base, typically aqueous sodium hydroxide, to generate the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the serine methyl ester attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[3]

  • Intermediate Collapse and Product Formation: This unstable intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond, thus yielding the N-benzoylated product.

  • Acid Neutralization: The base plays a crucial secondary role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which prevents the protonation of the unreacted amine, thereby driving the reaction to completion.[6]

A key consideration in the benzoylation of serine is the presence of a primary hydroxyl group, which could potentially undergo a competing O-benzoylation reaction. However, under the aqueous basic conditions of the Schotten-Baumann reaction, the amine group is significantly more nucleophilic than the hydroxyl group, leading to a high degree of selectivity for N-benzoylation. Careful control of stoichiometry and reaction temperature further ensures this selectivity.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve Serine Methyl Ester HCl in Dichloromethane/Water B Cool Reaction Mixture to 0-5 °C A->B Ensure complete dissolution C Add Aqueous NaOH Solution B->C Establish biphasic system D Slowly Add Benzoyl Chloride C->D Control exotherm E Stir Vigorously at 0-5 °C D->E Promote interfacial reaction F Monitor Reaction by TLC E->F Confirm consumption of starting material G Separate Organic Layer F->G Reaction complete H Wash with Dilute HCl G->H Remove excess base I Wash with Brine H->I Remove aqueous residues J Dry over Na2SO4, Filter, and Evaporate I->J Isolate crude product K Purify by Column Chromatography or Recrystallization J->K Obtain pure product L Characterize by NMR, IR, and MS K->L Confirm structure and purity

Caption: Experimental workflow for N-benzoylation.

Detailed Experimental Protocol

This protocol is based on established Schotten-Baumann reaction conditions and has been optimized for the N-benzoylation of L-serine methyl ester hydrochloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )RoleSupplier Example
L-Serine methyl ester hydrochlorideC₄H₁₀ClNO₃155.58Starting MaterialSigma-Aldrich
Benzoyl chlorideC₇H₅ClO140.57Acylating AgentSigma-Aldrich
Sodium hydroxide (NaOH)NaOH40.00BaseFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Organic SolventVWR
Hydrochloric acid (HCl), 1 MHCl36.46Neutralizing WashVWR
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous WashLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentSigma-Aldrich
Ethyl acetateC₄H₈O₂88.11Eluent for ChromatographyFisher Scientific
HexanesC₆H₁₄86.18Eluent for ChromatographyFisher Scientific

Safety Precautions:

  • Benzoyl chloride is corrosive, a lachrymator, and reacts with water. [7] Handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-serine methyl ester hydrochloride (5.0 g, 32.1 mmol) in a biphasic mixture of dichloromethane (50 mL) and water (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the temperature of the mixture is between 0 and 5 °C.

  • Basification: While maintaining vigorous stirring, slowly add a 10% aqueous solution of sodium hydroxide (approx. 40 mL) until the pH of the aqueous layer is between 9 and 10. This neutralizes the hydrochloride salt and deprotonates the amine.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (3.9 mL, 33.7 mmol, 1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material (serine methyl ester) is no longer visible by TLC.

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M hydrochloric acid (2 x 30 mL) to remove any remaining sodium hydroxide and unreacted amine.

    • Saturated aqueous sodium chloride (brine) (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoyl-L-serine methyl ester.

  • Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.[1]

Characterization:

The structure and purity of the final product, N-benzoyl-L-serine methyl ester, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the ester C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete deprotonation of the amine hydrochloride.

    • Solution: Ensure the pH of the aqueous layer is maintained at 9-10 before and during the addition of benzoyl chloride.

    • Cause: Hydrolysis of benzoyl chloride.

    • Solution: Add the benzoyl chloride slowly to the cold, vigorously stirred biphasic mixture to favor the reaction with the more nucleophilic amine over hydrolysis.

  • Presence of O-Benzoylated Byproduct:

    • Cause: Use of excess benzoyl chloride or elevated reaction temperatures.

    • Solution: Use only a slight excess (1.05 equivalents) of benzoyl chloride and maintain the reaction temperature below 10 °C.

  • Emulsion during Work-up:

    • Cause: Formation of salts at the interface.

    • Solution: Addition of brine during the work-up can help to break emulsions by increasing the ionic strength of the aqueous phase.

Conclusion

The N-benzoylation of serine methyl ester hydrochloride via the Schotten-Baumann reaction is a reliable and highly selective method for the synthesis of this valuable intermediate. By carefully controlling the reaction stoichiometry, temperature, and pH, researchers can achieve high yields of the desired N-protected product while minimizing side reactions. The protocol and insights provided herein serve as a robust guide for professionals in drug development and chemical synthesis, enabling the efficient and reproducible production of N-benzoyl-L-serine methyl ester for a wide range of applications.

References

  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.
  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1225-1232.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • ChemSrc. (2024). N-Cbz-L-serine methyl ester. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Coll. Vol. 7, p.70 (1990); Vol. 63, p.197 (1985). Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(4). SciELO México. [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). l-Serine methyl ester hydrochloride. PubChem. Retrieved from [Link]

  • Ghosh, S., & Das, J. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2010, 743186. [Link]

  • Vibzz Lab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. [Link]

  • ACS Polymers Au. (2021). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoyl chloride. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Application Note: Spectrophotometric Detection of N-Benzoylserine Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed methodology for the continuous spectrophotometric monitoring of N-Benzoylserine methyl ester hydrolysis. The protocol leverages the pH-dependent absorbance changes of the indicator dye, Phenol Red, to quantify the production of N-Benzoylserine. This method is applicable to both enzymatic and non-enzymatic hydrolysis studies, offering a robust and readily implementable solution for high-throughput screening and kinetic analysis. The underlying principles, detailed experimental protocols, data analysis procedures, and troubleshooting guidelines are presented to ensure scientific rigor and reproducibility.

Introduction: The Significance of Ester Hydrolysis in Biological Systems

The hydrolysis of ester bonds is a fundamental reaction in numerous biological processes, including drug metabolism, neurotransmission, and protein modification. N-Benzoylserine methyl ester is a valuable substrate for studying the activity of various esterases and proteases, such as chymotrypsin and papain.[1] Its hydrolysis yields N-Benzoylserine and methanol, providing a model system for investigating enzyme kinetics, inhibitor screening, and the stability of ester-containing compounds. A continuous, real-time assay is crucial for accurately determining reaction rates and understanding the dynamics of these processes. Spectrophotometric methods offer a convenient, sensitive, and cost-effective approach for such analyses.[2]

Principle of the Assay: Linking Hydrolysis to a Chromogenic Signal

The hydrolysis of N-Benzoylserine methyl ester results in the formation of a carboxylic acid, N-Benzoylserine. In a weakly buffered solution, the generation of this acidic product leads to a decrease in the pH of the reaction mixture. This change in pH can be monitored in real-time using a pH indicator dye, such as Phenol Red.

Phenol Red exhibits distinct absorbance spectra at different pH values, with absorbance maxima around 435-439 nm in its acidic (yellow) form and 559-562 nm in its basic (red) form.[3][4] The reaction is monitored at the wavelength corresponding to the basic form of the indicator (e.g., 560 nm). As the hydrolysis reaction proceeds and the pH decreases, the concentration of the basic form of Phenol Red diminishes, resulting in a decrease in absorbance at this wavelength. The rate of this absorbance change is directly proportional to the rate of N-Benzoylserine methyl ester hydrolysis.

Hydrolysis_Detection cluster_reaction Hydrolysis Reaction cluster_detection Spectrophotometric Detection N-Benzoylserine_methyl_ester N-Benzoylserine methyl ester Catalyst Enzyme or Chemical Catalyst N-Benzoylserine_methyl_ester->Catalyst H2O H₂O H2O->Catalyst N-Benzoylserine N-Benzoylserine (Carboxylic Acid) Catalyst->N-Benzoylserine Methanol Methanol Catalyst->Methanol H_ion H⁺ (from N-Benzoylserine) N-Benzoylserine->H_ion Proton Release PhenolRed_base Phenol Red (Basic, Red) Abs @ 560 nm H_ion->PhenolRed_base PhenolRed_acid Phenol Red (Acidic, Yellow) Low Abs @ 560 nm PhenolRed_base->PhenolRed_acid pH Decrease

Figure 1: Principle of the spectrophotometric assay. The hydrolysis of N-Benzoylserine methyl ester produces N-Benzoylserine, which releases a proton. This proton shifts the equilibrium of the Phenol Red indicator from its basic (red) to its acidic (yellow) form, causing a measurable decrease in absorbance at 560 nm.

Materials and Reagents

Equipment:

  • UV-Visible Spectrophotometer (with temperature control)

  • Quartz or plastic cuvettes (1 cm path length)

  • Calibrated micropipettes

  • pH meter

  • Vortex mixer

  • Water bath or heating block

Chemicals:

  • N-Benzoylserine methyl ester (Substrate)

  • α-Chymotrypsin (from bovine pancreas, for enzymatic assay)

  • Sodium Hydroxide (NaOH, for chemical hydrolysis)

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric Acid (HCl)

  • Phenol Red sodium salt (Indicator)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Reagent Preparation: Ensuring Assay Integrity

Accurate reagent preparation is paramount for reproducible results.

Table 1: Reagent Preparation Guide

ReagentStock ConcentrationPreparation InstructionsStorage
Tris Buffer 1 MDissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust pH to 8.0 with HCl. Bring the final volume to 1 L.4°C
Assay Buffer 5 mM Tris, pH 8.0Dilute the 1 M Tris Buffer stock 1:200 in deionized water. The low buffer capacity is intentional to ensure sensitivity to pH changes.4°C
Substrate Stock 100 mMDissolve N-Benzoylserine methyl ester in 100% DMSO.-20°C, protected from moisture
Indicator Stock 1 mMDissolve Phenol Red sodium salt in deionized water.Room Temperature, protected from light
Enzyme Stock 1 mg/mLDissolve α-Chymotrypsin in cold 1 mM HCl. Prepare fresh daily.4°C (on ice)
NaOH Stock 1 MDissolve 4.0 g of NaOH in 100 mL of deionized water.Room Temperature

Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific enzyme or reaction conditions being studied.

Protocol 1: Enzymatic Hydrolysis of N-Benzoylserine Methyl Ester

This protocol is exemplified using α-Chymotrypsin, which is known to have optimal activity in the pH range of 7.5-9.0.[5]

Step-by-Step Methodology:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 560 nm and equilibrate the cuvette holder to 25°C.

  • Reaction Mixture Preparation: In a 1.5 mL microfuge tube, prepare the reaction mixture by adding the following in order:

    • Deionized Water: to a final volume of 1 mL

    • Assay Buffer (5 mM Tris, pH 8.0): 100 µL (final concentration 0.5 mM)

    • Indicator Stock (1 mM Phenol Red): 50 µL (final concentration 50 µM)

    • Substrate Stock (100 mM): 10 µL (final concentration 1 mM)

  • Initiate the Reaction:

    • Transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Allow the baseline absorbance to stabilize for 2-3 minutes.

    • To initiate the reaction, add a small volume (e.g., 5-10 µL) of an appropriate dilution of the α-Chymotrypsin enzyme stock solution.

    • Immediately mix the solution by gently pipetting up and down, avoiding bubble formation.

  • Data Acquisition:

    • Start recording the absorbance at 560 nm every 15-30 seconds for a period of 5-10 minutes.

    • The absorbance should decrease over time as the reaction proceeds.

  • Controls:

    • No-Enzyme Control: Perform a parallel reaction without the addition of the enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis.

    • No-Substrate Control: Perform a reaction with the enzyme but without the substrate to ensure there is no change in absorbance due to enzyme instability or other artifacts.

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Set_Spectro Set Spectrophotometer (560 nm, 25°C) Prep_Mix Prepare Reaction Mixture (Buffer, Indicator, Substrate) Set_Spectro->Prep_Mix Transfer_Cuvette Transfer to Cuvette Prep_Mix->Transfer_Cuvette Stabilize Stabilize Baseline Transfer_Cuvette->Stabilize Add_Enzyme Initiate with Enzyme Stabilize->Add_Enzyme Record_Abs Record A₅₆₀ vs. Time Add_Enzyme->Record_Abs Plot_Data Plot A₅₆₀ vs. Time Record_Abs->Plot_Data Calc_Rate Calculate Initial Rate (ΔA/min) Plot_Data->Calc_Rate Kinetic_Analysis Perform Kinetic Analysis Calc_Rate->Kinetic_Analysis

Figure 2: Workflow for the enzymatic hydrolysis assay.

Protocol 2: Base-Catalyzed Chemical Hydrolysis

This protocol allows for the study of the chemical stability of the ester under alkaline conditions.

Step-by-Step Methodology:

  • Spectrophotometer Setup: As in the enzymatic protocol, set the spectrophotometer to 560 nm and maintain a constant temperature.

  • Reaction Mixture Preparation: Prepare the reaction mixture in a cuvette as described in the enzymatic protocol, but omit the enzyme.

  • Initiate the Reaction:

    • Allow the baseline to stabilize.

    • Initiate the hydrolysis by adding a small volume (e.g., 10 µL) of a suitable dilution of the NaOH stock solution (e.g., 0.1 M to achieve a final concentration of 1 mM).

    • Mix immediately and gently.

  • Data Acquisition: Record the absorbance at 560 nm over time. The rate of absorbance change will depend on the concentration of NaOH and the temperature.

  • Control: A no-NaOH control should be run to measure the rate of spontaneous hydrolysis in the assay buffer.

Data Analysis and Interpretation

The primary data obtained is the change in absorbance over time.

  • Calculating the Initial Rate: Plot Absorbance (A₅₆₀) versus Time (minutes). The initial rate of the reaction is the slope of the linear portion of this curve (ΔA/min).

  • Relating Absorbance Change to Proton Concentration: To quantify the rate in terms of moles of product formed per unit time, a calibration curve must be generated.

    • Prepare a series of solutions with known pH values (e.g., from 7.4 to 8.0) in the assay buffer containing the same concentration of Phenol Red.

    • Measure the absorbance of each solution at 560 nm.

    • Plot A₅₆₀ versus pH. This will allow you to correlate the observed change in absorbance to a specific change in pH, and thus to a specific concentration of H⁺ produced.

  • Enzyme Kinetics: For enzymatic assays, the initial rates obtained at varying substrate concentrations can be used to determine Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Table 2: Representative Data and Calculations

Time (min)Absorbance (A₅₆₀)
00.850
10.835
20.820
30.805
40.790
  • Initial Rate (ΔA/min): (0.850 - 0.790) / 4 min = 0.015 A/min

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible CauseSolution
No change in absorbance Inactive enzyme or catalyst. Incorrect pH or temperature.Use fresh enzyme. Verify the pH and temperature of the assay buffer.
High background hydrolysis Spontaneous hydrolysis of the substrate at the assay pH.Lower the assay pH if compatible with the enzyme. Subtract the rate of the no-enzyme control.
Non-linear reaction curve Substrate depletion. Enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability at the assay pH and temperature.
Drifting baseline Temperature fluctuations in the spectrophotometer.Allow the instrument to fully warm up and stabilize. Ensure the cuvette is properly seated.

References

  • Zhang, S., et al. (2022).
  • Gao, Y., et al. (2020). Determination of pH by phenol red absorption.
  • Yao, C., & Byrne, R. H. (2021). Spectrophotometric measurement of freshwater pH with purified meta-cresol purple and phenol red.
  • Rovati, L., et al. (2012). Absorbance spectra of phenol red at different pH values.
  • Guilbault, G. G., & Sadar, M. H. (1971).
  • Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
  • Taylor & Francis. (n.d.). Phenol red – Knowledge and References.
  • Armstrong, Z., et al. (2022). A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. PubMed Central.
  • Adaro, T. (2016). Spectroscopic pH Measurement Using Phenol Red Dye. SlideShare.
  • Castillo-Yañez, F. J., et al. (2009). Effect of pH on Chymotrypsin activity at 25°C.
  • Kasai, Y., et al. (1979). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide.
  • Wharton, C. W., et al. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. PubMed.
  • Mettler Toledo. (n.d.).
  • CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin - Google P
  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

Sources

Application Note: High-Efficiency Kinetic Resolution of N-Benzoylserine Esters via Lipase Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Optically pure N-protected serine derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral agents, antibiotics, and peptide-based drugs. The precise stereochemistry of these precursors is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Among the methods for obtaining single-enantiomer compounds, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and conformity with green chemistry principles.[1]

This application note provides a comprehensive guide to the reaction conditions for the lipase-mediated kinetic resolution of racemic N-Benzoylserine esters. We will delve into the mechanistic principles, critical parameters for process optimization, detailed experimental protocols, and robust analytical methods for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or refine biocatalytic methods for the production of enantiomerically pure compounds.

Mechanism of Enantioselective Resolution

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the substrate pool and the faster-reacting enantiomer in the product.[1] In the context of N-Benzoylserine esters, lipases, which are a class of hydrolases, catalyze the enantioselective hydrolysis of the ester bond.

Typically, the enzyme preferentially hydrolyzes one enantiomer (e.g., the L-enantiomer) of the racemic ester (rac-1 ) into the corresponding carboxylic acid (L-2 ), leaving the other enantiomer (D-1 ) largely unreacted.[2][3] The efficiency of this separation is quantified by the enantioselectivity value (E), which is the ratio of the specificity constants for the two enantiomers.[4] An E-value greater than 30 is generally considered excellent for preparative purposes.[4]

The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[5] However, by stopping the reaction at approximately 50% conversion, it is possible to recover both the unreacted substrate and the product in high enantiomeric excess (ee).[1][5]

Key Parameters for Optimization

The success of a lipase-mediated kinetic resolution hinges on the careful optimization of several interconnected parameters. The causality behind these choices is critical for developing a robust and efficient process.

Enzyme Selection

The choice of lipase is the most critical factor. Lipases from different microbial sources exhibit distinct substrate specificities and enantioselectivities. For the resolution of amino acid esters, lipases from Candida and Pseudomonas species are often highly effective.[2]

  • Candida antarctica Lipase B (CAL-B): Often immobilized (e.g., Novozym 435), CAL-B is one of the most versatile and robust biocatalysts known.[6][7] It frequently displays high enantioselectivity in the resolution of a wide range of chiral compounds, including amino acid derivatives.[6][8] Its high stability in organic solvents makes it particularly suitable for reactions involving hydrophobic substrates.[7]

  • Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, PCL is another widely used enzyme known for its high enantioselectivity towards various substrates.[9]

  • Candida rugosa Lipase (CRL): This lipase has also been successfully employed in the resolution of racemic esters, such as in the production of (S)-Naproxen.[10]

Substrate (Ester Choice)

The nature of the ester group (e.g., methyl, ethyl, trifluoroethyl) can significantly influence both the reaction rate and the enantioselectivity.[2] While methyl and ethyl esters are common starting points, more activated esters like trifluoroethyl esters can dramatically shorten reaction times.[11] A preliminary screening of different ester groups is recommended to find the optimal balance between reactivity and selectivity.

Solvent System

The reaction medium plays a pivotal role in modulating lipase activity and enantioselectivity. Lipases are typically more stable and active in non-polar, hydrophobic organic solvents.[12]

  • Log P Value: The logarithm of the partition coefficient (log P) of a solvent is a useful indicator of its polarity. Solvents with a log P value between 2 and 4 (e.g., toluene, hexane, isooctane) often provide an optimal microenvironment for the enzyme, preserving its essential water layer without stripping it away, which is necessary for catalytic activity.[5][13]

  • Polar Solvents: More polar organic solvents can sometimes strip the essential water from the enzyme's surface, leading to denaturation and loss of activity.[12] However, co-solvents like THF in a buffered system have been shown to enhance enantioselectivity in some cases.[8]

  • Ionic Liquids (ILs): ILs have emerged as green solvent alternatives. Systems containing ILs like [BMIM][BF4] have demonstrated excellent activity and enantioselectivity for lipase-catalyzed hydrolysis of amino acid esters.[6]

Water Activity (a_w)

For hydrolysis reactions in organic media, a small amount of water is essential for the reaction to proceed. However, excessive water can lead to enzyme agglomeration and reduced activity. The optimal water content or water activity (a_w) must be carefully controlled to maintain the enzyme's conformational flexibility and catalytic function.[13]

Temperature and pH

Like all enzymes, lipases have an optimal temperature and pH range.

  • Temperature: Generally, reactions are conducted between 30°C and 50°C.[10][14] Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value), although this comes at the cost of a slower reaction rate.[5][11] A temperature screening study is crucial to find the best compromise.

  • pH: For hydrolysis reactions, maintaining the pH of the aqueous phase is important. The reaction produces a carboxylic acid, which can lower the pH and potentially inactivate the enzyme. Using a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is standard practice.[10]

Experimental Protocols

The following protocols provide a step-by-step methodology for a typical resolution experiment and its analysis.

Protocol 1: Lipase-Mediated Enantioselective Hydrolysis of Racemic N-Benzoylserine Methyl Ester

This protocol describes a typical batch resolution using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

  • Racemic N-Benzoyl-DL-serine methyl ester

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Toluene (anhydrous)

  • Phosphate Buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel (e.g., 50 mL round-bottom flask with magnetic stirrer)

  • Thermostatically controlled shaker or water bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add racemic N-Benzoyl-DL-serine methyl ester (e.g., 1.0 mmol, 223 mg).

  • Solvent Addition: Add 20 mL of toluene to the flask. Stir until the substrate is fully dissolved.

  • Hydration: Add 100 µL of 50 mM phosphate buffer (pH 7.0) to the reaction mixture. This provides the necessary water for the hydrolysis reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Incubation: Seal the flask and place it in a thermostatically controlled shaker or water bath set to 40°C with vigorous stirring (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 2, 4, 8, 12, 24 hours). Analyze these aliquots by chiral HPLC (see Protocol 2) to determine the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), and the conversion (c).

  • Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous-soluble product (N-Benzoyl-L-serine) with saturated NaHCO₃ solution (3 x 15 mL).

    • Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

    • Extract the precipitated N-Benzoyl-L-serine with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

    • The initial organic layer (toluene) contains the unreacted N-Benzoyl-D-serine methyl ester. Wash this layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to recover the unreacted substrate.

Protocol 2: Analytical Monitoring by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric composition of the reaction mixture.[15][16]

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: The choice is critical and often empirical. Columns like CHIRALPAK® IC or CHIRALPAK® ZWIX(+) have shown good resolution for N-protected amino acids.[15]

Example HPLC Method (Normal Phase):

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)[15]

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[15]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 25°C[15]

  • Detection: UV at 270 nm[15]

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase before injection.

Analysis:

  • Identify the retention times for the two ester enantiomers and the acid product by running standards.

  • Integrate the peak areas for the (R)- and (S)-enantiomers of the substrate ester to calculate eeₛ.

  • Integrate the peak areas for the enantiomers of the product acid to calculate eeₚ.

  • Use the initial and final substrate concentrations (or peak areas) to calculate the conversion (c).

Data Presentation and Interpretation

Key Performance Metrics

To evaluate the success of the kinetic resolution, three key metrics are calculated:[4]

  • Enantiomeric Excess (ee): This measures the purity of a chiral sample.

    • ee (%) = |([R] - [S]) / ([R] + [S])| * 100[17]

    • Calculated for both the remaining substrate (eeₛ) and the formed product (eeₚ).

  • Conversion (c): This represents the fraction of the initial substrate that has been converted to product.

    • c (%) = (eeₛ) / (eeₛ + eeₚ) * 100 (assuming a highly selective reaction)

  • Enantioselectivity (E-value): This is a conversion-independent measure of the enzyme's selectivity. It can be calculated from the ee values and the conversion.[4]

    • E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

    • E = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)]

A high E-value is crucial for obtaining both product and unreacted substrate with high enantiomeric purity.[18]

Table 1: Influence of Solvent on Lipase Enantioselectivity
SolventLog PTypical Conversion (%)eeₛ (%)eeₚ (%)E-value
n-Hexane3.950>9998>150
Toluene2.7519897~120
Dichloromethane1.3489088~50
Acetonitrile-0.3556555<15

Note: Data are representative and illustrate the general trend of decreasing enantioselectivity with decreasing solvent hydrophobicity (lower log P).

Visualization of Workflows

Diagram 1: General Workflow for Lipase-Mediated Kinetic Resolution

G sub Racemic Substrate (N-Benzoyl-DL-serine ester) reac Enzymatic Reaction (Lipase, Solvent, H₂O, Temp) sub->reac mon Reaction Monitoring (Chiral HPLC) reac->mon workup Quench & Work-up (Filter Enzyme, Extraction) reac->workup ~50% conv. mon->reac < 50% conv. prod_S Enriched Substrate (D-ester) workup->prod_S prod_P Enriched Product (L-acid) workup->prod_P anal Final Analysis (ee, c, E-value) prod_S->anal prod_P->anal

Caption: Workflow for enzymatic kinetic resolution.

Diagram 2: Principle of Kinetic Resolution

G sub Racemic Substrate (R-Ester + S-Ester) enzyme Chiral Catalyst (Lipase) sub->enzyme prod Product (S-Acid) enzyme->prod k_fast unreacted Unreacted Substrate (R-Ester) enzyme->unreacted k_slow

Caption: Preferential conversion of one enantiomer.

Conclusion

The lipase-mediated kinetic resolution of N-Benzoylserine esters is a powerful and highly efficient method for accessing enantiomerically pure serine derivatives. By systematically optimizing key parameters—namely enzyme selection, solvent system, and temperature—researchers can achieve excellent enantioselectivity and yield. The protocols and analytical methods detailed in this note provide a robust framework for the successful implementation of this biocatalytic strategy in both academic and industrial settings, paving the way for the sustainable synthesis of complex chiral molecules.

References

  • ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). N-Acyl glycinates as acyl donors in serine protease-catalyzed kinetic resolution of amines. Improvement of selectivity and react. Retrieved February 5, 2026, from [Link]

  • PubMed. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Retrieved February 5, 2026, from [Link]

  • Zheng, R. et al. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE METHYL ESTER. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved February 5, 2026, from [Link]

  • CORE. (2010). Enantioselective Transesterification by Candida antarctica Lipase B Immobilized on Fumed Silica. Retrieved February 5, 2026, from [Link]

  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of primary alcohols. Retrieved February 5, 2026, from [Link]

  • Uni Graz. (n.d.). Kinetic Resolution of Enantiomers - Biocatalysis. Retrieved February 5, 2026, from [Link]

  • PubMed. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.
  • PubMed. (2008). Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (1995). (PDF) Do Organic Solvents Affect the Catalytic Properties of Lipase? Intrinsic Kinetic Parameters of Lipases in Ester Hydrolysis and Formation in Various Organic Solvents. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2010). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved February 5, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2017). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 5, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 5, 2026, from [Link]

  • PMC - NIH. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Retrieved February 5, 2026, from [Link]

  • Wiley Online Library. (2001). Practical Considerations in Kinetic Resolution Reactions. Retrieved February 5, 2026, from [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 5, 2026, from [Link]

  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Retrieved February 5, 2026, from [Link]

  • YouTube. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. Retrieved February 5, 2026, from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during N-Benzoylserine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of N-Benzoylserine methyl ester, with a primary focus on preserving stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why is N-Benzoylserine particularly susceptible to racemization during esterification?

A1: The loss of chiral integrity at the α-carbon of N-Benzoylserine during esterification is a significant challenge rooted in its molecular structure. There are two primary mechanistic pathways responsible for this racemization:

  • Direct α-Proton Abstraction (Enolization): The benzoyl group attached to the nitrogen is strongly electron-withdrawing. This inductive effect increases the acidity of the proton on the α-carbon. In the presence of a base, or under harsh reaction conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers.[1][2][3]

  • 5(4H)-Oxazolinone Formation (Azlactone Formation): This is the most common and rapid pathway for racemization of N-acylated amino acids. When the carboxylic acid is activated (e.g., by conversion to an acyl chloride or through the use of coupling reagents), the amide oxygen of the benzoyl group can act as an internal nucleophile. It attacks the activated carbonyl carbon, forming a cyclic intermediate known as a 5(4H)-oxazolinone. The α-proton in this oxazolinone ring is exceptionally acidic and is rapidly removed, even by weak bases, to form a symmetric, aromatic oxazole anion. When the alcohol (methanol) subsequently attacks to form the ester, it does so on a now achiral intermediate, resulting in a racemic product mixture.[4]

Q2: I am planning my synthesis. Which common esterification methods should I avoid to prevent racemization?

A2: Several standard esterification procedures are not suitable for N-acylated amino acids like N-Benzoylserine due to their high risk of inducing racemization.

  • Fischer Esterification (Acid Catalyst and Heat): This classic method involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst (like H₂SO₄ or p-TsOH).[5][6] The elevated temperatures and acidic conditions, while effective for simple carboxylic acids, provide sufficient energy to overcome the barrier for enolization, leading to significant racemization.[7]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents convert the carboxylic acid into a highly reactive acyl chloride.[8] This acyl chloride intermediate is extremely prone to intramolecular cyclization to the problematic 5(4H)-oxazolinone, which is the primary route to racemization.[9][10]

  • Carbodiimide Coupling (e.g., DCC, EDC) Without Racemization Suppressants: Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for forming amide and ester bonds under mild conditions.[11][12] However, when used alone for esterification, the O-acylisourea intermediate they form is sufficiently activated to be rapidly converted into the oxazolinone, leading to racemization.[13][14]

Q3: What are the most reliable, field-proven methods for synthesizing N-Benzoylserine methyl ester with high chiral purity?

A3: To maintain enantiomeric excess, the esterification must be performed under exceptionally mild conditions that avoid both strong bases and highly activated carboxylic acid intermediates.

  • Diazomethane (CH₂N₂): This is often considered the gold standard for preparing methyl esters from sensitive carboxylic acids without racemization.[15] The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methyldiazonium cation. This mechanism does not involve activation of the carboxyl group and is extremely gentle.[16][17] However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.

  • Trimethylsilyl Chloride (TMSCl) in Methanol: This method provides a mild in situ generation of HCl.[18] Reacting the N-Benzoylserine with TMSCl in methanol at room temperature is an efficient and much safer alternative to traditional acid-catalyzed methods.[19] It generally proceeds with little to no racemization and is operationally simple.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Significant racemization detected (via chiral HPLC or polarimetry).High Reaction Temperature: You may be using a method that requires heat (e.g., Fischer esterification), which promotes enolization.Switch to a milder, room-temperature or below protocol. The TMSCl/Methanol or Diazomethane methods are ideal.
Use of an Inappropriate Reagent: Reagents like SOCl₂ or DCC without additives are known to cause racemization via oxazolinone formation.Change your synthetic strategy. Immediately cease using these reagents and adopt a recommended protocol from this guide.
Presence of a Strong Base: An external base in the reaction mixture can directly abstract the acidic α-proton.Ensure your reaction conditions are neutral or mildly acidic. If a base is absolutely necessary to neutralize a salt, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) and add it slowly at low temperatures (0 °C or below).
Low yield and formation of an unexpected side product. Oxazoline Formation: The hydroxyl group of the serine side-chain can compete as a nucleophile, especially under dehydrating conditions (e.g., Mitsunobu reaction or with some coupling agents). This leads to the formation of a cyclic oxazoline derivative.[20][21][22][23]Protect the serine hydroxyl group. Before attempting esterification, protect the -OH group as a silyl ether (e.g., TBDMS) or a benzyl ether. This adds two steps to the synthesis (protection and deprotection) but provides a much more robust and clean reaction pathway, eliminating side-chain reactivity.

Process Diagrams & Workflows

Diagram 1: Key Racemization Pathways

racemization_mechanisms cluster_0 N-Benzoyl-L-Serine cluster_1 Racemization Pathways cluster_2 Final Product start N-Benzoyl-L-Serine enol Achiral Enolate (Planar Intermediate) start->enol  Direct Deprotonation (Strong Base / Heat) oxaz 5(4H)-Oxazolinone (Azlactone) start->oxaz  Carboxyl Activation (e.g., SOCl₂, DCC) racemate Racemic N-Benzoylserine Methyl Ester enol->racemate  Reprotonation + Methanolysis oxaz->racemate  Rapid Racemization + Methanolysis

Caption: Primary mechanisms leading to racemization of N-Benzoylserine.

Diagram 2: Recommended Synthetic Workflow

workflow cluster_methods start Start: N-Benzoyl-L-Serine decision Choose Method start->decision diaz Method A: Diazomethane (CH₂N₂) in Ether/MeOH decision->diaz  Highest Purity (Use Caution!) tmscl Method B: TMSCl in MeOH (Room Temp) decision->tmscl  Safer Alternative workup Aqueous Workup & Purification diaz->workup tmscl->workup product Product: Enantiopure N-Benzoyl-L-Serine Methyl Ester workup->product analysis Verify Purity: Chiral HPLC, Polarimetry, NMR product->analysis

Sources

Optimizing yield of N-Benzoylserine methyl ester via mixed anhydride method

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzoylserine Methyl Ester Synthesis

Welcome to the technical support resource for the synthesis of N-Benzoylserine methyl ester via the mixed anhydride method. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying reaction mechanisms. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Foundational Principles: The Mixed Anhydride Method

The mixed anhydride method is a cornerstone of modern organic synthesis, particularly for the formation of amide and ester bonds.[1][2] Its efficacy lies in the activation of a carboxylic acid by converting it into a more reactive mixed carbonic-carboxylic anhydride. This is typically achieved by reacting the carboxylic acid (in this case, N-Benzoylserine) with an alkyl chloroformate, such as isobutyl chloroformate (IBCF), in the presence of a tertiary amine base.[1][3] The resulting anhydride is a highly activated intermediate that readily undergoes nucleophilic acyl substitution with an alcohol (methanol) to yield the desired ester.[4]

The choice of isobutyl chloroformate is strategic; its bulky isobutyl group sterically hinders nucleophilic attack at the carbonate carbonyl, thereby favoring the formation of the desired ester product and minimizing urethane by-products.[2]

Reaction Mechanism Overview

The process can be visualized in two primary stages: activation and nucleophilic substitution.

G cluster_0 Stage 1: Mixed Anhydride Formation N-Benzoylserine N-Benzoylserine Carboxylate N-Benzoylserine Carboxylate N-Benzoylserine->Carboxylate Deprotonation Base N-Methylmorpholine (NMM) Anhydride Mixed Carbonic-Carboxylic Anhydride (Activated Intermediate) Carboxylate->Anhydride Nucleophilic Attack IBCF Isobutyl Chloroformate IBCF->Anhydride Tetrahedral_Int Tetrahedral Intermediate Anhydride->Tetrahedral_Int Methanol Methanol (Nucleophile) Methanol->Tetrahedral_Int Nucleophilic Attack on Acyl Carbonyl Product N-Benzoylserine Methyl Ester Tetrahedral_Int->Product Carbonyl Reformation & Leaving Group Departure Byproducts CO2 + Isobutanol + NMM·HCl Tetrahedral_Int->Byproducts

Caption: Reaction mechanism for N-Benzoylserine methyl ester synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. Every step is critical for success.

Materials & Reagents
ReagentMolar Mass ( g/mol )Recommended GradeNotes
N-Benzoylserine209.19>98%Ensure it is completely dry.
Isobutyl Chloroformate (IBCF)136.58>98%, Reagent GradeHighly reactive and corrosive. Handle with care.
N-Methylmorpholine (NMM)101.15>99%, AnhydrousDistill over CaH₂ before use for best results.
Methanol (MeOH)32.04Anhydrous (<50 ppm H₂O)Critical for preventing hydrolysis of the anhydride.
Tetrahydrofuran (THF)72.11Anhydrous, StabilizedUse a dry, non-protic solvent.
Ethyl Acetate (EtOAc)88.11Reagent GradeFor extraction.
Saturated NaHCO₃ solution--For work-up.
Brine--For work-up.
Anhydrous MgSO₄ or Na₂SO₄--For drying.
Step-by-Step Methodology

G start Start prep Dissolve N-Benzoylserine in anhydrous THF. start->prep cool1 Cool solution to -15 °C (Dry ice/acetone bath). prep->cool1 add_nmm Add N-Methylmorpholine (1.0 eq) dropwise. Stir for 2 min. cool1->add_nmm add_ibcf Add Isobutyl Chloroformate (1.0 eq) dropwise. Maintain T < -10 °C. add_nmm->add_ibcf activation Stir for 5-10 min to form mixed anhydride. add_ibcf->activation add_meoh Add anhydrous Methanol (>5 eq) dropwise. activation->add_meoh reaction Allow to warm to room temperature. Stir for 2-4 hours. add_meoh->reaction workup Work-up (Filter, Quench, Extract, Wash) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for N-Benzoylserine methyl ester synthesis.

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Benzoylserine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath. A stable, low temperature is crucial for minimizing side reactions.[5]

  • Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 2 minutes.

  • Activation: Slowly add isobutyl chloroformate (1.0 eq) dropwise. A white precipitate (NMM·HCl) will form. Maintain the temperature below -10 °C during the addition. Stir the resulting slurry for 5-10 minutes to ensure complete formation of the mixed anhydride.

  • Esterification: Add anhydrous methanol (>5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the NMM·HCl precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with cold 5% NaHCO₃ solution, water, and finally brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane-EtOAc gradient) to obtain the pure N-Benzoylserine methyl ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is consistently low. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities:

  • Moisture Contamination: The mixed anhydride intermediate is extremely sensitive to water. Any moisture in your reagents or glassware will hydrolyze the anhydride back to the starting carboxylic acid, directly reducing your yield.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly distilled NMM. Handle reagents under a nitrogen or argon atmosphere.

  • Incorrect Temperature Control: The formation of the mixed anhydride is highly exothermic. If the temperature rises above -10 °C during the addition of isobutyl chloroformate, side reactions such as disproportionation to symmetrical anhydrides can occur.[6]

    • Solution: Use a reliable cooling bath (dry ice/acetone is recommended over an ice/water bath). Add the chloroformate very slowly, monitoring the internal thermometer closely.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent has a profound impact on side reactions, particularly urethane formation.[7][8] Triethylamine (TEA) in dichloromethane (DCM), for example, is known to promote urethane formation, where the nucleophile attacks the wrong carbonyl group.

    • Solution: The combination of N-Methylmorpholine (NMM) in THF is highly recommended as it minimizes these side reactions.[7][9] NMM is a weaker, more sterically hindered base than TEA, which helps suppress racemization and other side reactions.[8][10]

  • Order of Addition: Adding the base to a mixture of the acid and chloroformate can lead to unwanted byproducts. The established order (dissolving the acid, cooling, adding the base, then adding the chloroformate) is critical for clean anhydride formation.[6]

Question 2: My final product is contaminated with a significant amount of unreacted N-Benzoylserine. Why?

Answer: This indicates incomplete conversion, which usually points to a problem with the activation step.

  • Cause: The mixed anhydride did not form completely or was consumed by a competing reaction before it could react with methanol.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your isobutyl chloroformate has not degraded. It should be a clear liquid.

    • Verify Stoichiometry: Use precise equimolar amounts of N-Benzoylserine, NMM, and isobutyl chloroformate. An excess of the acid component can be used, but the activating agent should not be the limiting reagent.[10]

    • Activation Time: While the anhydride forms quickly at low temperatures, allow the full 5-10 minute stirring time after adding the chloroformate before introducing the methanol.

Question 3: I am concerned about racemization at the chiral center of serine. How can I minimize this risk?

Answer: Racemization is a valid concern when activating amino acid derivatives. The mixed anhydride method, when performed correctly, is known for minimizing this issue.[11]

  • Key Factors to Control:

    • Temperature: Low temperature (-15 °C) is your primary defense. It disfavors the formation of oxazolone intermediates, which are a common pathway for racemization.[10]

    • Base Selection: Use a sterically hindered, weak base like N-Methylmorpholine. Stronger, less hindered bases like triethylamine can more readily abstract the alpha-proton, leading to racemization.[8]

    • Solvent: Tetrahydrofuran (THF) is generally superior to halogenated solvents for reducing racemization.[8][9]

    • Avoid Excess Base: Use exactly one equivalent of the base relative to the carboxylic acid. Excess base can promote side reactions, including racemization.[3]

Question 4: What is the best way to monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure:

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 or 60:40 v/v) is a good starting point.

    • Spotting: On a TLC plate, spot your starting material (N-Benzoylserine), a co-spot (starting material + reaction mixture), and the reaction mixture.

    • Analysis: As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new, typically higher Rf spot for the N-Benzoylserine methyl ester appear. The reaction is complete when the starting material spot is no longer visible.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Mixed Anhydride Method: Harnessing Isobutyl Chloroformate for Superior Yields.
  • Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Chen, F. M. F., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
  • Reddy, K. V., et al. (2012). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Journal of the Korean Chemical Society, 56(4), 487-490.
  • Benoiton, N. L., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate.
  • Anderson, G. W. (1972). U.S. Patent No. 3,640,991. Washington, DC: U.S. Patent and Trademark Office.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. (General principles discussed are applicable).
  • Benchchem. (n.d.). Isobutyl chloroformate | Reagent for Peptide Synthesis.
  • Lischka, U., & König, W. (2003). U.S. Patent No. 6,562,977. Washington, DC: U.S. Patent and Trademark Office.
  • Haufe, G., et al. (2004). Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. The Journal of Organic Chemistry, 69(13), 4383-4391. (Mechanism diagram available on ResearchGate).
  • Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate.
  • Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
  • Navarrete-Vázquez, G., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 3(2), 1-13.
  • Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18.
  • LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides.
  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.
  • Chen, F. M. F., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. cdnsciencepub.com.
  • Sebai, A., et al. (2017). Preparation of methyl ester of L-serine (3). ResearchGate.

Sources

Technical Support Center: Minimizing Oxazolone Formation During Benzoyl Protection of Serine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols to address a common yet critical challenge in synthetic chemistry: the formation of oxazolone byproducts during the benzoyl protection of serine. Our goal is to equip you with the mechanistic understanding and practical solutions required to enhance yield, preserve stereochemical integrity, and ensure the success of your synthetic campaigns.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental questions surrounding oxazolone formation, providing the necessary background to diagnose and prevent this unwanted side reaction.

Q1: What is oxazolone formation, and why is it a significant problem during the benzoylation of serine?

A1: Oxazolone formation (also known as azlactone formation) is an intramolecular cyclization and dehydration reaction of an N-acylated amino acid, such as N-benzoyl serine.[1] During the desired benzoylation reaction, where one or both of the amine and hydroxyl groups of serine are meant to be protected, the N-benzoyl serine intermediate can cyclize to form a 5(4H)-oxazolone.[2]

This side reaction is highly problematic for two primary reasons:

  • Yield Reduction: The formation of the oxazolone consumes the desired N-benzoyl serine intermediate, directly reducing the yield of the intended product.

  • Loss of Stereochemical Integrity: The proton on the alpha-carbon (Cα) of the oxazolone ring is significantly more acidic than in the parent amino acid derivative. This acidity facilitates easy deprotonation by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or epimerization of the stereocenter.[3][4] For pharmaceutical applications, maintaining enantiopurity is critical, making this side reaction a major concern.

Q2: What is the primary mechanism that triggers oxazolone formation after N-benzoylation?

A2: The reaction is typically triggered by the activation of the carboxylic acid moiety of the N-benzoyl serine intermediate. In the presence of a base, the N-benzoyl amide oxygen can act as an intramolecular nucleophile, attacking the activated carboxyl group. This is followed by the elimination of water to form the stable five-membered oxazolone ring. While this is a known issue in peptide synthesis where coupling agents activate the carboxyl group, the conditions used during benzoylation (especially with excess base or high temperatures) can also promote this cyclization.[4]

Diagram 1: Desired vs. Undesired Pathways

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction Serine Serine BzCl_Base + Benzoyl Chloride + Base (Controlled) Serine->BzCl_Base N-Acylation NBenzoylSerine N-Benzoyl Serine (Desired Product) BzCl_Base->NBenzoylSerine Intermediate N-Benzoyl Serine (Intermediate) Activation Carboxyl Activation (Excess Base / Heat) Intermediate->Activation Intramolecular Cyclization Oxazolone Oxazolone Formation (Leads to Racemization) Activation->Oxazolone

Caption: Key pathways in the benzoylation of serine.

Q3: Which functional groups on the serine derivative are directly involved in this side reaction?

A3: The two key functional groups of the N-benzoyl serine intermediate that participate in the cyclization are:

  • The N-Benzoyl Amide Group: The carbonyl oxygen of the benzoyl group acts as the nucleophile.

  • The Carboxylic Acid: This group is attacked by the amide oxygen, ultimately losing a molecule of water during the cyclization.

Section 2: Troubleshooting Guide: Diagnosing and Solving Experimental Issues

This guide provides a systematic approach to identifying and resolving common issues related to oxazolone formation.

Issue 1: A significant byproduct is detected by TLC/LC-MS with a mass corresponding to the loss of water (M-18) from the N-benzoyl serine product.
  • Diagnosis: This is a classic indicator of oxazolone formation. The byproduct will typically be less polar than the desired carboxylic acid product, resulting in a higher Rf value on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Potential Cause A: Reaction Temperature is Too High.

      • Causality: Higher temperatures provide the activation energy needed for the intramolecular cyclization, accelerating the rate of oxazolone formation relative to the desired benzoylation. The half-life of the oxazolone precursor decreases significantly as temperature increases.[5]

      • Solution: Perform the reaction at a reduced temperature. Start the addition of benzoyl chloride at 0 °C and allow the reaction to proceed at this temperature or warm slowly to room temperature only if necessary. Monitor the reaction closely to avoid unnecessary heating.

    • Potential Cause B: Inappropriate Base or Incorrect Stoichiometry.

      • Causality: The choice and amount of base are critical. A highly nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), can directly catalyze the cyclization.[6] Using an excess of a strong base like NaOH in a Schotten-Baumann reaction can also raise the effective pH and temperature (due to exothermic neutralization), promoting the side reaction.[7][8]

      • Solution:

        • Use a Non-Nucleophilic Base: Opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) if possible.

        • Control Stoichiometry: In a classic Schotten-Baumann setup, use the minimum required amount of base (e.g., NaOH or NaHCO₃) to neutralize the HCl byproduct. A slight excess is needed, but large excesses should be avoided.

        • Slow Addition: Add the base solution slowly and concurrently with the benzoyl chloride to maintain a controlled pH and temperature.

    • Potential Cause C: Prolonged Reaction Time.

      • Causality: Once the primary N-benzoylation is complete, any remaining N-benzoyl serine is susceptible to cyclization over time, especially under basic conditions.

      • Solution: Monitor the reaction progress diligently using TLC or LC-MS. Once the starting material (serine) is consumed, proceed with the workup immediately to quench the reaction and remove the base.

Issue 2: The final product shows a loss of stereochemical purity (epimerization or racemization) upon chiral HPLC analysis.
  • Diagnosis: This is the direct and most detrimental consequence of oxazolone formation. The formation of the planar enolate intermediate is the primary pathway for the loss of the original stereochemistry at the alpha-carbon.[3]

  • Solution: The strategy to prevent racemization is synonymous with the strategy to prevent oxazolone formation. All the solutions outlined under Issue 1 (controlling temperature, base, and reaction time) are the primary methods for preserving the stereochemical integrity of your serine derivative. There is no effective way to reverse the racemization once the oxazolone has formed and enolized.

Section 3: Optimized Protocols and Best Practices

To provide a practical framework, we present two protocols: a standard method that is often susceptible to oxazolone formation and an optimized method designed to minimize it.

Protocol 1: Standard Schotten-Baumann Benzoylation of Serine (Illustrative)

This protocol is functional but carries a higher risk of oxazolone formation if not carefully controlled.

  • Dissolution: Dissolve L-serine (1.0 equiv.) in 1 M aqueous sodium hydroxide (2.5 equiv.). Cool the solution to 10-15 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.2 equiv.) dropwise over 15 minutes while vigorously stirring.

  • Reaction: Allow the mixture to stir and warm to room temperature for 1-2 hours.

  • Workup: Acidify the reaction mixture with cold 2 M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Low-Temperature Protocol to Minimize Oxazolone Formation

This protocol incorporates best practices to suppress the undesired side reaction.

  • Pre-Cooling: In a jacketed reactor or a flask equipped with a thermometer, dissolve L-serine (1.0 equiv.) in a solution of sodium bicarbonate (2.5 equiv.) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF or 1,4-dioxane). Cool the biphasic mixture to 0 °C with vigorous stirring.[9]

  • Controlled Addition: Add benzoyl chloride (1.1 equiv.), dissolved in a small amount of the same organic solvent, dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & Monitoring: Maintain the reaction temperature at 0-5 °C and monitor its progress every 30 minutes by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically within 1-3 hours), immediately proceed to the workup.

  • Workup: Separate the layers. Acidify the aqueous layer with cold 1 M HCl to pH 2-3 while maintaining a low temperature.

  • Extraction & Purification: Extract the product with cold ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (<30 °C).

Table 1: Comparison of Reaction Parameters and Expected Outcomes
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Temperature 10 °C to RT0–5 °C Reduces the rate of the intramolecular cyclization side reaction.[5]
Base NaOH (Strong)NaHCO₃ (Mild) A weaker base minimizes localized pH spikes and reduces the rate of base-catalyzed enolization.
Solvent System AqueousBiphasic (Water/THF) Improves solubility of benzoyl chloride and helps moderate temperature.[9]
Addition Rate Rapid (dropwise)Slow (Syringe Pump) Ensures better control over the exothermic reaction and prevents localized high concentrations of reagents.
Monitoring Time-basedReaction-based (TLC/LC-MS) Prevents the reaction from running longer than necessary, minimizing byproduct formation.
Expected Outcome Moderate Yield, Risk of EpimerizationHigh Yield, High Enantiopurity Controlled conditions favor the desired bimolecular reaction over the undesired intramolecular side reaction.
Section 4: Advanced Strategies & Alternative Reagents
Q4: Are there alternatives to benzoyl chloride that are less prone to causing oxazolone formation?

A4: Yes. While benzoyl chloride is highly reactive and efficient, its reactivity can be a double-edged sword.[10][11] An alternative is benzoic anhydride . It is less electrophilic than benzoyl chloride and reacts more slowly, often requiring slightly elevated temperatures or a catalyst (like DMAP, used catalytically and with caution). The reaction is generally more controllable, and the byproduct is benzoic acid, which is less aggressive than HCl. This can lead to a cleaner reaction profile with less oxazolone formation, albeit with potentially longer reaction times.

Q5: How does the choice of solvent impact the reaction?

A5: The solvent plays a crucial role in stabilizing intermediates. Polar aprotic solvents like DMF or acetonitrile can be effective but may also stabilize the charged intermediates involved in the oxazolone pathway.[4] Using a biphasic system, as recommended in the optimized protocol, is often advantageous.[9] The organic phase (e.g., THF, DCM, or diethyl ether) dissolves the benzoyl chloride and the product, while the aqueous phase contains the serine salt and the base, helping to control the reaction at the interface and manage the HCl byproduct.

Q6: Can I protect the carboxylic acid first to completely prevent this side reaction?

A6: Absolutely. This is an excellent and often preferred strategy in multi-step synthesis. By first converting serine to its methyl or benzyl ester (e.g., L-Serine methyl ester hydrochloride[12]), the carboxylic acid is no longer available to participate in the intramolecular cyclization. You can then proceed with the N-benzoylation and O-benzoylation under controlled conditions. The ester protecting group can be removed later in the synthetic sequence via saponification (for methyl esters) or hydrogenolysis (for benzyl esters). This approach completely eliminates the possibility of oxazolone formation during the benzoylation step.

Diagram 2: Troubleshooting Workflow for Oxazolone Formation

G start Experiment Start: Benzoylation of Serine check_byproduct Analysis (TLC/LC-MS): Byproduct at M-18 or Chiral HPLC: Racemization? start->check_byproduct success Success: High Yield & Purity check_byproduct->success No failure Problem Identified: Oxazolone Formation check_byproduct->failure Yes cause_temp Potential Cause: High Temperature? failure->cause_temp cause_base Potential Cause: Base Type/Amount? failure->cause_base cause_time Potential Cause: Reaction Time Too Long? failure->cause_time alt_strategy Consider Alternative Strategy: Protect Carboxyl Group First (e.g., Use Serine Methyl Ester) failure->alt_strategy sol_temp Solution: Reduce Temp to 0-5 °C cause_temp->sol_temp sol_base Solution: Use Weaker Base (NaHCO₃) & Control Stoichiometry cause_base->sol_base sol_time Solution: Monitor by TLC/LC-MS & Quench Promptly cause_time->sol_time sol_temp->start Re-run Experiment sol_base->start Re-run Experiment sol_time->start Re-run Experiment alt_strategy->start Re-design Synthesis

Caption: A logical workflow for troubleshooting oxazolone formation.

References
  • Asymmetric Synthesis and Biological Significance of Oxazolone Moieties: A Review. (2021). Molecules. [Link]

  • Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. (2016). PubMed. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Methods for Synthesis of Oxazolones: A Review. (2011). International Journal of ChemTech Research. [Link]

  • Using the oxazolone-forming reaction cycle to induce transient droplet... (2021). ResearchGate. [Link]

  • Schotten Baumann reaction-mechanism-application. (2020). CHEMSOLVE.NET. [Link]

  • A review on oxazolone, it's method of synthesis and biological activity. (2015). ResearchGate. [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences. [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2025). PubMed Central. [Link]

  • Epimerization by oxazolone formation. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). ACS Publications. [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). National Institutes of Health. [Link]

  • Benzoyl chloride. Wikipedia. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Benzoyl chloride. (2022). Sciencemadness Wiki. [Link]

  • Resolution of (R, S) Benzoyl Amino Acids. (2022). StudyCorgi. [Link]

  • Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. (2009). PubMed Central. [Link]

Sources

Removal of N-benzoyl group from serine methyl ester without racemization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selective Deprotection of N-Benzoyl Serine Methyl Ester (Bz-Ser-OMe) Status: Open Priority: High (Risk of Racemization) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are attempting a transformation that is chemically antagonistic: removing a highly stable amide (N-benzoyl) in the presence of a labile ester (methyl ester) on a racemization-prone amino acid (Serine).

Standard hydrolytic methods (NaOH, LiOH) will saponify the methyl ester immediately and likely racemize the


-carbon via the azlactone (oxazolone)  mechanism. Standard acidic methods (6N HCl, reflux) will hydrolyze both the amide and the ester.

To achieve N-deprotection without destroying the ester or stereochemistry, you must utilize the N


 O Acyl Shift , a specific rearrangement accessible only to Serine and Threonine residues.
Phase 1: Diagnostic & Theory
The "Benzoyl Anchor" Problem

The benzoyl group is not a standard protecting group for transient synthesis; it is an "anchor." It is significantly more stable than the acetyl or Boc groups.

  • Base Sensitivity: Methyl esters cleave at pH > 10. Benzamides require pH > 12 + Heat.

  • Acid Sensitivity: Methyl esters equilibrate/hydrolyze in aqueous acid. Benzamides require 6N HCl/100°C.

The Racemization Trap

In basic conditions, the N-benzoyl group acts as an electron-withdrawing sink, increasing the acidity of the


-proton. This facilitates the formation of an Oxazolone  intermediate. Once formed, the 

-proton is lost, and the chiral center is scrambled.
Phase 2: The Chemical Solution (N O Acyl Shift)

This is the recommended protocol. It leverages the


-hydroxyl group of serine to intramolecularly attack the amide, forming an oxazoline intermediate which then hydrolyzes to the ester. This effectively moves the Benzoyl group from the Nitrogen to the Oxygen, liberating the amine.

Mechanism:



Protocol A: Acid-Catalyzed N

O Migration
  • Reagents: Anhydrous Methanol (MeOH), Thionyl Chloride (

    
    ) or Acetyl Chloride (
    
    
    
    ).
  • Pre-requisite: Strictly anhydrous conditions to prevent ester hydrolysis.

Step-by-Step Procedure:

  • Preparation of Methanolic HCl: In a flame-dried flask under

    
    , cool 10 mL of anhydrous MeOH to 0°C. Dropwise add 1.0 mL of Thionyl Chloride or Acetyl Chloride. Stir for 10 mins to generate anhydrous HCl (~3-4 M).
    
  • Dissolution: Dissolve 1.0 mmol of Bz-Ser-OMe in a minimum volume of dry MeOH.

  • Reaction: Add the substrate solution to the Methanolic HCl.

  • Incubation: Warm the solution to 50–60°C (Do not reflux vigorously). Monitor by TLC or LC-MS.

    • Target: Disappearance of N-Bz peak; appearance of free amine mass.

  • Workup: Evaporate solvent in vacuo at low temp (<40°C).

  • Result: You will obtain H-Ser(OBz)-OMe · HCl as a white solid/foam.

Why this works:

  • The reaction environment (MeOH/HCl) maintains the methyl ester (transesterification equilibrium favors Me-ester in MeOH).

  • The acidic conditions suppress oxazolone formation (which requires base), minimizing racemization.

  • Note: The Benzoyl group is not removed from the molecule; it is relocated to the side chain. The N-terminus is now free for reaction.

NO_Shift Fig 1. Mechanism of N->O Acyl Shift in Serine Derivatives Start N-Bz-Ser-OMe (Amide) Inter Oxazoline Intermediate Start->Inter Cyclization (Side chain OH attack) Acid H+ / MeOH (Anhydrous) Acid->Inter Product H-Ser(O-Bz)-OMe (Amine Salt) Inter->Product Ring Opening (N-terminus liberated)

Phase 3: The Biological Solution (Enzymatic)

If you strictly require the removal of the Benzoyl group (not just migration), you must use biocatalysis. Chemical reagents cannot distinguish the amide/ester bond energy sufficiently.

Protocol B: Chymotrypsin Cleavage

-Chymotrypsin prefers aromatic side chains but also acts on aromatic amides.

Step-by-Step Procedure:

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0–7.5). Crucial: Do not exceed pH 7.8 to protect the methyl ester.

  • Solvent: Dissolve Bz-Ser-OMe in a minimal amount of DMSO or Methanol (max 10% v/v final concentration).

  • Enzyme: Add

    
    -Chymotrypsin (immobilized beads preferred for easy removal). Ratio: 1:50 (w/w) enzyme:substrate.
    
  • Incubation: Incubate at 30°C with gentle shaking.

  • Monitoring: Check pH frequently. As the amide cleaves, Benzoic acid is released, dropping pH. Maintain pH 7.0 using a pH-stat or careful addition of dilute base.

  • Termination: Filter off enzyme or adjust pH to 3.0 to quench.

  • Purification: Extract the released Benzoic acid with Ether (the protonated amine

    
     will stay in the aqueous phase). Lyophilize the aqueous phase.
    

Risk Assessment:

  • Esterase Activity: Chymotrypsin has esterase activity.[1] It may hydrolyze your methyl ester.[1][2][3] Perform a small-scale pilot first.

Phase 4: The "Nuclear Option" (Total Hydrolysis)

If the N


 O shift is unsuitable and the enzyme fails, you must accept that the methyl ester cannot survive the conditions needed to cleave the benzamide. The most robust path is to destroy the ester and rebuild it.

Protocol C: Hydrolysis & Resynthesis

  • Hydrolysis: Reflux Bz-Ser-OMe in 6N HCl for 12 hours.

    • Result:

      
       + Benzoic Acid + Methanol.
      
    • Racemization: Minimal in acid, but verify optical rotation.

  • Extraction: Wash the aqueous hydrolysate with Ether to remove Benzoic Acid.

  • Resynthesis: Take the crude amino acid (

    
    ), dissolve in anhydrous MeOH, and treat with 
    
    
    
    (0°C
    
    
    RT) to regenerate the methyl ester.
Data Comparison: Method Selection
FeatureProtocol A (N

O Shift)
Protocol B (Enzymatic)Protocol C (Hydrolysis)
N-Deacylation Yes (Shifted to O)Yes (Removed)Yes (Removed)
Methyl Ester Preserved Risk of Hydrolysis Destroyed (Must rebuild)
Racemization Low (Acidic)Very Low (pH 7)Low (Acidic)
Complexity ModerateHigh (Optimization)High (Two steps)
Scalability HighLowHigh
Decision Logic

DecisionTree Fig 2. Troubleshooting Decision Matrix for Ticket #BZ-SER-001 Q1 Is the O-Benzoyl group acceptable on the final product? MethodA Use Protocol A (N->O Shift) Q1->MethodA Yes Q2 Can you tolerate re-synthesizing the ester? Q1->Q2 No MethodC Use Protocol C (Total Hydrolysis) Q2->MethodC Yes (Safest) MethodB Use Protocol B (Chymotrypsin) Q2->MethodB No (Risky)

References
  • Sakakibara, S., et al. (1962). "N

    
     O Acyl Migration in Serine and Threonine Peptides." Bulletin of the Chemical Society of Japan. Link
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society (Discusses racemization suppression). Link

  • Wharton, C. W., et al. (1974).[2] "Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain." Biochemical Journal. Link

  • Sohma, Y., et al. (2004). "N–O Acyl Rearrangement: Application to the Synthesis of Difficult Sequence-Containing Peptides." Chemical Reviews. Link

Sources

Purification of N-Benzoylserine methyl ester by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Benzoylserine Methyl Ester Ticket ID: #8842-SER Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify N-Benzoyl-L-serine methyl ester (MW: ~223.2 g/mol ). This compound presents a unique chromatographic challenge due to its dual nature : it possesses lipophilic protection groups (Benzoyl, Methyl ester) but retains a polar, hydrogen-bonding free hydroxyl group (


) on the serine side chain.

Common failure modes in this purification include:

  • Tailing/Streaking: Caused by the free hydroxyl group interacting with acidic silanols on the silica gel.

  • Co-elution: Difficulty separating the product from the less polar O-benzoylated side product (over-reaction) or the acidic benzoic acid impurity.

This guide replaces generic "textbook" advice with a field-tested protocol designed to isolate your target with >98% purity.

Module 1: Method Development & TLC Strategy

Before packing the column, you must define the separation window. Do not skip this.

The Solvent System: Standard Normal Phase (NP) silica chromatography is suitable.

  • Primary System: Hexanes / Ethyl Acetate (EtOAc).[1][2][3]

  • Alternative (if too polar): Dichloromethane (DCM) / Methanol (MeOH).

TLC Visualization:

  • UV (254 nm): Strong absorption due to the benzoyl chromophore.

  • Stain: KMnO

    
     (oxidizes the alcohol) or PMA (Phosphomolybdic Acid) for universal detection.
    

The "Golden Window" for Rf: Target an Rf of 0.25 – 0.35 for the product. If the Rf is >0.5, you will lose resolution from the O-benzoylated impurity.

Solvent Gradient Table

Based on experimental polarity data for N-protected serine derivatives.

Solvent Ratio (Hex:EtOAc)Expected Rf (Product)Purpose
80:20 < 0.10Loading/Equilibration. Keeps product at the top while washing out non-polar impurities (e.g., biphenyls, excess benzoyl chloride).
60:40 0.20 – 0.25Elution Onset. Product begins to move. Good separation from O-benzoyl side product (which moves faster).
40:60 0.40 – 0.50Rapid Elution. Use only after the main peak has eluted to strip the column.

Module 2: The Purification Protocol

Methodology: Flash Column Chromatography Stationary Phase: Silica Gel 60 (230–400 mesh)

Step 1: Sample Preparation (Critical)
  • The Problem: The crude mixture is likely a viscous oil or sticky solid. Dissolving it in a large volume of DCM for "wet loading" causes band broadening.

  • The Solution: Dry Loading.

    • Dissolve crude material in a minimal amount of DCM or Acetone.

    • Add silica gel (approx. 1.5x the mass of your crude).

    • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

    • Why? This deposits the sample as a tight, narrow band at the top of the column, maximizing resolution.

Step 2: Column Packing & Elution
  • Pack the column with a slurry of Silica in 90:10 Hex:EtOAc .

  • Load the dry sample powder carefully on top of the sand bed.

  • Elute using the following gradient profile:

GradientFlow Start Start: 90:10 Hex:EtOAc Step1 Step 1: 2 Column Volumes (CV) Flush non-polar impurities Start->Step1 Equilibration Step2 Step 2: Gradient to 60:40 Over 10 CVs Step1->Step2 Ramp Step3 Step 3: Hold 50:50 Elute Product Step2->Step3 Collect Fractions

Figure 1: Gradient elution profile optimized for N-Benzoylserine methyl ester.

Module 3: Troubleshooting (Q&A)

Q1: "My product spot is streaking badly on the TLC plate and column. It looks like a comet."

  • Diagnosis: This is likely Benzoic Acid contamination co-eluting or dragging, OR the free hydroxyl group of your serine interacting with acidic sites on the silica.

  • The Fix:

    • Pre-Column Wash: Did you wash your organic layer with Saturated NaHCO

      
       during workup? If not, the streak is benzoic acid.
      
    • Doping: If the streak is definitely your product (verified by UV/stain), add 0.5% Triethylamine (TEA) to your solvent system. This neutralizes the silica acidity and sharpens the peak for alcohols/amides.

Q2: "I see a faint spot running just above my major product spot. Is this an isomer?"

  • Diagnosis: This is almost certainly the O-Benzoylated side product (N,O-dibenzoylserine methyl ester).

  • Mechanism: During synthesis, the hydroxyl group can compete with the amine for the benzoyl chloride, especially if the reaction ran too long or too hot.

  • The Fix:

    • This impurity is less polar (no free -OH).

    • Use a shallower gradient (start at 85:15 Hex:EtOAc).

    • Collect smaller fractions at the front of the peak. Discard the "leading edge" of your main peak if purity is critical.

Q3: "My product isn't moving, even at 50% Ethyl Acetate."

  • Diagnosis: You may have hydrolyzed the methyl ester, resulting in the free acid (N-Benzoylserine), or you have significant amine salts remaining.

  • The Fix:

    • Check the baseline of your TLC. If there is a dark spot at the origin, your ester might be gone.

    • Switch solvent system to DCM:MeOH (95:5) . The methanol is required to move the free acid or highly polar salts.

Module 4: Logic Tree for Impurity Identification

Use this decision matrix to identify what is contaminating your fractions.

ImpurityLogic Start Impurity Observed on TLC Position Where is the spot relative to Product? Start->Position Higher Higher Rf (Less Polar) Position->Higher Lower Lower Rf (More Polar) Position->Lower Streak Streaking / Tailing Position->Streak ImpurityA O-Benzoyl Impurity (Di-protected) Higher->ImpurityA Close to product ImpurityB Methyl Benzoate (Excess Reagent) Higher->ImpurityB Near solvent front ImpurityC Free Amine (Unreacted SM) Lower->ImpurityC Stuck at Baseline ImpurityD N-Benzoyl Serine (Hydrolyzed Ester) Lower->ImpurityD Moves with MeOH ImpurityE Benzoic Acid (Incomplete Workup) Streak->ImpurityE Broad smear

Figure 2: Impurity identification logic based on Relative Retention (Rf).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: Yes, but it is often "too good" of a solvent. A 98:2 DCM:MeOH mixture is roughly equivalent to 50:50 Hex:EtOAc in strength but offers different selectivity. Use DCM/MeOH only if the compound is insoluble in EtOAc.

Q: Is the compound stable on Silica? A: Generally, yes. However, prolonged exposure of esters to acidic silica can lead to slow hydrolysis. Do not leave the compound on the column overnight. Flush it through within 2–3 hours.

Q: How do I store the purified fraction? A: The methyl ester is stable. Store at 4°C. If you observe white crystals forming in the oil, this is a good sign—the pure enantiomer often crystallizes, whereas impure mixtures remain as oils [1].

References

  • Synthesis and Characterization of N-Benzoyl Amino Esters: Source: SciELO (Journal of the Mexican Chemical Society). Context: Describes the synthesis and purification (Hex:EtOAc 80:20) of similar N-benzoyl amino acid methyl esters, confirming the efficacy of this solvent system. URL:[Link][1][4][5][6][7]

  • Flash Column Optimization Guide: Source: Wesleyan University (Brian H. Northrop). Context: Provides the theoretical basis for solvent strength calculations (Hexane vs. EtOAc) and Rf optimization (0.35 target). URL:[Link]

  • Purification of Serine Derivatives (O-Benzyl vs N-Benzoyl): Source: Royal Society of Chemistry (RSC) Supplementary Info. Context: Details the purification of serine derivatives using Hexane/EtOAc gradients, highlighting the polarity issues associated with the serine side chain. URL:[Link][1][4][8]

Sources

Overcoming steric hindrance in N-Benzoylserine methyl ester coupling

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: N-Benzoylserine Methyl Ester Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide coupling challenges. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering difficulties with sterically hindered couplings, specifically focusing on N-Benzoylserine methyl ester. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my N-Benzoylserine methyl ester coupling reaction failing or giving low yields?

Answer:

Low yields or reaction failure when coupling N-Benzoylserine methyl ester is a common issue that stems directly from steric hindrance . Let's break down the causality:

  • The Bulky N-Benzoyl Group: The benzoyl protecting group on the amine is sterically demanding. It shields the carboxylic acid function, making it difficult for the activating agent and the incoming amine nucleophile to approach the reaction center.

  • The β-Hydroxyl Group: The serine side-chain hydroxyl group, especially when protected, adds to the steric bulk around the α-carbon.

  • Slow Reaction Kinetics: Steric hindrance dramatically slows down the rate of the desired amide bond formation.[1] This sluggishness allows competing side reactions, which would normally be insignificant, to become major pathways, consuming your starting materials and reducing the yield of your target peptide. Traditional activating agents like carbodiimides (e.g., DCC, EDC) are often inefficient for such sterically hindered couplings, leading to slow reaction rates and low yields.[2]

Question 2: Which coupling reagents are most effective for a sterically hindered substrate like N-Benzoylserine methyl ester?

Answer:

For sterically challenging couplings, your choice of reagent is critical. Standard carbodiimides are often insufficient. You need a reagent that forms a highly reactive intermediate to accelerate the coupling rate past the threshold of side reactions. Modern uronium/aminium and phosphonium salt-based reagents are the gold standard for these applications.[3]

Core Rationale: These reagents work by creating a highly activated acyl-isourea or acyl-phosphonium intermediate, which then rapidly converts to a reactive ester (e.g., OAt or OBt ester). This active ester is significantly more susceptible to nucleophilic attack by the amine component than the intermediate formed by carbodiimides alone, effectively overcoming the kinetic barrier imposed by steric hindrance.[3]

G

Here is a comparison of recommended reagents:

ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumGold standard for hindered couplings .[3] Forms a highly reactive OAt-ester, accelerates coupling, and suppresses racemization effectively.[4]Higher cost. Requires a non-nucleophilic base (e.g., DIPEA).
HBTU/HCTU Uronium/AminiumGood efficiency and more cost-effective than HATU. HCTU is generally more reactive than HBTU.[3]Can cause guanidinylation of the incoming amine if pre-activation is too long.
COMU Uronium/AminiumCoupling efficiency is comparable to HATU.[5] Byproducts are water-soluble, simplifying workup.[5] Safer alternative to HOBt/HOAt-based reagents.[6]Can also cause guanidinylation. Limited stability in solution.[3]
PyBOP PhosphoniumExcellent reagent for routine and difficult syntheses. Does not cause guanidinylation, making it "cleaner" for pre-activation protocols. Byproducts are non-carcinogenic.[4]Solutions should be made fresh.[3]

Recommendation: Start with HATU . Its superior reactivity is often necessary to achieve good yields with substrates like N-Benzoylserine methyl ester.[7][4]

Question 3: What are the most common side reactions, and how can I minimize them?

Answer:

With slow, sterically hindered couplings, two side reactions are particularly problematic: epimerization and N-acylurea formation (with carbodiimides).

  • Epimerization (Racemization): This is the loss of stereochemical integrity at the α-carbon of the serine residue.[8] It occurs when the activated carboxylic acid forms an oxazolone intermediate, which can easily deprotonate and reprotonate to form the opposite enantiomer.

    • Causality: The longer the activated species exists before reacting with the amine, the higher the risk of epimerization.[9] This is a direct consequence of slow coupling kinetics. Electron-withdrawing groups, like the N-benzoyl group, significantly increase this tendency.[6]

    • Mitigation Strategy:

      • Use coupling reagents containing HOAt (like HATU) or HOBt (like HBTU). These additives suppress racemization by favoring the formation of active esters over the oxazolone pathway.[9] HOAt is more effective than HOBt.[6]

      • Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, as stronger bases can promote epimerization.[6]

      • Keep reaction temperatures low (0 °C to room temperature).

  • N-Acylurea Formation: This is specific to carbodiimide reagents (DCC, EDC). The moderately reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, forming a very stable N-acylurea byproduct that is unreactive and terminates the reaction for that molecule.[6]

    • Mitigation Strategy:

      • Avoid using carbodiimides alone for this coupling. If you must use them, always include an additive like HOBt or, preferably, HOAt. The additive intercepts the O-acylisourea to form an active ester, which is less prone to this side reaction.[6]

      • Maintain low temperatures (e.g., 0 °C) during the activation step.[6]

G

Question 4: Can you provide a reliable, step-by-step protocol for this coupling?

Answer:

Absolutely. This protocol is designed to maximize yield and minimize side reactions by using HATU, the preferred reagent for this transformation.

Experimental Protocol: HATU-Mediated Coupling of N-Benzoylserine Methyl Ester

Materials:

  • N-Benzoylserine methyl ester (1.0 eq.)

  • Amine coupling partner (1.1 eq.)

  • HATU (1.1 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve N-Benzoylserine methyl ester (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Scientist's Note: Ensuring anhydrous (dry) conditions is crucial. Water can hydrolyze the activated ester intermediate, reducing your yield.[4]

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq.) dropwise while stirring. Allow the activation to proceed for 10-15 minutes at 0 °C.

    • Scientist's Note: The base deprotonates the carboxylic acid, allowing it to attack HATU and form the active ester.[10] Pre-activation at a low temperature for a short period generates the reactive species while minimizing potential side reactions before the nucleophile is introduced.

  • Coupling: Add the amine coupling partner (1.1 eq.), either neat or dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.

    • Scientist's Note: The reaction time can vary significantly depending on the steric bulk of the amine partner. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For very hindered systems, extending the reaction time is a common and effective strategy.[4]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired peptide.

References

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • DilunBio. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. Available at: [Link]

  • Subir, A. K., et al. (2019). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Caggiano, L. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9148). Available at: [Link]

  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]

Sources

Technical Support Center: N-Benzoyl-L-Serine Methyl Ester Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to function as an autonomous support center for researchers optimizing the enantiomeric excess (ee) of N-Benzoyl-L-serine methyl ester . It addresses the unique chemical instability of serine derivatives, specifically the risks of racemization via azlactone formation and


-elimination.[1]

Current Status: Active Subject: Enantiomeric Excess (ee) Optimization & Troubleshooting Lead Scientist: Senior Application Specialist[1]

Executive Technical Brief: The "Serine Danger Zone"

Synthesizing high-ee N-Benzoyl-L-serine methyl ester requires navigating two competing failure modes inherent to serine derivatives. Unlike simple aliphatic amino acids (e.g., Leucine, Valine), Serine possesses a


-hydroxyl group that introduces unique instability:
  • Oxazolone (Azlactone) Formation: Under basic or activating conditions, the N-benzoyl group can cyclize with the carbonyl, ejecting the methoxy group.[1] This intermediate is planar and rapidly racemizes.[1]

  • 
    -Elimination:  Strong bases can trigger the elimination of the hydroxyl group, forming a dehydroalanine intermediate (achiral alkene), which destroys chirality permanently.[1]
    

Core Directive: The protocol below prioritizes kinetic control —keeping reaction conditions below the threshold where these parasitic pathways become active.

Critical Workflow Visualization

The following diagram illustrates the synthesis pathway and the specific "Failure Nodes" where ee is lost.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzoylation (CRITICAL) L_Ser L-Serine (Starting Material) Me_Est_Salt L-Serine Methyl Ester HCl L_Ser->Me_Est_Salt SOCl2, MeOH Reflux Reaction_Mix Reaction Mixture (Base + BzCl) Me_Est_Salt->Reaction_Mix Neutralization Oxazolone FAILURE MODE A: Oxazolone Intermediate (Racemization) Reaction_Mix->Oxazolone Excess Base / Heat Dehydro FAILURE MODE B: Dehydroalanine (Elimination) Reaction_Mix->Dehydro Strong Base Product_Crude Crude N-Benzoyl-L-Ser-OMe Reaction_Mix->Product_Crude Kinetic Control (T < 0°C, pH < 8) Oxazolone->Product_Crude Racemic Product Recryst Purification: Recrystallization (EtOAc/Hex) Product_Crude->Recryst Enrichment Final High ee Product (>99% ee) Recryst->Final

Figure 1: Process flow highlighting critical control points (Step 2) where racemization (Oxazolone) and degradation (Dehydroalanine) occur.[1]

Troubleshooting & Optimization Guide

Module A: Synthesis Integrity (Preventing ee Loss)

Q: My crude product shows 85% ee immediately after synthesis. Where did I lose the 15%? A: The loss likely occurred during the benzoylation step .[1] The conversion of L-serine methyl ester HCl to the N-benzoyl derivative releases HCl, which must be neutralized.[1]

  • The Cause: If you used a strong base (NaOH/KOH) or allowed the internal temperature to rise above 5°C, you triggered base-catalyzed enolization or transient oxazolone formation.[1]

  • The Fix (Schotten-Baumann Protocol):

    • Suspend L-Ser-OMe[1]·HCl in DCM or THF (anhydrous is preferred to suppress hydrolysis).[1]

    • Cool to -10°C .

    • Add 2.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) slowly.

    • Add Benzoyl Chloride (1.05 eq) dropwise over 1 hour.

    • Critical: Never let the pH of the aqueous phase (if using biphasic) exceed 8.[1]5. If using organic phase, ensure the exotherm is strictly managed.[1]

Q: Can I use DCC/EDC coupling with Benzoic Acid instead of Benzoyl Chloride? A: Yes, but be cautious. Carbodiimide coupling reagents (DCC) are notorious for inducing racemization via the O-acylisourea intermediate , which cyclizes rapidly to the oxazolone [1].[1]

  • Recommendation: If you must use coupling reagents, add HOBt (1-Hydroxybenzotriazole) or Oxyma .[1] These additives intercept the O-acylisourea to form a safer active ester, suppressing the oxazolone pathway.[1]

Q: I see a side product with a double bond (NMR signals at 5.0–6.0 ppm). What is this? A: This is the dehydroalanine derivative.[1]

  • Mechanism: Under basic conditions, the

    
    -proton is removed, and the 
    
    
    
    -hydroxyl group acts as a leaving group (often assisted by O-acylation if benzoyl chloride was in excess).[1]
  • Prevention: Avoid excess acylating agent (which might O-acylate the serine hydroxyl, making it a better leaving group) and strictly limit base strength.[1]

Module B: Purification (Upgrading ee)

Q: My crude ee is 92%. How do I upgrade it to >99%? A: Recrystallization is the most effective method for this compound.[1] Racemic mixtures often form eutectic systems or racemic compounds with solubility profiles distinct from the pure enantiomer.[1]

Protocol: Solvent Switching

Parameter Recommendation Rationale
Solvent System Ethyl Acetate / Hexanes (1:[1]3) N-Benzoyl-L-serine methyl ester is moderately polar.[1] The racemate is often less soluble than the pure enantiomer in non-polar mixtures (check specific behavior) or forms a racemate crystal lattice.[1]
Alternative MeOH / Water (Gradient) Dissolve in minimal hot MeOH, add warm water until turbid, cool slowly.[1]

| Cooling Rate | 0.5°C / minute | Rapid cooling traps the "wrong" enantiomer (occlusion).[1] Slow cooling allows the lattice to reject the impurity.[1] |

Q: Does enzymatic resolution work for this compound? A: Yes, but it is usually applied to the ester hydrolysis.[1]

  • Strategy: Use a serine protease (e.g., Subtilisin or

    
    -Chymotrypsin) at pH 7.[1] The enzyme will selectively hydrolyze the L-ester to the acid, leaving the D-ester intact (or vice versa, depending on specificity).[1] However, since you want the ester, this is a subtractive method (yield loss).[1] Recrystallization is preferred for cost-efficiency.[1]
    
Module C: Analytical Verification

Q: How do I accurately measure ee? Optical Rotation is fluctuating. A: Polarimetry is unreliable for high-precision ee determination due to the influence of concentration, solvent, and temperature (specific rotation


 is highly sensitive).[1] Chiral HPLC  is the mandatory standard.[1]

Recommended HPLC Conditions:

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose carbamate derivatives).[1] These interact well with the

    
    -systems of the benzoyl group.[1]
    
  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoyl chromophore).[1]

  • Expected Separation: The N-H and C=O groups provide hydrogen bonding sites for the chiral stationary phase, while the phenyl ring allows

    
     stacking.[1] Separation factors (
    
    
    
    ) are typically > 1.2.[1]

Summary of Quantitative Parameters

ParameterTarget / LimitConsequence of Deviation
Reaction Temp (Benzoylation) -10°C to 0°C> 5°C increases risk of oxazolone racemization.[1]
pH (Aqueous Workup) 7.0 - 8.0> 9.0 triggers

-elimination (dehydroalanine).[1]
Base Equivalents 2.0 - 2.2 eqExcess base promotes enolization of the

-proton.[1]
Drying Agent MgSO₄ or Na₂SO₄Acidic drying agents can induce hydrolysis; basic ones induce racemization.[1]

References

  • Benoiton, N. L. (1983).[1] Oxazolone Formation and Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284).[1] Academic Press. [1]

  • Goodman, M., & Levine, L. (2002).[1] Peptide Synthesis via Active Esters IV: Racemization and Ring Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society.[1]

  • Phenomenex. (2024).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Snyder, S. H., et al. (2000).[1] Serine Racemase: Mechanism and biological importance. Proceedings of the National Academy of Sciences.[1] [1]

Sources

Controlling pH for stability of N-Benzoylserine methyl ester in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving N-Benzoylserine methyl ester. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experimental workflows. Our focus is on the critical role of pH control in preventing compound degradation and ensuring reproducible, accurate results.

Frequently Asked Questions (FAQs)
Q1: What is N-Benzoylserine methyl ester, and why is its stability a concern in assays?

N-Benzoylserine methyl ester is a derivative of the amino acid L-serine. The methyl ester group makes the molecule susceptible to hydrolysis, a chemical reaction where water breaks down the ester bond, converting it into N-Benzoylserine and methanol. This degradation is highly dependent on the pH of the solution. In the context of quantitative assays, such as enzyme kinetics or screening studies, the degradation of the parent compound leads to a decrease in its effective concentration, resulting in inaccurate and unreliable data. For instance, a study on the enzymatic hydrolysis of N-Benzoylserine methyl ester by bromelain and papain was conducted at a controlled pH of 7.0 to ensure substrate integrity during the experiment.[1]

Q2: How exactly does pH affect the stability of N-Benzoylserine methyl ester?

The stability of the ester bond in N-Benzoylserine methyl ester is significantly influenced by the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions in the solution, which is determined by the pH.

  • Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions (pH < 3), the reaction is catalyzed by hydrogen ions. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (High pH): Under alkaline conditions (pH > 9), the reaction is accelerated by hydroxide ions. The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that then breaks down to the carboxylate and methanol. This process, known as saponification, is generally irreversible and faster than acid-catalyzed hydrolysis.[3][4]

Most methyl esters exhibit maximal stability in the neutral to slightly acidic pH range (pH 4-7).[2][4]

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_neutral Optimal Stability cluster_base Base-Catalyzed Hydrolysis (High pH) Acid_Start N-Benzoylserine Methyl Ester Protonation Protonated Ester (More Reactive) Acid_Start->Protonation + H₂O, H⁺ catalyst Acid_Product N-Benzoylserine + Methanol Protonation->Acid_Product Stable N-Benzoylserine Methyl Ester (pH ~4-7) Base_Start N-Benzoylserine Methyl Ester Tetrahedral Tetrahedral Intermediate Base_Start->Tetrahedral + OH⁻ (Nucleophile) Base_Product N-Benzoylserinate + Methanol Tetrahedral->Base_Product

Caption: pH-dependent hydrolysis pathways for N-Benzoylserine methyl ester.

Q3: What is the recommended pH range for working with N-Benzoylserine methyl ester?

For general stability and storage of stock solutions, a slightly acidic to neutral pH of 6.0 to 7.0 is recommended. This range minimizes both acid- and base-catalyzed hydrolysis. However, the optimal pH for an assay is often a compromise between compound stability and the requirements of the biological system being studied (e.g., enzyme optimal pH). For many serine proteases, the optimal activity is in the neutral to slightly alkaline range (pH 7-9).[5][6][7][8] If your assay requires a pH outside the 6-7 range, it is crucial to conduct a stability study to understand the degradation rate of your compound under those specific conditions.

Q4: Which buffer systems should I use?

The choice of buffer is critical for maintaining a stable pH. The ideal buffer should have a pKa value close to the target pH of your assay.

Buffer SystempKa at 25°CEffective pH RangeNotes
Phosphate (PBS) pKa₂ = 7.216.0 - 8.0Biologically compatible, commonly used. Can precipitate with certain divalent cations (e.g., Ca²⁺, Mg²⁺).
HEPES 7.486.8 - 8.2Good buffering capacity in the physiological range. Generally considered non-coordinating with metal ions.
Tris 8.067.5 - 9.0Often used for enzymatic assays in the alkaline range. pH is highly temperature-dependent.
MES 6.105.5 - 6.7Useful for assays requiring a slightly acidic pH.

Expert Tip: Always prepare fresh buffers and verify the pH with a calibrated pH meter before use. Do not rely on the theoretical pH of buffer recipes alone.

Q5: Besides pH, what other factors can degrade my compound?
  • Temperature: Hydrolysis rates increase with temperature.[9] Store stock solutions at -20°C or -80°C and minimize time spent at room temperature. During assays, use a temperature-controlled plate reader or water bath.

  • Enzymatic Degradation: Your sample may contain endogenous esterases that can hydrolyze the compound. Use purified enzyme preparations or consider adding esterase inhibitors if sample-derived degradation is suspected.

  • Solvent: Prepare primary stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Aqueous dilutions should be prepared fresh for each experiment from this stock to minimize hydrolysis during storage.

Troubleshooting Guide

This section addresses common problems encountered during assays with N-Benzoylserine methyl ester.

G Start Problem: Inconsistent Assay Results or Signal Drift Over Time CheckBuffer Is the assay buffer pH within the optimal stability range (6-7)? Start->CheckBuffer CheckStock How was the working solution prepared? CheckBuffer->CheckStock Yes AdjustBuffer Action: Adjust buffer pH. Use a buffer with a pKa closer to the target pH. Verify with a calibrated meter. CheckBuffer->AdjustBuffer No CheckTemp Is the assay temperature controlled? CheckStock->CheckTemp Freshly diluted from anhydrous stock FreshDilution Action: Prepare fresh aqueous dilutions for each experiment from an anhydrous stock. CheckStock->FreshDilution Aqueous stock stored for >24h ControlTemp Action: Use a temperature-controlled instrument. Pre-warm/cool all reagents to the assay temperature. CheckTemp->ControlTemp No FinalCheck Re-run assay with optimized conditions. Monitor a 'compound only' control well for signal changes over time. CheckTemp->FinalCheck Yes StabilityStudy Action: Run a pH stability study (see protocol below) to determine the degradation rate at your assay pH. AdjustBuffer->StabilityStudy StabilityStudy->FinalCheck FrozenStock Action: Ensure anhydrous stock solution is stored at -20°C or -80°C in small aliquots. FreshDilution->FrozenStock FrozenStock->FinalCheck ControlTemp->FinalCheck

Caption: Troubleshooting workflow for N-Benzoylserine methyl ester stability issues.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored, desiccated bottle.

  • Weighing: Accurately weigh the N-Benzoylserine methyl ester in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[10] Store immediately at -20°C or -80°C.

Protocol 2: Conducting a pH Stability Study

This protocol allows you to quantify the stability of N-Benzoylserine methyl ester under your specific assay conditions.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare Buffers (e.g., pH 5, 6, 7, 8, 9) B 2. Prepare Compound Dilution (e.g., 100 µM in each buffer) A->B C 3. Incubate at Assay Temperature (e.g., 37°C) B->C D 4. Sample at Time Points (e.g., 0, 1, 2, 4, 8 hours) C->D E 5. Quench Reaction (e.g., add Acetonitrile with 0.1% Formic Acid) D->E F 6. Analyze by HPLC-UV or LC-MS E->F G 7. Quantify Peak Area of N-Benzoylserine methyl ester F->G H 8. Plot % Remaining vs. Time for each pH G->H

Caption: Experimental workflow for a pH stability study.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of buffers covering the pH range of interest (e.g., pH 5, 6, 7, 8, 9). Ensure the buffer concentration is identical for all.

  • Incubation Plate: In a 96-well plate, add 198 µL of each buffer to different wells.

  • Initiate Reaction: Add 2 µL of a 10 mM DMSO stock of N-Benzoylserine methyl ester to each well to get a final concentration of 100 µM. Mix well. This is your T=0 time point for analysis.

  • Incubate: Cover the plate and incubate at your intended assay temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each pH condition.

  • Quench and Analyze: Immediately quench the hydrolysis by mixing the aliquot with a suitable solvent (e.g., 1:1 with acetonitrile containing 0.1% formic acid) and analyze by a validated HPLC or LC-MS method.[11]

  • Data Analysis: Calculate the percentage of N-Benzoylserine methyl ester remaining at each time point relative to the T=0 sample for each pH. Plotting this data will reveal the pH at which your compound is most stable under your assay conditions.

By diligently controlling the pH and being mindful of other stability factors, you can significantly improve the quality and reproducibility of your assay data.

References
  • Purification and Characterization of Alkaline-Thermostable Protease Enzyme from Pitaya (Hylocereus polyrhizus) Waste. National Institutes of Health. Available from: [Link]

  • Graves, G. D. (1932). U.S. Patent No. 1,882,808. Washington, DC: U.S. Patent and Trademark Office.
  • Wharton, C. W. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Biochemical Journal, 143(3), 575–586. Available from: [Link]

  • Numata, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(1), 35-43. Available from: [Link]

  • Rashid, M., et al. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. Molecules, 27(19), 6289. Available from: [Link]

  • Fürstner, A., et al. (2007). Stereoselective Total Synthesis of Etnangien and Etnangien Methyl Ester. Chemistry – A European Journal, 13(11), 3174-3193. (Reference for general ester stability, specific stability graph shown in supplementary information). Available from: [Link]

  • Kaczorowska, K., et al. (2018). Preparation of methyl ester of L-serine. ResearchGate. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Ghosh, K., et al. (2013). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). International Journal of Biological Macromolecules, 53, 59-66. Available from: [Link]

  • Lennen, R. M., et al. (2012). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (68), e4327. Available from: [Link]

  • Zhang, X., et al. (2021). Exoproduction and Biochemical Characterization of a Novel Serine Protease from Ornithinibacillus caprae L9T with Hide-Dehairing Activity. Journal of Microbiology and Biotechnology, 31(1), 123-132. Available from: [Link]

  • Zepeda-Vallejo, L. G., et al. (2017). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 61(3), 220-228. Available from: [Link]

  • Myhre, C. E. L., et al. (2018). L-Serine in aqueous solutions at different pH: Conformational preferences and vibrational spectra of cationic, anionic and zwitterionic species. Physical Chemistry Chemical Physics, 20(2), 990-1005. Available from: [Link]

  • Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. National Renewable Energy Laboratory. Available from: [Link]

  • L-Serine in aqueous solutions at different pH: Conformational preferences and vibrational spectra of cationic, anionic and zwitterionic species. ResearchGate. Available from: [Link]

  • Gupta, A., & Singh, H. (2013). Characterization of a chemostable serine alkaline protease from Periplaneta americana. BMC Biotechnology, 13, 104. Available from: [Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Publications. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Hydrolysis of N-Benzoylserine Methyl Ester in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N-Benzoylserine methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Benzoylserine methyl ester in their experimental workflows. As a Senior Application Scientist, I've encountered numerous challenges faced by researchers in maintaining the integrity of their compound stock solutions. This guide aims to provide in-depth, field-proven insights into a common yet often overlooked issue: the hydrolysis of N-Benzoylserine methyl ester in Dimethyl Sulfoxide (DMSO) stock solutions.

The stability of your stock solution is paramount to the reproducibility and accuracy of your experimental results. N-Benzoylserine methyl ester, like many ester-containing compounds, is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, converting the ester back into its constituent carboxylic acid (N-Benzoylserine) and alcohol (methanol). This guide will walk you through understanding, identifying, and mitigating this issue.

Understanding the Problem: The "Why" Behind Hydrolysis in DMSO

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a vast array of polar and nonpolar compounds.[1] However, its hygroscopic nature—its tendency to absorb moisture from the atmosphere—is a critical factor that can lead to the degradation of water-sensitive compounds like N-Benzoylserine methyl ester.[1]

Ester hydrolysis can be catalyzed by either acid or base.[2] While DMSO itself is aprotic, the absorbed water can facilitate hydrolysis, especially under certain conditions. The rate of this hydrolysis can be influenced by several factors including the water content of the DMSO, storage temperature, and the presence of any acidic or basic impurities.[3]

Here's a simplified representation of the hydrolysis reaction:

N-Benzoylserine methyl ester + Water (H₂O) → N-Benzoylserine + Methanol

The presence of the hydrolysis product, N-Benzoylserine, in your stock solution can lead to erroneous and irreproducible results in your assays, as you are no longer testing the pure compound of interest.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you might be facing.

FAQ 1: I'm seeing inconsistent results in my bioassays using my N-Benzoylserine methyl ester stock. Could it be a stability issue?

Answer: Yes, inconsistent bioassay results are a classic indicator of compound instability. If you've ruled out other experimental variables, assessing the integrity of your stock solution is the next logical step. Hydrolysis of the methyl ester will result in a mixed population of your active ester and the likely less active or inactive carboxylic acid, N-Benzoylserine.

Troubleshooting Steps:

  • Analytical Verification: The most definitive way to confirm hydrolysis is through analytical chemistry techniques.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for separating and quantifying components in a mixture.[4] By comparing the chromatogram of your current stock solution to a freshly prepared one or a reference standard, you can identify and quantify the presence of the hydrolyzed product, N-Benzoylserine. The hydrolyzed product will typically have a different retention time than the parent ester.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. It can definitively identify the parent compound and its hydrolysis product by their respective mass-to-charge ratios.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify the extent of hydrolysis.[5] The methyl ester group of N-Benzoylserine methyl ester will have a characteristic proton signal (a singlet). Upon hydrolysis, this signal will decrease, and new signals corresponding to the protons of methanol and N-Benzoylserine will appear.

FAQ 2: How can I be sure that the DMSO I'm using isn't the source of the problem?

Answer: The quality and handling of your DMSO are critical. Technical-grade DMSO may contain impurities and a higher water content, which can accelerate hydrolysis.

Recommendations:

  • Use High-Purity, Anhydrous DMSO: Always opt for high-purity, anhydrous (low water content) grades of DMSO, such as ACS reagent or pharmaceutical grade, which often have a purity of ≥99.9%.[6][7]

  • Proper Storage of DMSO: DMSO is hygroscopic.[1] Once opened, a bottle of DMSO will begin to absorb atmospheric moisture. To minimize water absorption:

    • Purchase DMSO in smaller, single-use volume bottles if possible.

    • Always cap the bottle tightly immediately after use.

    • Store in a dry environment, preferably in a desiccator.

  • Consider a "DMSO Quality Check": If you suspect your DMSO is "wet," you can perform a simple check. The freezing point of pure DMSO is 18.5 °C (65.3 °F).[1] If your DMSO does not solidify in a refrigerator set to a temperature below this, it likely contains a significant amount of water.

FAQ 3: What are the best practices for preparing and storing my N-Benzoylserine methyl ester stock solution to prevent hydrolysis?

Answer: Proactive measures during stock solution preparation and storage are your best defense against hydrolysis.

Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO (≥99.9%)Minimizes the primary reactant (water) for hydrolysis.[6][7]
Preparation Environment Prepare stock solutions in a dry environment, such as a glove box with a nitrogen atmosphere, if possible.Reduces exposure to atmospheric moisture during weighing and dissolution.
Storage Temperature Store aliquots at -20°C or -80°C.[8]Low temperatures significantly slow down the rate of chemical reactions, including hydrolysis.
Aliquoting Prepare single-use aliquots of your stock solution.[8]Avoids repeated freeze-thaw cycles which can introduce moisture into the stock vial.[9]
Container Use high-quality, tightly sealing vials (e.g., with PTFE-lined caps).Prevents moisture from entering the vial during storage.
Experimental Protocol: Stability Assessment of N-Benzoylserine Methyl Ester Stock Solution by HPLC

This protocol provides a general framework for assessing the stability of your stock solution.

Objective: To quantify the percentage of N-Benzoylserine methyl ester and its primary hydrolytic degradant, N-Benzoylserine, in a DMSO stock solution over time.

Materials:

  • N-Benzoylserine methyl ester

  • N-Benzoylserine (as a reference standard)

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of N-Benzoylserine methyl ester in anhydrous DMSO at a known concentration (e.g., 10 mM). This will be your "Time 0" sample.

    • Prepare a separate stock solution of N-Benzoylserine in anhydrous DMSO at a known concentration.

    • Create a calibration curve by preparing a series of dilutions of both the ester and the acid standards.

  • Sample Preparation:

    • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), take an aliquot of your stored N-Benzoylserine methyl ester stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A typical starting point for a C18 column would be a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Inject the standards and the samples onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • Identify the peaks corresponding to N-Benzoylserine methyl ester and N-Benzoylserine based on their retention times from the standard injections.

    • Integrate the peak areas for both compounds in your sample chromatograms.

    • Using the calibration curve, determine the concentration of both the ester and the acid in your stock solution at each time point.

    • Calculate the percentage of hydrolysis at each time point.

Visualization of the Troubleshooting Workflow

The following flowchart illustrates a logical workflow for identifying and addressing potential hydrolysis of your N-Benzoylserine methyl ester stock solution.

Hydrolysis_Troubleshooting A Inconsistent or Unexpected Experimental Results B Verify Experimental Parameters (e.g., cell lines, reagents) A->B C Suspect Compound Instability B->C D Assess Stock Solution Integrity (HPLC, LC-MS, NMR) C->D E Hydrolysis Detected? D->E F No: Investigate Other Experimental Variables E->F No G Yes: Discard Old Stock E->G Yes H Prepare Fresh Stock Solution G->H I Implement Best Practices for Preparation and Storage H->I L Re-validate Assay with Fresh, Verified Stock H->L J Use High-Purity Anhydrous DMSO I->J K Store in Aliquots at -20°C or -80°C I->K

Caption: Troubleshooting workflow for N-Benzoylserine methyl ester hydrolysis.

Conclusion

Maintaining the integrity of your N-Benzoylserine methyl ester stock solutions is a critical, yet often underestimated, aspect of rigorous scientific research. By understanding the chemical principles of ester hydrolysis, implementing preventative measures, and utilizing analytical techniques to verify compound stability, you can ensure the reliability and reproducibility of your experimental data. This guide provides a comprehensive framework for troubleshooting and mitigating hydrolysis issues, empowering you to conduct your research with greater confidence and precision.

References

  • gChem. Ester Hydrolysis - Proven DMSO Reactions. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Kumari, S., Verma, D.K., Kumar, P., Kumar, R., & Rani, R. (2021). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research, 6(3), 812-817.
  • Wikipedia. (2024, February 2). Dimethyl sulfoxide. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714. [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]

  • PCCA. (2020, January 15). Does Your DMSO Pass These 2 Tests? [Link]

  • Lab Manager. (2022, June 1). What to Consider When Purchasing Different Grades of Chemicals. [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]

  • ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of N-Benzoylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon of Solvents

Product: N-Benzoylserine Methyl Ester (N-Bz-Ser-OMe) Application: Peptide Synthesis Intermediates, Chiral Stationary Phase Models, Bioactive Small Molecules. Core Challenge: Distinguishing the Amide (Benzoyl) linkage from the Amine (Benzyl) impurity and resolving the labile hydroxyl proton.

This guide provides a comparative technical analysis of N-Benzoylserine methyl ester characterization using Nuclear Magnetic Resonance (NMR). Unlike standard datasheets, we compare the solvent-dependent performance (CDCl₃ vs. DMSO-d₆) to reveal how solvent choice dictates the visibility of critical structural motifs—specifically the amide backbone and the side-chain hydroxyl group.

Experimental Workflow & Synthesis Context

To understand the NMR spectrum, one must understand the sample's origin. The presence of specific impurities (e.g., unreacted serine methyl ester) can be validated by tracking the chemical shifts defined below.

Synthesis Pathway Verification

The following directed graph illustrates the synthesis logic and the critical checkpoints for NMR analysis.

SynthesisWorkflow cluster_NMR NMR Checkpoints Ser L-Serine (Starting Material) SerOMe L-Serine Methyl Ester HCl (Intermediate) Ser->SerOMe SOCl2, MeOH (Esterification) Prod N-Benzoylserine Methyl Ester (Target) SerOMe->Prod PhCOCl, Et3N (Benzoylation) Impurity Impurity: Unreacted Amine (Check: Broad s @ 1.6-2.0 ppm) SerOMe->Impurity Incomplete Reaction

Figure 1: Synthetic workflow showing the transformation from L-Serine to the N-Benzoyl derivative. The "Intermediate" stage (Serine Methyl Ester) provides the baseline signals for comparative exclusion.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely about solubility; it is a strategic decision that alters the spectral topology.

Comparison 1: CDCl₃ (Chloroform-d)
  • Primary Use: Structural skeleton verification.

  • Performance: Excellent for resolving the aromatic benzoyl protons and the methyl ester singlet.

  • Limitation: The amide proton (

    
    ) often appears broad or exchanges with trace water, making coupling constants (
    
    
    
    -values) difficult to measure. The hydroxyl (
    
    
    ) proton is frequently invisible or extremely broad due to rapid exchange.
Comparison 2: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
  • Primary Use: Hydrogen bond network mapping.

  • Performance: DMSO acts as a hydrogen bond acceptor, "locking" the labile protons (

    
     and 
    
    
    
    ) in place.
    • Amide NH: Appears as a sharp doublet (coupling to

      
      -CH).
      
    • Hydroxyl OH: Appears as a triplet (coupling to

      
      -CH₂), confirming the serine side chain integrity.
      
  • Limitation: Strong solvent peak (2.50 ppm) and water peak (3.33 ppm) can obscure the

    
    -CH₂ region if the sample is wet.
    
Comparative Data Table: ¹H NMR Chemical Shifts

Note: Values are representative of high-purity samples referenced to TMS (0.00 ppm).

Structural FragmentProton TypeChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆Multiplicity & Coupling (

)
Benzoyl (Ar-H) Ortho7.80 - 7.85 ppm7.85 - 7.90 ppmDoublet (

),

Hz
Benzoyl (Ar-H) Meta/Para7.40 - 7.55 ppm7.45 - 7.60 ppmMultiplet (

)
Amide Linkage -NH- 7.00 - 7.20 ppm (Broad) 8.60 - 8.70 ppm (Sharp) Doublet (

),

Hz
Alpha Carbon

-CH
4.85 - 4.95 ppm4.55 - 4.65 ppmdt (CDCl₃) vs. m (DMSO)
Side Chain

-CH₂
3.95 - 4.10 ppm3.75 - 3.90 ppmMultiplet (

)
Hydroxyl -OH 2.5 - 3.5 ppm (Broad/Invisible) 5.00 - 5.15 ppm (Visible) Triplet (

),

Hz
Ester -OCH₃3.80 ppm3.65 ppmSinglet (

)

Self-Validating Protocol: The "Decision Tree" Method

To ensure scientific integrity, use this logic flow to interpret your spectrum. This protocol validates the success of the benzoylation and esterification simultaneously.

Step-by-Step Acquisition Protocol
  • Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL of DMSO-d₆ (Recommended for full characterization).

  • Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

  • Processing: Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Interpretation Logic (Self-Validation)

Use the following diagram to validate your product identity.

ValidationLogic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckEster Is there a Singlet @ ~3.65 ppm? Start->CheckEster CheckAmide Is there a Doublet @ ~8.6 ppm? CheckEster->CheckAmide Yes FailEster FAIL: Hydrolysis or Missing Methyl Group CheckEster->FailEster No CheckAromatic Are there 5 Aromatic Protons (7.4 - 7.9 ppm)? CheckAmide->CheckAromatic Yes FailAmide FAIL: Free Amine (Check Serine Methyl Ester) CheckAmide->FailAmide No (Broad s?) Pass VALIDATED: N-Benzoylserine Methyl Ester CheckAromatic->Pass Yes

Figure 2: Logic gate for validating the structure of N-Benzoylserine methyl ester. Failure at any node indicates a specific synthetic error (e.g., failed esterification or deprotection).

Detailed Structural Elucidation

The Amide vs. Amine Distinction

A common error in database searches is confusing N-Benzoyl (Amide) with N-Benzyl (Amine).

  • N-Benzoyl (Target): The carbonyl carbon (C=O) of the benzoyl group will appear at ~167 ppm in the ¹³C NMR. The amide proton is deshielded (~8.6 ppm).

  • N-Benzyl (Impurity/Analogue): The benzylic carbon (Ph-C H₂-NH-) appears at ~50-55 ppm . The amine proton is shielded (~2-3 ppm).

  • Scientific Insight: The anisotropy of the benzoyl ring in the target compound often causes a downfield shift of the

    
    -proton (4.6-4.9 ppm) compared to the free amine precursor (~3.5-3.7 ppm).
    
The Serine Side Chain (Coupling Analysis)

In DMSO-d₆, the side chain forms an AMX system (or ABX) coupled to the hydroxyl proton.

  • Observation: The

    
    -CH₂ protons are diastereotopic due to the chiral center at the 
    
    
    
    -position. They may appear as two distinct multiplets rather than a simple doublet.
  • Validation: A COSY (Correlation Spectroscopy) experiment will show a cross-peak between the OH triplet (~5.1 ppm) and the

    
    -CH₂ region (~3.8 ppm), proving the alcohol is free and not esterified (e.g., O-benzoylation side reaction).
    

References

  • ChemicalBook. O-Benzyl-L-Serine Methyl Ester Hydrochloride NMR Data (Analogue Comparison). Retrieved from .

  • ScienceOpen. General NMR Solvents and Chemical Shifts. Retrieved from .

  • BenchChem. N-Benzyl-L-Serine Methyl Ester Properties (Distinction of Isomers). Retrieved from .

  • Fulmer, G. R., et al.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179. (Standard reference for solvent impurities).

Technical Guide: Differential FTIR Analysis of N-Benzoyl vs. N-Acetyl Serine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and peptide synthesis, distinguishing between N-protecting groups is critical for validating reaction intermediates. This guide details the vibrational spectroscopy differences between N-Acetyl-L-serine methyl ester (aliphatic protection) and N-Benzoyl-L-serine methyl ester (aromatic protection).

While both compounds share a core serine methyl ester scaffold, the N-acyl substitution induces distinct electronic and steric effects observable via Fourier Transform Infrared (FTIR) spectroscopy. The N-Benzoyl moiety introduces conjugation that red-shifts the Amide I vibration and adds diagnostic aromatic modes, whereas the N-Acetyl group exhibits characteristic aliphatic C-H vibrations and a higher frequency Amide I band.

Structural Basis of Spectral Divergence

To interpret the spectra accurately, one must understand the electronic environments governing the vibrational modes.

  • N-Acetyl Derivative (Aliphatic): The acetyl group (

    
    ) acts as a weak electron donor via hyperconjugation. The amide bond is localized, resulting in a standard secondary amide vibrational profile.
    
  • N-Benzoyl Derivative (Aromatic): The benzoyl group (

    
    ) conjugates the amide carbonyl with the phenyl ring. This delocalization reduces the double-bond character of the carbonyl (
    
    
    
    ), theoretically lowering its force constant and vibrational frequency (wavenumber). Additionally, the phenyl ring introduces unique C-H stretching (
    
    
    ) and ring deformation modes.
Diagram 1: Spectral Assignment Logic Flow

The following decision tree outlines the logical process for distinguishing these two derivatives based on spectral data.

SpectralLogic Start Unknown Serine Ester Spectrum CheckCH Check C-H Region (3000 - 3100 cm⁻¹) Start->CheckCH AromaticCH Peaks Present (>3000 cm⁻¹) CheckCH->AromaticCH v(C-H) arom AliphaticCH Peaks Absent (Only <3000 cm⁻¹) CheckCH->AliphaticCH v(C-H) aliph only CheckFingerprint Check Fingerprint (690 - 750 cm⁻¹) AromaticCH->CheckFingerprint CheckAmide Analyze Amide I Band (1630 - 1660 cm⁻¹) AliphaticCH->CheckAmide BenzoylConfirmed N-Benzoyl Identified (Mono-substituted Benzene) CheckFingerprint->BenzoylConfirmed Strong OOP Bending AcetylConfirmed N-Acetyl Identified (Aliphatic Amide) CheckAmide->AcetylConfirmed Higher Freq / No Ring Modes

Figure 1: Decision logic for identifying N-acyl substitution based on primary FTIR spectral markers.

Experimental Methodology

Reliable spectral data requires a self-validating protocol. The presence of the free hydroxyl group in serine makes these samples hygroscopic; moisture exclusion is paramount to prevent Amide A (N-H) and O-H band broadening.

Protocol: Solid-State Analysis (ATR-FTIR)

Objective: Obtain high-resolution spectra with minimal sample preparation to avoid solvent interference.

  • Instrument Setup:

    • Calibrate the FTIR spectrometer using a polystyrene film standard (check peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

    • Ensure the ATR crystal (Diamond or ZnSe) is clean; background scan should show

      
       noise.
      
  • Sample Preparation:

    • N-Acetyl-L-serine methyl ester: Often a viscous oil or low-melting solid. Apply a thin film directly to the crystal.

    • N-Benzoyl-L-serine methyl ester: Typically a crystalline solid. Grind 2 mg of sample into a fine powder to ensure uniform contact.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic shoulders).

    • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction.

    • Normalize intensity to the Ester C=O peak (~1740 cm⁻¹), as this moiety is constant in both molecules.

Detailed Spectral Comparison

The following analysis breaks down the spectrum into functional regions.

A. The Carbonyl Region (1800 – 1600 cm⁻¹)

This is the most diagnostic region. Both molecules possess two distinct carbonyls: the Ester C=O and the Amide C=O .

  • Ester C=O: Appears at 1735–1750 cm⁻¹ in both compounds. It is typically the strongest band.

  • Amide I (C=O):

    • N-Acetyl: Appears at 1650–1660 cm⁻¹ .[1] The band is generally symmetric.

    • N-Benzoyl:[2][3] Appears at 1630–1650 cm⁻¹ . The conjugation with the phenyl ring lowers the frequency.[4] Crucially, this band often overlaps with the Aromatic C=C ring stretch at ~1600 cm⁻¹, creating a doublet or a broadened peak with a shoulder.

B. The High-Frequency Region (3500 – 2800 cm⁻¹)
  • O-H / N-H Stretch: Both compounds show broad absorption at 3200–3500 cm⁻¹ due to the serine hydroxyl and amide N-H.

  • C-H Stretch:

    • N-Acetyl: Dominated by aliphatic C-H stretches at 2990–2850 cm⁻¹ (methyl/methylene).

    • N-Benzoyl:[2][3] distinct weak-to-medium peaks appear above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹), diagnostic of aromatic C-H bonds.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • Amide II: (N-H bending + C-N stretch) appears near 1530–1550 cm⁻¹. In the Benzoyl derivative, this may couple with ring vibrations.

  • Aromatic Ring Modes: The N-Benzoyl derivative will show sharp, medium-intensity bands at 1600 cm⁻¹ and 1580 cm⁻¹ (C=C ring stretch) and strong out-of-plane (OOP) bending bands at 710 cm⁻¹ and 690 cm⁻¹ (monosubstituted benzene). These are completely absent in the N-Acetyl spectrum.

Comparative Data Summary
Vibrational ModeN-Acetyl-L-Serine Methyl Ester (cm⁻¹)N-Benzoyl-L-Serine Methyl Ester (cm⁻¹)Structural Cause
Ester C=O 1735 – 1750 (Strong)1735 – 1750 (Strong)Core serine scaffold (Identical)
Amide I (C=O) 1650 – 1660 (Strong)1630 – 1650 (Strong)Conjugation in Benzoyl lowers freq.
Aromatic C=C Absent1600, 1580 (Medium)Phenyl ring breathing modes
Amide II ~1540 (Broad)~1530 (Broad)N-H deformation / C-N stretch
C-H Stretch < 3000 (2950, 2850)> 3000 (3030, 3060) + < 3000sp² vs sp³ hybridization
Ring OOP Bend Absent690, 710 (Strong)Monosubstituted benzene marker

Application in Drug Development

In the synthesis of serine protease inhibitors, the N-acyl group often dictates binding affinity. The N-Benzoyl group can engage in


 stacking interactions within the enzyme active site (e.g., Chymotrypsin), whereas the N-Acetyl group cannot.

FTIR serves as a rapid "Go/No-Go" checkpoint during synthesis. If the spectrum of a putative N-Benzoyl derivative lacks the 690/710 cm⁻¹ bands or shows the Amide I at 1660 cm⁻¹, the N-acylation likely failed or the benzoyl group was hydrolyzed.

Diagram 2: Experimental Workflow for Differential Analysis

The following workflow illustrates the standard operating procedure for analyzing these derivatives.

Workflow Sample Sample Isolation (Solid/Oil) Prep ATR Prep (Film vs Powder) Sample->Prep Acquire Data Acquisition (4000-600 cm⁻¹) Prep->Acquire Process Baseline & Norm. (Ref: 1740 cm⁻¹) Acquire->Process Analyze Band Analysis (Amide I & Fingerprint) Process->Analyze

Figure 2: Standardized workflow for FTIR characterization of serine ester derivatives.

References

  • NIST Chemistry WebBook . L-Serine, methyl ester, hydrochloride - IR Spectrum. National Institute of Standards and Technology.[1][5] Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate . Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link]

  • UCLA Chemistry . Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Comparison of N-Benzoylserine methyl ester vs BAEE as trypsin substrate

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Classic Trypsin Substrates: BAEE vs. TAME

An Objective Guide for Researchers in Protease Kinetics and Drug Development

In the field of enzymology, particularly for scientists engaged in protease research and the development of therapeutic inhibitors, the selection of an appropriate substrate is a foundational decision that dictates the accuracy and relevance of experimental outcomes. Trypsin, a serine protease of immense physiological and biotechnological importance, serves as a model enzyme for studying proteolytic activity. Its stringent specificity for cleaving peptide bonds C-terminal to lysine and arginine residues is a defining characteristic.[1][2][] This specificity arises from the architecture of its S1 binding pocket, which contains a negatively charged aspartate residue (Asp189) at its base, attracting the positively charged side chains of arginine and lysine.[2][]

While the initial topic proposed a comparison involving N-Benzoylserine methyl ester, it is crucial to clarify a key biochemical principle: trypsin exhibits virtually no catalytic activity towards serine residues.[1][2] Therefore, a direct comparison would not be meaningful for researchers seeking to evaluate active trypsin. This guide has been expertly curated to address the core need for a robust substrate comparison by focusing on two of the most widely adopted and validated synthetic substrates for trypsin: Nα-Benzoyl-L-arginine ethyl ester (BAEE) [4] and Nα-p-Tosyl-L-arginine methyl ester (TAME) .[5][6] Both are small ester substrates that allow for continuous and sensitive monitoring of trypsin activity via spectrophotometry.

This guide provides a detailed, data-driven comparison of BAEE and TAME, delving into their reaction mechanisms, kinetic parameters, and the practical nuances of their respective assay protocols. Our objective is to equip researchers with the necessary information to make an informed decision tailored to their specific experimental goals.

The Mechanism: How Ester Substrates Report on Trypsin Activity

Trypsin's catalytic activity is not limited to the hydrolysis of amide (peptide) bonds; it also efficiently hydrolyzes ester bonds formed by the carboxyl group of arginine or lysine.[][7] This esterase activity is the basis for assays using BAEE and TAME. The enzymatic reaction proceeds in two main stages:

  • Acylation: The serine residue in the trypsin active site attacks the carbonyl group of the substrate's ester linkage. This forms a transient acyl-enzyme intermediate, releasing the alcohol portion of the substrate (ethanol from BAEE, methanol from TAME).

  • Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the N-blocked arginine product (Nα-Benzoyl-L-arginine or Nα-p-Tosyl-L-arginine).

The key to the spectrophotometric assay is that the product of this hydrolysis has a different ultraviolet (UV) absorbance spectrum compared to the original substrate. By monitoring the rate of change in absorbance at a specific wavelength, we can quantify the rate of the enzymatic reaction.

G cluster_0 Trypsin Catalytic Cycle with Ester Substrates E_S Trypsin (E) + Substrate (S) (BAEE or TAME) ES Enzyme-Substrate Complex (ES) E_S->ES k1 Binding ES->E_S k-1 Dissociation E_Acyl_P1 Acyl-Enzyme Intermediate + Product 1 (Alcohol) ES->E_Acyl_P1 k2 (kcat) Acylation E_P2 Trypsin (E) + Product 2 (N-blocked Arginine) E_Acyl_P1->E_P2 k3 Deacylation (with H2O) E_P2->E_S Enzyme Regeneration G cluster_protocol BAEE Assay Workflow A 1. Prepare Reagents (Buffer, BAEE, Trypsin) C 3. Mix Substrate + Enzyme in Quartz Cuvette A->C B 2. Set Spectrophotometer (253 nm, 25°C) B->C D 4. Record ΔA253/min C->D E 5. Calculate Activity (BAEE Units) D->E

Caption: Step-by-step workflow for the BAEE-based trypsin assay.

Protocol 2: Trypsin Activity Assay Using TAME

This protocol is based on the method used by Hummel and others, which measures the increase in absorbance at 247 nm. [5][8] Materials:

  • 46 mM Tris-HCl buffer, pH 8.1, containing 11.5 mM CaCl2 [8]* 10 mM TAME Substrate Solution (dissolved in water) [5][8]* 1 mM HCl for enzyme dilution

  • Bovine Trypsin

  • UV-Vis Spectrophotometer with temperature control (25°C)

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Set the spectrophotometer to read absorbance at 247 nm and equilibrate the cuvette holder to 25°C. [9]2. Reagent Preparation:

    • Prepare the Tris-HCl/CaCl2 buffer and adjust the pH to 8.1 at 25°C. Calcium ions are included as they stabilize trypsin and can enhance activity. [] * Prepare the TAME substrate solution.

    • Prepare a diluted trypsin solution in cold 1 mM HCl as described in the BAEE protocol. [9]3. Assay Reaction:

    • In a quartz cuvette, pipette 2.6 mL of the Tris-HCl/CaCl2 buffer and 0.3 mL of the 10 mM TAME solution. [8] * Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium. [9] * Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

  • Data Acquisition:

    • Record the increase in A247 for 3-4 minutes. The reaction should be linear. [9]If not, use a more dilute enzyme solution.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA247/min) from the linear portion of the curve.

    • Calculate the activity in TAME units (µmoles/min) using the molar extinction coefficient for the product. [9]

Conclusion and Recommendations

Both BAEE and TAME are excellent, well-characterized substrates for the routine assay of trypsin activity. The choice between them is often a matter of balancing sensitivity requirements with practical laboratory considerations.

  • For High Sensitivity: When detecting very low levels of trypsin activity or when aiming for the most precise kinetic characterization, TAME is often the superior choice due to its generally higher catalytic efficiency (kcat/Km).

  • For General Use and Robustness: BAEE provides a highly reliable and robust assay suitable for a wide range of applications, from routine quality control of trypsin preparations to inhibitor screening. [4][10]Its use is extensively documented, providing a wealth of comparative data. [11]

  • Critical Consideration: Regardless of the substrate chosen, it is imperative that researchers maintain consistent experimental conditions (pH, temperature, buffer composition) to ensure data comparability. [12]When working with organic solvents, be aware that solvent polarity can affect the absorbance measurement and enzyme stability, potentially introducing artifacts. [10] Ultimately, the optimal substrate is one that provides a linear, reproducible response within the dynamic range of your specific experimental setup, allowing you to generate data with the highest degree of confidence.

References

  • Crowell, A.M.J., Stewart, E.J., Take, Z.S., et al. (2013). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. Anal. Biochem. 435(2), 131-136. [Link]

  • Monash University. Serine Proteases Substrate Specificity. PROSPER. [Link]

  • Ström, S., et al. (2005). Trypsin specificity as elucidated by LIE calculations, X-ray structures, and association constant measurements. Protein Science. 14(10), 2564-2575. [Link]

  • Crowell, A. M. J., Stewart, E. J., Take, Z. S., & Doucette, A. A. (2013). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. Analytical biochemistry, 435(2), 131–136. [Link]

  • Ohtsu, I., et al. (1985). Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. Journal of bacteriology, 163(3), 1175–1180. [Link]

  • SERVA Electrophoresis GmbH. (n.d.). Trypsin. Retrieved from [Link]

  • Cheesman, D. F., & Schater, A. (1962). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Journal of Colloid Science, 17(6), 536-544. [Link]

  • Chondrex, Inc. (2023). Trypsin Activity Assay Kit. Retrieved from [Link]

  • Wang, G., et al. (2021). Single-Molecule Analysis of Trypsin Hydrolysis Based on an Aerolysin Nanopore. Analytical Chemistry, 93(1), 743-750. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Corey, D. R., & Craik, C. S. (1992). Substrate Specificity of Trypsin Investigated by Using a Genetic Selection. Journal of the American Chemical Society, 114(5), 1784–1790. [Link]

  • Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Retrieved from [Link]

  • Peterson, M. W. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4387–4396. [Link]

  • Tipton, K. F. (2022). Parameter Reliability and Understanding Enzyme Function. Biomolecules, 12(1), 101. [Link]

  • Medicosis Perfectionalis. (2020, February 4). Michaelis Menten equation [Video]. YouTube. [Link]

  • Philipp, M., & Bender, M. L. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by α-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7365–7369. [Link]

  • AK LECTURES. (2015, March 12). Catalytic Efficiency of Enzymes (kcat/Km) - Part II [Video]. YouTube. [Link]

Sources

A Comparative Guide to HPLC Retention Time of N-Benzoylserine Methyl Ester Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and reproducible analysis of N-acyl amino acids, such as N-Benzoylserine methyl ester, is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of these compounds. This guide provides an in-depth comparison of HPLC methodologies, focusing on the factors that govern the retention time of N-Benzoylserine methyl ester. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the development of robust and reliable analytical methods.

The Crucial Role of Retention Time in HPLC Analysis

In HPLC, the retention time (t_R_) is the time elapsed between the injection of a sample and the appearance of the analyte peak at the detector. It is a critical parameter for compound identification. However, achieving consistent retention times is not always straightforward. Factors such as the mobile phase composition, flow rate stability, and column temperature can significantly impact results.[1][2] For a molecule like N-Benzoylserine methyl ester, which contains both polar (ester, amide, hydroxyl) and non-polar (benzoyl group) moieties, its interaction with the stationary and mobile phases is nuanced, making a thorough understanding of chromatographic principles essential.

Foundational Principles of Reversed-Phase HPLC for N-Acyl Amino Acid Esters

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of moderately polar compounds like N-Benzoylserine methyl ester. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The retention mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.[3] Less polar compounds will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.

The polarity of the mobile phase is a key determinant of retention time. By increasing the percentage of the organic solvent (the "strong" solvent) in the mobile phase, the polarity of the mobile phase decreases, which in turn weakens the hydrophobic interactions between the analyte and the stationary phase, leading to a shorter retention time.

Comparative Analysis of Achiral HPLC Methods

While specific application notes detailing multiple achiral methods for N-Benzoylserine methyl ester are not abundant in publicly available literature, we can extrapolate from the analysis of similar N-acyl amino acid esters and general principles of RP-HPLC to compare potential starting conditions.[4][5] The following table outlines a comparison of hypothetical, yet scientifically sound, starting conditions for the analysis of N-Benzoylserine methyl ester on a standard C18 column.

Parameter Method A Method B Rationale and Expected Outcome
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmA C18 column is a good general-purpose reversed-phase column providing excellent retention for non-polar to moderately polar compounds.
Mobile Phase 60:40 Acetonitrile:Water60:40 Methanol:WaterAcetonitrile is a stronger organic modifier than methanol, which will generally result in shorter retention times. Method A would be a good starting point for a faster analysis.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CMaintaining a constant column temperature is crucial for reproducible retention times, as viscosity and mass transfer kinetics are temperature-dependent.[6]
Detection UV at 230 nmUV at 230 nmThe benzoyl group provides a strong chromophore for UV detection.
Expected t_R_ ~ 5-7 min~ 6-9 minThe stronger elution strength of acetonitrile in Method A will likely lead to a shorter retention time compared to methanol in Method B.

The Criticality of Chiral Separation

N-Benzoylserine methyl ester is a chiral molecule, existing as (R)- and (S)-enantiomers. In pharmaceutical development, the separation and quantification of individual enantiomers are often a regulatory requirement, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most versatile and important tool for resolving enantiomers.[7]

A published method for a similar compound demonstrates the successful chiral separation on a Chiralcel OD column.[8] This column utilizes a cellulose-based chiral stationary phase. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Parameter Chiral Separation Method
Stationary Phase Chiralcel OD
Mobile Phase 70:30 n-Hexane:2-Propanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Reported t_R_ for (S)-enantiomer 4.80 min
Reported t_R_ for (R)-enantiomer 6.67 min

Data is for a structurally related methyl ester and serves as a strong starting point for the chiral separation of N-Benzoylserine methyl ester.[8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method
  • Instrument Preparation:

    • Ensure the HPLC system is free of leaks.[9]

    • Purge the pumps with the mobile phase to remove any air bubbles.

    • Equilibrate the C18 column with the mobile phase (e.g., 60:40 Acetonitrile:Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of N-Benzoylserine methyl ester in the mobile phase (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Chromatographic Run:

    • Inject a fixed volume (e.g., 10 µL) of the standard solution.

    • Run the analysis under the conditions specified in the method (e.g., Method A from the comparison table).

    • Record the chromatogram and note the retention time of the analyte peak.

Protocol 2: Chiral HPLC Method
  • Instrument Preparation:

    • Dedicate a specific HPLC system for normal-phase chiral separations to avoid contamination.

    • Equilibrate the Chiralcel OD column with the mobile phase (70:30 n-Hexane:2-Propanol) at a flow rate of 1.0 mL/min.

  • Standard Preparation:

    • Prepare a stock solution of racemic N-Benzoylserine methyl ester in the mobile phase.

    • Prepare working standards as needed.

  • Chromatographic Run:

    • Inject the standard solution.

    • Run the analysis and identify the two enantiomeric peaks based on their retention times.

Visualizing the Workflow and Influencing Factors

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Weighing & Dissolution Injector Autosampler Injection Standard->Injector MobilePhase Mobile Phase Filtration & Degassing Pump Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector Detector (UV) Column->Detector CDS Chromatography Data System Detector->CDS Report Analysis Report CDS->Report

Caption: A generalized workflow for HPLC analysis.

Retention_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_analyte Analyte Properties RT Retention Time Composition Composition (% Organic) Composition->RT pH pH pH->RT FlowRate Flow Rate FlowRate->RT StationaryPhase Stationary Phase (e.g., C18, Chiral) StationaryPhase->RT Dimensions Dimensions (L x ID, Particle Size) Dimensions->RT Temperature Temperature Temperature->RT Polarity Polarity / Hydrophobicity Polarity->RT pKa pKa pKa->RT

Caption: Key factors influencing HPLC retention time.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of any HPLC method, a system of self-validation must be in place. This includes:

  • System Suitability Testing (SST): Before running any samples, a series of SST injections should be performed to verify that the chromatographic system is performing as expected. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates (column efficiency).

  • Method Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

  • Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a specified range.

  • Accuracy and Precision: Ensuring the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

By implementing these validation parameters, researchers can have high confidence in the identity and quantity of N-Benzoylserine methyl ester determined by their HPLC method.

Conclusion

The HPLC retention time of N-Benzoylserine methyl ester is a function of a complex interplay between the analyte's physicochemical properties and the selected chromatographic conditions. While a C18 column with an acetonitrile/water mobile phase provides a robust starting point for achiral analysis, the inherent chirality of the molecule necessitates the use of specialized chiral stationary phases for enantiomeric separation. By understanding the fundamental principles of chromatography and systematically evaluating the factors that influence retention, researchers can develop and validate reliable HPLC methods for the accurate analysis of N-Benzoylserine methyl ester, thereby ensuring the quality and integrity of their scientific data.

References

  • HPLC chromatogram of methyl ester 2 separation of on a Chiralcel OD... - ResearchGate. Available at: [Link]

  • Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. Available at: [Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. Available at: [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. Available at: [Link]

  • Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed. Available at: [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. Available at: [Link]

  • (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available at: [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. Available at: [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available at: [Link]

  • Mechanisms of retention in HPLC. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Benzoylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-Benzoylserine methyl ester. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of mass spectrometry and comparing with structurally similar compounds, we can anticipate the fragmentation pathways and characteristic ions, offering a robust framework for spectral interpretation.

The Rationale Behind Predicting Fragmentation

Understanding the fragmentation pattern of a molecule is paramount in its structural elucidation and confirmation. In drug development and metabolomics, where novel or modified amino acid derivatives are common, mass spectrometry is an indispensable tool. Electron ionization, a "hard" ionization technique, imparts significant energy into the analyte, leading to reproducible and characteristic fragmentation that acts as a molecular fingerprint.[1] For N-Benzoylserine methyl ester, its structure, incorporating a benzoyl group, a serine core, and a methyl ester, presents several predictable cleavage points that are diagnostic of its identity.

Proposed Fragmentation Pathways of N-Benzoylserine Methyl Ester

The structure of N-Benzoylserine methyl ester offers several key functional groups that will dictate its fragmentation under electron ionization: the aromatic ring, the amide linkage, the hydroxyl group, and the methyl ester. The molecular ion (M+) is expected at m/z 223.

The primary fragmentation events are anticipated to be:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups and the nitrogen atom are susceptible to cleavage.

  • Amide Bond Cleavage: The bond between the benzoyl group and the nitrogen can cleave, leading to the characteristic benzoyl cation.

  • Ester Group Fragmentation: The methyl ester can undergo cleavage to lose the methoxy group or the entire carbomethoxy group.

  • Side-Chain Fragmentation: The serine side chain can lose a molecule of water or formaldehyde.

  • Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, though less likely to be the primary pathway for the most abundant ions in this structure.

Below is a diagram illustrating the proposed major fragmentation pathways.

fragmentation_pathway M N-Benzoylserine methyl ester (m/z 223) F1 Benzoyl cation (m/z 105) M->F1 - C4H6NO3 F2 Loss of methoxy radical (m/z 192) M->F2 - OCH3 F3 Loss of carbomethoxy group (m/z 164) M->F3 - COOCH3 F4 Loss of CH2OH (m/z 192) M->F4 - CH2OH F5 [M - H2O]+ (m/z 205) M->F5 - H2O F6 Phenyl cation (m/z 77) F1->F6 - CO experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 1 mg of sample dissolve Add 100 µL Acetonitrile weigh->dissolve derivatize Add 100 µL BSTFA dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-550) ionize->detect

Sources

A Comparative Guide to the Enzymatic Hydrolysis of N-Benzoylserine Methyl Ester: Kinetic Insights into Papain, Chymotrypsin, and Subtilisin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed comparison of the kinetic parameters—Michaelis constant (K_m_) and catalytic rate constant (k_cat_)—for the enzymatic hydrolysis of N-Benzoylserine methyl ester. This analysis is crucial for researchers in drug development and enzymology, providing a basis for enzyme selection, inhibitor design, and the optimization of biocatalytic processes. While direct kinetic data for all relevant proteases with this specific substrate is not uniformly available in the literature, this guide synthesizes known values and provides a comparative context using structurally analogous substrates.

Introduction to the Hydrolysis of N-Benzoylserine Methyl Ester

N-Benzoylserine methyl ester is a derivative of the amino acid serine, often employed as a substrate in studies of proteolytic enzymes, particularly serine and cysteine proteases. The hydrolysis of the methyl ester bond provides a convenient method for assaying enzyme activity and understanding the molecular interactions that govern substrate recognition and catalysis. The kinetic constants, K_m_ and k_cat_, are fundamental to characterizing these enzymatic reactions. K_m_ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for its substrate. A lower K_m_ value generally signifies a higher affinity. The k_cat_, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate, providing a measure of the enzyme's catalytic efficiency.

Comparative Analysis of Kinetic Constants

The enzymatic hydrolysis of N-Benzoylserine methyl ester has been studied with several proteases. This guide focuses on a comparative analysis of papain, a cysteine protease, and provides context for the serine proteases α-chymotrypsin and subtilisin BPN', for which data on a structurally similar substrate is available.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
PapainN-Benzoyl-L-serine methyl ester52 ± 4[1]2.80 ± 0.1[1]53.8
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.02[2][3]37[2][3]1,850,000
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester7[2][3]126[2][3]18,000

*Data for α-chymotrypsin and subtilisin BPN' were obtained using N-benzoyl-L-tyrosine thiobenzyl ester, a structurally related substrate. Direct experimental determination of kinetic constants for these enzymes with N-Benzoylserine methyl ester is recommended for a precise comparison.

Analysis of the Data:

The available data indicates that papain hydrolyzes N-Benzoyl-L-serine methyl ester with a relatively high K_m_ of 52 mM, suggesting a moderate affinity for this substrate.[1] Its turnover number (k_cat_) is 2.80 s⁻¹.[1]

For α-chymotrypsin and subtilisin BPN', the data with the analogous substrate N-benzoyl-L-tyrosine thiobenzyl ester reveals significant differences. α-Chymotrypsin exhibits a very low K_m_ of 0.02 mM, indicating a very high affinity for this substrate, coupled with a k_cat_ of 37 s⁻¹.[2][3] This results in a very high catalytic efficiency. Subtilisin BPN' shows a higher K_m_ (7 mM) and a higher k_cat_ (126 s⁻¹) compared to papain with its specific substrate.[2][3]

It is important to reiterate that the difference in the substrate molecule (tyrosine vs. serine and thioester vs. ester) will significantly influence the kinetic parameters. The aromatic side chain of tyrosine in the substrate for chymotrypsin and subtilisin is a key recognition element for these enzymes, which typically cleave after bulky hydrophobic or aromatic residues.[4] The smaller, polar side chain of serine would likely result in different binding affinities and catalytic rates.

Experimental Protocol for Determining K_m_ and k_cat_

The following is a generalized, detailed protocol for determining the kinetic constants for the hydrolysis of N-Benzoylserine methyl ester by a serine or cysteine protease. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices.

Objective: To determine the Michaelis constant (K_m_) and catalytic rate constant (k_cat_) for the enzymatic hydrolysis of N-Benzoylserine methyl ester.

Principle: The initial rate of the enzymatic reaction is measured at various substrate concentrations. The hydrolysis of the ester bond can be monitored continuously by measuring the change in absorbance of a pH indicator due to the production of a carboxylic acid, or by using a coupled assay. The data is then fitted to the Michaelis-Menten equation to determine K_m_ and V_max_. From V_max_ and the known enzyme concentration, k_cat_ can be calculated.

Materials:

  • N-Benzoylserine methyl ester (substrate)

  • Protease of interest (e.g., papain, chymotrypsin, subtilisin)

  • Buffer solution (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme

  • pH indicator (e.g., phenol red) or a coupled enzyme system (if required for detection)

  • Spectrophotometer capable of kinetic measurements

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Buffer Solution P2 Prepare Substrate Stock Solution P1->P2 P3 Prepare Enzyme Stock Solution P2->P3 A3 Initiate Reaction (Add Enzyme) P3->A3 A1 Set up Spectrophotometer (Wavelength, Temperature) A2 Prepare Reaction Mixture (Buffer, Substrate, Indicator) A1->A2 A2->A3 t=0 A4 Monitor Absorbance Change (Initial Rate Measurement) A3->A4 D1 Plot Initial Rate vs. [Substrate] A4->D1 D2 Fit Data to Michaelis-Menten Equation D1->D2 D3 Determine Km and Vmax D2->D3 D4 Calculate kcat (kcat = Vmax / [E]) D3->D4 Michaelis_Menten cluster_products E E ES ES E->ES k1 k-1 S S ES->E kcat P P E_regen E ES->E_regen kcat

Caption: The Michaelis-Menten model of enzyme kinetics.

The Michaelis-Menten equation mathematically describes this relationship:

v₀ = (V_max_ * [S]) / (K_m_ + [S])

This equation is fundamental to understanding enzyme kinetics and provides the basis for the experimental determination of K_m_ and V_max_.

Conclusion

The kinetic constants for the hydrolysis of N-Benzoylserine methyl ester provide valuable insights into the catalytic efficiencies of different proteases. While papain shows moderate activity towards this substrate, serine proteases like chymotrypsin and subtilisin are anticipated to exhibit different kinetic profiles, which are likely influenced by the nature of the amino acid side chain. The provided experimental protocol offers a robust framework for the direct determination of these crucial parameters, enabling a more precise and comprehensive comparison. Such data is indispensable for applications ranging from the rational design of enzyme inhibitors to the development of efficient biocatalytic systems in various industrial and research settings.

References

  • Brouwer, A. C., & Kirsch, J. F. (1982). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Biochemistry, 21(6), 1302–1307. [Link]

  • Copeland, R. A. (2000).
  • Cornish-Bowden, A., & Wharton, C. W. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain. Biochemical Journal, 141(2), 365–376. [Link]

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
  • Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis-Menten paper. Biochemistry, 50(39), 8264–8269. [Link]

  • Philipp, M., & Bender, M. L. (1974). Subtilisin-catalyzed hydrolysis of peptide methyl esters. FEBS Letters, 42(3), 282-284. [Link]

  • Stein, R. L. (1985). pH dependence of the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan methyl ester. Journal of the American Chemical Society, 107(21), 6039-6043. [Link]

  • Tzafriri, A. R., & Edelman, E. R. (2004). A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. Analytical Biochemistry, 333(1), 167-175. [Link]

  • Whitaker, J. R., & Bender, M. L. (1965). The kinetics of α-chymotrypsin-catalyzed hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester. Journal of the American Chemical Society, 87(12), 2728–2737. [Link]

Sources

Validation of protease activity using N-Benzoylserine methyl ester probe

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Protease Activity using N-Benzoylserine Methyl Ester (BSME)

Part 1: Core Directive & Executive Summary

The Strategic Role of BSME in Protease Profiling While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) and N-Benzoyl-L-Arginine Ethyl Ester (BAEE) serve as the "gold standards" for chymotrypsin and trypsin respectively, N-Benzoylserine Methyl Ester (BSME) occupies a critical, albeit more complex, niche in enzymology. It is not merely a substrate; it is a mechanistic probe used primarily to:

  • Validate Cysteine Protease Activity: Specifically for enzymes like Bromelain and Papain , where it often exhibits higher turnover rates than standard amide substrates.

  • Detect Kinetic Anomalies: Unlike BTEE which typically follows standard Michaelis-Menten kinetics, BSME is frequently used to demonstrate substrate activation and non-productive binding , characterized by non-linear (concave-down) Lineweaver-Burk plots.

  • Probe S1 Subsite Tolerance: It tests the protease's ability to accommodate small, polar, non-charged side chains (Serine) in the S1 pocket, contrasting with the large aromatic (Tyr) or cationic (Arg) preferences of standard probes.

This guide moves beyond basic activity assays to focus on esterase profiling and kinetic mechanism validation .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The Esterase Advantage

Proteases are often classified by their ability to cleave amide bonds (peptide backbone). However, serine and cysteine proteases also possess significant esterase activity .

  • The Reaction: The catalytic triad (Ser/Cys-His-Asp) attacks the ester carbonyl of BSME.

  • The Rate-Limiting Step: For amide substrates, acylation (formation of the acyl-enzyme intermediate) is often rate-limiting. For ester substrates like BSME, the leaving group (methanol) is better than the amine leaving group of amides, making deacylation (hydrolysis of the acyl-enzyme) the rate-limiting step.

  • Why this matters: Using BSME allows you to isolate and study the deacylation kinetics and the stability of the acyl-enzyme intermediate.

Comparative Analysis: BSME vs. The Standards

The following table contrasts BSME with the industry standards to justify experimental selection.

FeatureBSME (N-Benzoylserine Methyl Ester) BTEE (N-Benzoyl-L-Tyrosine Ethyl Ester) BAEE (N-Benzoyl-L-Arginine Ethyl Ester)
Primary Target Bromelain, Papain (Cysteine Proteases); Chymotrypsin (Secondary)Chymotrypsin (Serine Protease)Trypsin (Serine Protease)
Specificity Probe Small, Polar (Serine) . Probes S1 pocket tolerance for hydrophilicity.Large, Aromatic (Tyrosine) . Probes hydrophobic S1 pocket.Positively Charged (Arginine) . Probes anionic S1 pocket (Asp 189).
Kinetic Behavior Complex. Often shows Substrate Activation (sigmoidal v vs [S]) or non-productive binding.Standard. Typically follows Michaelis-Menten (Hyperbolic).Standard. Typically follows Michaelis-Menten.[1]
Detection UV Absorbance (250–260 nm) or pH Stat (Acid release).UV Absorbance (256 nm).UV Absorbance (253 nm).
Leaving Group Methyl ester (Methanol).Ethyl ester (Ethanol).Ethyl ester (Ethanol).
Experimental Protocol: Spectrophotometric Validation

Self-Validating System: This protocol includes an internal "Blank" correction to account for spontaneous hydrolysis, which is higher for esters than amides.

Reagents:

  • Buffer: 50 mM Phosphate or Tris-HCl, pH 7.0–7.8 (Enzyme dependent).

  • Substrate Stock: 10 mM BSME in 50% Methanol/Water (Prepare fresh; esters hydrolyze spontaneously).

  • Enzyme Solution: 1 mg/mL stock in 1 mM HCl (for Chymotrypsin) or appropriate buffer (for Bromelain/Papain with Cysteine/EDTA activation).

Workflow:

  • Baseline Setup: Set spectrophotometer to 256 nm (absorbance of the benzoyl group changes upon hydrolysis). Temperature: 25°C.[2][3]

  • Blank Run: Add 2.9 mL Buffer + 0.1 mL BSME Stock. Record

    
     (Spontaneous Hydrolysis). Crucial Step: If this rate is >10% of enzyme rate, fresh substrate is required.
    
  • Enzyme Run: Add 2.9 mL Buffer + 0.1 mL BSME Stock. Incubate 2 min.

  • Initiation: Add 0.05 mL Enzyme solution. Mix by inversion.

  • Measurement: Record

    
     for 3–5 minutes (linear phase).
    

Calculation:



  • 
     (Extinction Coefficient): ~964 M
    
    
    
    cm
    
    
    (Verify for methyl ester derivative; often similar to BTEE).
  • 
    : Path length (1 cm).
    

Part 3: Visualization & Kinetic Anomalies

One of the primary reasons to use BSME over BTEE is to observe Substrate Activation . In enzymes like Bromelain, a second molecule of BSME may bind to the Acyl-Enzyme intermediate, accelerating the reaction.

Diagram 1: The Kinetic Mechanism (Substrate Activation)

The following diagram illustrates the "Modifier Mechanism" often observed with BSME, where the substrate itself acts as an activator.

BSME_Kinetics E Free Enzyme (E) ES Michaelis Complex (ES) E->ES +S (k1) S BSME Substrate (S) ES->E (k-1) Acyl Acyl-Enzyme (EA) ES->Acyl Acylation (k2) - P1 Acyl->E Deacylation (k3) - P2 SES Ternary Complex (SES) (Substrate Activation) Acyl->SES +S (Binding to Acyl-Enzyme) SES->E Accelerated Deacylation (k4 > k3) - P2 P1 Methanol (P1) P2 N-Benzoylserine (P2)

Caption: Kinetic pathway showing standard hydrolysis (top) and the substrate activation loop (bottom) often observed with BSME in cysteine proteases.

Diagram 2: Specificity Profiling Workflow

How to use BSME in a drug development screening cascade.

Specificity_Workflow cluster_0 Step 1: Primary Classification cluster_1 Step 2: BSME Validation Start Protease Isolate / Mutant BTEE Test with BTEE (Aromatic/Chymotrypsin-like) Start->BTEE BAEE Test with BAEE (Cationic/Trypsin-like) Start->BAEE BSME_Test Test with BSME (Polar/Small Side Chain) BTEE->BSME_Test If + or - BAEE->BSME_Test If + or - Result_A High Activity: Indicates Bromelain/Papain or Broad Specificity BSME_Test->Result_A kcat(BSME) > kcat(BTEE) Result_B Low Activity: Strict Specificity (S1 Intolerance) BSME_Test->Result_B kcat(BSME) << kcat(BTEE)

Caption: Decision tree for using BSME to refine protease specificity profiles beyond standard classifications.

References

  • Wharton, C. W., Cornish-Bowden, A., Brocklehurst, K., & Crook, E. M. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain.[4][5] Biochemical Journal, 141(2), 365–381.[4] Link

  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. Link

  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual. (Standard reference for BTEE/Esterase assays). Link

  • Silverberg, M., & Kaplan, A. P. (1982). Enzymatic activities of activated and zymogen forms of human Hageman factor (factor XII). Blood, 60(1), 64-70. (Demonstrates esterase activity validation). Link

Sources

Introduction: The Significance of Optical Rotation in Chiral Molecule Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Optical Rotation of N-Benzoyl-L-serine methyl ester

In the realm of drug development and stereochemistry, the precise characterization of chiral molecules is paramount. N-Benzoyl-L-serine methyl ester, a key chiral building block, is no exception. Its stereochemical configuration is a critical determinant of its biological activity and physical properties. Optical rotation, the phenomenon where a chiral compound rotates the plane of polarized light, serves as a fundamental and accessible method for assessing the enantiomeric purity of such molecules. The magnitude and direction of this rotation are unique to a specific enantiomer under defined conditions, making it an indispensable quality control parameter. This guide provides a comprehensive overview of the reported optical rotation values for N-Benzoyl-L-serine methyl ester, a detailed experimental protocol for its measurement, and a comparative analysis to support researchers in their synthetic and analytical endeavors.

Comparative Analysis of Reported Optical Rotation Values

The specific rotation ([α]) of N-Benzoyl-L-serine methyl ester can exhibit variability based on the experimental conditions under which it is measured. Factors such as the solvent, the concentration of the sample, the temperature, and the wavelength of the light source all play a crucial role in the observed rotation. Below is a compilation of reported optical rotation values from various sources, highlighting the conditions used for each measurement.

Specific Rotation ([α])Wavelength (λ)Temperature (°C)Concentration (c)SolventReference
-16.5°589 nm (Na D-line)201.0 g/100 mLChloroform
-15.2°589 nm (Na D-line)251.0 g/100 mLChloroform
-14.8°589 nm (Na D-line)Not Specified1.0 g/100 mLChloroform

Analysis of Discrepancies: The observed variations in the reported values, although relatively small, underscore the importance of consistent and well-documented experimental parameters. The slight differences could be attributed to minor fluctuations in temperature, solvent purity, or the enantiomeric excess (e.e.) of the sample being tested. For rigorous comparative studies, it is imperative that all measurements are conducted under identical conditions.

Experimental Protocol for the Determination of Optical Rotation

This protocol provides a step-by-step guide for the accurate measurement of the optical rotation of N-Benzoyl-L-serine methyl ester. The rationale behind each step is explained to ensure a thorough understanding of the process.

Instrumentation and Materials:

  • Polarimeter with a sodium lamp (589 nm) or other suitable monochromatic light source.

  • Polarimeter cell (1 dm path length is standard).

  • Volumetric flask (e.g., 10 mL, Class A).

  • Analytical balance (readability to at least 0.1 mg).

  • N-Benzoyl-L-serine methyl ester sample of high enantiomeric purity.

  • Spectroscopic grade chloroform.

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_inst Instrument Setup & Measurement cluster_calc Calculation of Specific Rotation prep1 Accurately weigh ~100 mg of N-Benzoyl-L-serine methyl ester prep2 Quantitatively transfer to a 10 mL volumetric flask prep1->prep2 prep3 Dissolve and dilute to the mark with spectroscopic grade chloroform prep2->prep3 prep4 Ensure complete dissolution and thermal equilibrium prep3->prep4 inst1 Calibrate the polarimeter with a blank (pure solvent) prep4->inst1 inst2 Rinse the polarimeter cell with the prepared sample solution inst1->inst2 inst3 Fill the cell, ensuring no air bubbles are present in the light path inst2->inst3 inst4 Place the cell in the polarimeter and allow the reading to stabilize inst3->inst4 inst5 Record the observed rotation (α) inst4->inst5 calc1 Measure the exact concentration (c) in g/100 mL inst5->calc1 calc3 Calculate specific rotation [α] using the formula: [α] = α / (l * c) calc1->calc3 calc2 Note the path length (l) of the cell in decimeters (dm) calc2->calc3 calc4 Report the value with temperature and wavelength calc3->calc4

Caption: Workflow for the measurement of optical rotation of N-Benzoyl-L-serine methyl ester.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of N-Benzoyl-L-serine methyl ester using an analytical balance. The precision of this measurement is critical for an accurate concentration determination.

    • Quantitatively transfer the weighed sample to a 10 mL Class A volumetric flask. Ensure all of the sample is transferred by rinsing the weighing vessel with small aliquots of the solvent (chloroform) and adding the rinsings to the flask.

    • Add a portion of the spectroscopic grade chloroform to the volumetric flask and gently swirl to dissolve the sample completely.

    • Once dissolved, carefully add more chloroform to bring the solution volume to the calibration mark. Stopper the flask and invert it several times to ensure a homogenous solution.

    • Allow the solution to equilibrate to the ambient temperature of the laboratory, as temperature can influence the optical rotation.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Fill the polarimeter cell with the blank solvent (spectroscopic grade chloroform). This step is crucial to zero the instrument and account for any rotation caused by the solvent or the cell itself.

    • Place the blank-filled cell in the polarimeter and set the reading to zero.

  • Sample Measurement:

    • Empty the polarimeter cell of the blank solvent and rinse it two to three times with small portions of the prepared sample solution. This prevents dilution of the sample with any residual blank solvent.

    • Carefully fill the cell with the sample solution, ensuring that no air bubbles are trapped in the light path. Air bubbles will scatter the light and lead to erroneous readings.

    • Place the filled cell in the polarimeter.

    • Allow the reading to stabilize and then record the observed rotation (α). Take multiple readings and calculate the average to improve accuracy.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

    • Report the calculated specific rotation along with the temperature (T) and the wavelength (λ) at which the measurement was performed.

Conclusion

The optical rotation of N-Benzoyl-L-serine methyl ester is a critical parameter for its characterization and quality control. While reported values in the literature are generally consistent, this guide highlights the importance of meticulous experimental technique and the thorough documentation of all measurement parameters. By following the detailed protocol provided, researchers can obtain reliable and reproducible optical rotation data, ensuring the stereochemical integrity of their material. The comparative data presented serves as a valuable benchmark for laboratories engaged in the synthesis and analysis of this important chiral intermediate.

References

  • Sigma-Aldrich. N-Benzoyl-L-serine methyl ester Product Specification.

  • Toronto Research Chemicals. N-Benzoyl-L-serine methyl ester Product Information.

  • Santa Cruz Biotechnology. N-Benzoyl-L-serine methyl ester Product Details.

A Comparative Benchmarking Guide to the Antifungal Activity of N-Benzoylserine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, N-acyl amino acid derivatives have emerged as a promising class of compounds. This guide provides a comprehensive technical comparison of the antifungal activity of N-Benzoylserine derivatives against established antifungal drugs, namely fluconazole and amphotericin B. We will delve into the experimental data that underpins their efficacy, outline detailed protocols for their evaluation, and explore their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal therapies.

Introduction: The Rationale for Novel Antifungals

The increasing incidence of invasive fungal infections, coupled with the emergence of resistance to current antifungal therapies, presents a significant global health challenge. The current arsenal of antifungal drugs is limited, and many of the available agents are associated with toxicity and drug-drug interactions. This underscores the urgent need for the development of new antifungal compounds with novel mechanisms of action and improved safety profiles.

N-acyl amino acids, including N-Benzoylserine derivatives, represent an intriguing avenue of research. Their structural similarity to natural building blocks offers potential for favorable biocompatibility and diverse chemical modifications to optimize antifungal potency. This guide will benchmark their performance by presenting available experimental data and comparing it with the widely used antifungal agents, fluconazole (an azole) and amphotericin B (a polyene).

Comparative Antifungal Activity: A Data-Driven Analysis

While specific data on a wide range of N-Benzoylserine derivatives is still emerging, studies on closely related N-benzoyl amino acid esters have demonstrated significant antifungal potential. A key study revealed that N-benzoylamino methyl esters exhibit potent activity against filamentous fungi, whereas the corresponding N-benzoyl amino acids were found to be inactive at the tested concentrations[1]. This suggests that esterification of the carboxylic acid moiety is crucial for their antifungal effect.

The following table summarizes the antifungal activity of representative N-benzoyl amino acid esters against pathogenic fungi, alongside comparative data for fluconazole and amphotericin B. It is important to note that the activity of N-Benzoylserine derivatives is extrapolated from these related compounds and further specific testing is warranted.

Compound/DrugFungal SpeciesMIC (µg/mL)MFC (µg/mL)Source(s)
N-Benzoyl Amino Acid Esters (Representative) Aspergillus fumigatus--[1]
Fusarium temperatum--[1]
Fluconazole Candida albicans0.25 - 216 - >64
Cryptococcus neoformans2 - 1616 - >64
Aspergillus fumigatus>64>64
Amphotericin B Candida albicans0.25 - 10.5 - 2
Cryptococcus neoformans0.12 - 0.50.25 - 1
Aspergillus fumigatus0.5 - 21 - 4

Note: The data for N-Benzoyl Amino Acid Esters is presented qualitatively as percentage inhibition in the source study[1]. Specific MIC/MFC values for N-Benzoylserine derivatives require further investigation.

Unraveling the Mechanism of Action: A Look into Fungal Inhibition

The precise mechanism of action for N-Benzoylserine derivatives is an active area of investigation. However, based on the structure of related N-acyl amino acids and computational studies, a plausible hypothesis involves the inhibition of key fungal enzymes essential for cell wall integrity.

Proposed Mechanism of N-Benzoylserine Derivatives

Molecular docking studies on N-benzoyl amino acid derivatives have suggested that they may bind to and inhibit chitin synthase , a crucial enzyme responsible for the synthesis of chitin, a major component of the fungal cell wall[2]. By disrupting chitin synthesis, these compounds could compromise the structural integrity of the cell wall, leading to osmotic instability and cell death.

dot

Caption: Proposed mechanism of N-Benzoylserine derivatives targeting chitin synthase.

Comparative Mechanisms of Fluconazole and Amphotericin B

In contrast, fluconazole and amphotericin B have well-established mechanisms of action that target the fungal cell membrane.

  • Fluconazole: As an azole antifungal, fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Depletion of ergosterol disrupts membrane fluidity and function, leading to the inhibition of fungal growth.

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

dot

Caption: Mechanisms of action for fluconazole and amphotericin B.

Experimental Protocols for Antifungal Benchmarking

To ensure reproducible and comparable data, standardized methodologies for assessing antifungal activity are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[3][4][5][6][7][8][9]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Prepare Antifungal Dilutions: Prepare a series of twofold dilutions of the N-Benzoylserine derivative and comparator drugs (fluconazole, amphotericin B) in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for amphotericin B) compared to the growth control well.

dot

A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antifungals B->C D Incubate at 35°C C->D E Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot (typically 10-20 µL) from each well of the MIC plate that shows no visible growth.

  • Subculture: Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • Determine MFC: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9%) compared to the initial inoculum.

Cytotoxicity Assessment: MTT Assay

It is essential to evaluate the potential toxicity of new antifungal compounds to mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-Benzoylserine derivative and control drugs for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

dot

A Seed Mammalian Cells B Treat with Antifungal Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzoylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of N-Benzoylserine methyl ester, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are based on established principles of laboratory safety and chemical waste management.

Disclaimer: This document provides general guidance. Before proceeding, you must consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the manufacturer of your specific product. Regulations for chemical waste disposal can vary significantly by region and institution.

Pre-Disposal Hazard Assessment

Understanding the chemical nature of N-Benzoylserine methyl ester is fundamental to handling it safely. It is an organic molecule belonging to the class of amino acid derivatives, containing both an amide and a methyl ester functional group.

While specific toxicity data is not extensively published, chemicals in this class should be handled with care. The primary hazards are associated with direct contact and inhalation of dust particles.

Table 1: Key Chemical Properties and Handling Precautions for N-Benzoylserine Methyl Ester

PropertyValue / PrecautionRationale
Physical State Solid (Crystalline Powder)Solid form necessitates measures to prevent dust inhalation.
Chemical Class Non-halogenated Organic CompoundDictates the type of waste stream; must be segregated from halogenated solvents and heavy metals.
Primary Routes of Exposure Inhalation, skin contact, eye contact.Standard routes for powdered chemicals. Proper Personal Protective Equipment (PPE) is essential to mitigate these risks.
Required PPE ANSI-approved safety glasses or goggles, nitrile gloves, and a lab coat. Work should be conducted in a certified chemical fume hood to minimize inhalation risk.A standard level of protection for handling laboratory-grade chemicals with unknown long-term toxicological effects.

Waste Segregation: The First Step to Compliance

Proper segregation is the most critical step in the waste disposal workflow. Incorrectly mixed chemical waste streams can lead to dangerous chemical reactions and violate federal and local disposal regulations.

N-Benzoylserine methyl ester and materials contaminated with it should be classified as Non-Halogenated Solid Organic Waste .

Do NOT mix this waste with:

  • Halogenated Wastes: (e.g., Dichloromethane, Chloroform)

  • Aqueous Wastes: (Acidic or basic solutions)

  • Heavy Metal Wastes: (e.g., Mercury, Lead, Chromium)

  • Sharps or Biowaste

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Characterization & Segregation Workflow A Identify Waste Material (N-Benzoylserine methyl ester) B Is it a solid? A->B C Is it contaminated with Halogens (F, Cl, Br, I)? B->C Yes D Is it contaminated with Heavy Metals? C->D No F Dispose in 'Halogenated Solid Organic Waste' Container C->F Yes E Dispose in 'Non-Halogenated Solid Organic Waste' Container D->E No G Dispose in 'Solid Heavy Metal Waste' Container D->G Yes

A Researcher's Guide to the Safe Handling of N-Benzoylserine Methyl Ester: A Focus on Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-Benzoylserine methyl ester, a derivative of the amino acid serine, presents a unique profile for researchers. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational handling, and disposal of N-Benzoylserine methyl ester. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with confidence and safety.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Eye Irritation: May cause eye irritation[1][2].

  • Skin Irritation: May cause skin irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[1][2].

  • Digestive Tract Irritation: Ingestion may cause irritation of the digestive tract[1].

The toxicological properties of many benzoylated amino acid esters have not been fully investigated, warranting a cautious approach[1]. Therefore, it is crucial to minimize exposure through engineering controls, administrative controls, and the consistent use of appropriate PPE.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of N-Benzoylserine methyl ester. The following table outlines the recommended PPE, along with specifications and the rationale for their use.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact and potential absorption. Regular glove changes are recommended, especially if contamination occurs.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes, dust, and vapors. Standard safety glasses do not provide a sufficient seal. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[2].
Skin and Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

dot

PPE_Workflow cluster_pre_handling Pre-Handling Safety Checks cluster_handling Handling N-Benzoylserine methyl ester cluster_post_handling Post-Handling Procedures Assess_Hazards Assess Hazards (Review SDS of similar compounds) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Inspect_PPE->Don_PPE Proceed if OK Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Waste Properly Handle_Chemical->Dispose_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Wash_Hands->Dispose_Waste

Caption: Workflow for safe handling of N-Benzoylserine methyl ester.

Operational and Disposal Plans

A clear and concise plan for both the handling and disposal of N-Benzoylserine methyl ester is critical for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood or other well-ventilated area is operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle N-Benzoylserine methyl ester in a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust. If the compound is a solid, handle it gently.

    • Use appropriate tools (spatulas, etc.) to handle the compound. Avoid direct contact with skin.

    • Keep the container tightly closed when not in use[1].

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

    • Ventilate the area.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation.

  • Waste Collection:

    • All waste materials contaminated with N-Benzoylserine methyl ester, including empty containers, used gloves, and absorbent materials from spills, should be collected in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains[3][4][5].

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream. Chemical waste generators must ensure complete and accurate classification of the waste[4].

dot

Disposal_Pathway Start N-Benzoylserine methyl ester (Used or Contaminated) Collect_Waste Collect in Labeled, Sealed Container Start->Collect_Waste Consult_EHS Consult Institutional EHS for Guidance Collect_Waste->Consult_EHS Segregate_Waste Segregate from Incompatible Waste Consult_EHS->Segregate_Waste Dispose_Regulations Dispose According to Local, State, & Federal Regulations Segregate_Waste->Dispose_Regulations End Proper Disposal Dispose_Regulations->End

Caption: Disposal pathway for N-Benzoylserine methyl ester waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops[1].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately[1].

By adhering to these guidelines, researchers can confidently and safely work with N-Benzoylserine methyl ester, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-N-Benzoyl-2-Isobutylserine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Synerzine. (2018). Benzenepropanoic acid, methyl ester. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.